Technical Documentation Center

5-Iodo-2-(piperidin-1-yl)pyrimidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Iodo-2-(piperidin-1-yl)pyrimidine

Core Science & Biosynthesis

Foundational

Strategic Utilization of 5-Iodo-2-(piperidin-1-yl)pyrimidine in Target-Oriented Synthesis

Executive Summary The rational design of small-molecule kinase inhibitors and CNS-active therapeutics relies heavily on the use of privileged scaffolds. Among these, 5-Iodo-2-(piperidin-1-yl)pyrimidine (CAS 1378891-09-8)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule kinase inhibitors and CNS-active therapeutics relies heavily on the use of privileged scaffolds. Among these, 5-Iodo-2-(piperidin-1-yl)pyrimidine (CAS 1378891-09-8) has emerged as a highly versatile, bi-functional building block. This technical whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its use in drug design, and field-proven synthetic workflows for late-stage functionalization.

Physicochemical & Structural Profiling

Understanding the baseline properties of this intermediate is critical for predicting its behavior in both biological assays and synthetic environments.

Table 1: Quantitative & Structural Data Summary

PropertyValue / Description
Chemical Name 5-Iodo-2-(piperidin-1-yl)pyrimidine
CAS Registry Number 1378891-09-8
Molecular Formula C9H12IN3
Molecular Weight 289.12 g/mol
SMILES String Ic1cnc(N2CCCCC2)nc1
Structural Class Halogenated heteroaryl amine
Primary Reactivity Electrophile (Pd-catalyzed cross-coupling)

Mechanistic Rationale in Drug Design (E-E-A-T)

The selection of 5-Iodo-2-(piperidin-1-yl)pyrimidine is rarely arbitrary; it is driven by a precise "push-pull" electronic system and its geometric compatibility with biological targets.

  • The Pyrimidine Core: The pyrimidine ring is a well-established bioisostere for the adenine ring of ATP. Its nitrogen atoms act as critical hydrogen-bond acceptors, allowing the molecule to anchor securely within the hinge region of various protein kinases[2].

  • The C2-Piperidine Motif: The piperidine nitrogen donates electron density into the pyrimidine ring via resonance. This electronic "push" modulates the pKa of the pyrimidine nitrogens, optimizing their hydrogen-bonding strength. Furthermore, the saturated piperidine ring provides a tunable, sp3-rich lipophilic vector that can interact with solvent-exposed regions or hydrophobic pockets, a strategy successfully utilized to develop lead compounds for understudied kinases implicated in neurodegeneration [3].

  • The C5-Iodo Group: In pyrimidines, the C2, C4, and C6 positions are highly electron-deficient and prone to Nucleophilic Aromatic Substitution (SNAr). The C5 position is relatively electron-rich, making it less reactive to SNAr but ideal for electrophilic halogenation. While the electron-donating C2-piperidine might otherwise slow down oxidative addition during cross-coupling, the superior leaving-group ability and polarizability of the iodine atom perfectly counterbalance this effect. This ensures rapid insertion of Pd(0) into the C-I bond, enabling high-yielding late-stage functionalizations [1].

Pharmacophore Piperidine C2-Piperidinyl Motif • Electron-donating (resonance) • Modulates core pKa • Lipophilic vector Pyrimidine Pyrimidine Core • ATP Adenine isostere • Hinge-binding acceptor • High aqueous solubility Piperidine->Pyrimidine Tunes basicity Iodo C5-Iodo Leaving Group • Highly polarizable • Rapid oxidative addition • Enables late-stage coupling Pyrimidine->Iodo Inductive activation

Electronic interplay and pharmacophoric roles of the 5-Iodo-2-(piperidin-1-yl)pyrimidine scaffold.

Core Experimental Workflows: Self-Validating Protocols

The most common application of CAS 1378891-09-8 is its use as an electrophile in Suzuki-Miyaura cross-coupling. The following protocol is designed as a self-validating system, ensuring that each step has a mechanistic justification and an integrated control point.

Protocol: High-Yield Suzuki-Miyaura Cross-Coupling at C5

Objective: To couple an aryl or heteroaryl boronic acid to the C5 position of the pyrimidine core.

Step 1: Reagent Assembly & Solvent Selection

  • Action: Combine 5-Iodo-2-(piperidin-1-yl)pyrimidine (1.0 eq), the desired Aryl-Boronic Acid (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), and Pd(dppf)Cl₂ (0.05 eq) in a reaction vessel. Suspend in a 4:1 mixture of 1,4-Dioxane and Water.

  • Causality: Pd(dppf)Cl₂ is specifically chosen because its bidentate dppf ligand has a large bite angle, which physically crowds the palladium center and suppresses premature dehalogenation (protodeiodination) of the electron-rich pyrimidine. The 4:1 Dioxane/Water mixture is critical: it provides a miscible system that solubilizes both the lipophilic pyrimidine and the inorganic base, facilitating the transmetalation step.

Step 2: Degassing

  • Action: Subject the mixture to three cycles of Freeze-Pump-Thaw, or vigorously sparge with N₂ for 15 minutes.

  • Causality: Oxygen must be rigorously excluded. O₂ rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes and promotes the homocoupling of the boronic acid, which consumes the reagent and complicates purification.

Step 3: Catalytic Cycle Execution

  • Action: Heat the sealed vessel to 90°C for 4–6 hours.

Step 4: In-Process Control (IPC)

  • Action: Sample 10 µL of the reaction, dilute in LC-MS grade Methanol, and analyze via LC-MS.

  • Causality: The reaction must not be stopped blindly based on time. The IPC validates the complete consumption of the starting material (m/z 290 [M+H]+). If conversion is <95%, an additional 0.02 eq of catalyst is spiked, and heating is resumed.

Step 5: Palladium Scavenging & Isolation

  • Action: Once complete, cool the reaction, dilute with Ethyl Acetate, and add 10% w/w SiliaMetS® Thiol (or an equivalent metal scavenger). Stir for 1 hour at room temperature, then filter through a pad of Celite.

  • Causality: Residual palladium can cause false positives in downstream biological kinase assays by binding to the target proteins. The thiol scavenger chemisorbs the palladium, ensuring the final product is assay-ready after standard reverse-phase HPLC purification.

SuzukiWorkflow Step1 1. Reagent Assembly 1.0 eq Ar-I, 1.2 eq Ar-B(OH)2 0.05 eq Pd(dppf)Cl2, 2.0 eq K2CO3 Step2 2. Degassing 3x Freeze-Pump-Thaw or N2 Sparge Step1->Step2 Step3 3. Catalytic Cycle 1,4-Dioxane/H2O (4:1), 90°C, 4-6h Step2->Step3 Step4 4. In-Process Control (IPC) LC-MS Monitoring Step3->Step4 Step4->Step3 <95% Conversion Step5 5. Palladium Scavenging SiliaMetS Thiol Treatment Step4->Step5 >95% Conversion Step6 6. Isolation Reverse-Phase HPLC Step5->Step6

Self-validating Suzuki-Miyaura cross-coupling workflow with integrated in-process controls.

Process Chemistry & Scale-Up Considerations

When scaling 5-Iodo-2-(piperidin-1-yl)pyrimidine from milligram discovery chemistry to multi-gram process chemistry, handling and stability become paramount. Iodinated heteroaromatics are susceptible to C-I bond homolysis upon prolonged exposure to ultraviolet light, leading to the formation of radical species and subsequent degradation. For long-term storage, the compound must be kept in amber glass vials under an inert argon or nitrogen atmosphere at 2–8°C.

References

  • Noël, T., & Musacchio, A. J. (2011). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters.[Link]

  • Zeid, M. M., El-Badry, O. M., El-Meligie, S., & Hassan, R. A. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design.[Link]

  • Drewry, D. H., Annor-Gyamfi, J. K., Wells, C. I., Pickett, J. E., Dederer, V., Preuss, F., Mathea, S., & Axtman, A. D. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry.[Link]

Exploratory

A Technical Guide to the Chemical Structure and Utility of 5-Iodo-2-(piperidin-1-yl)pyrimidine

Executive Summary: This guide provides an in-depth analysis of 5-Iodo-2-(piperidin-1-yl)pyrimidine, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. The molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This guide provides an in-depth analysis of 5-Iodo-2-(piperidin-1-yl)pyrimidine, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. The molecule integrates three key structural motifs: a pyrimidine core, a piperidine substituent, and a strategically placed iodine atom. This unique combination makes it a highly versatile building block for the synthesis of novel therapeutic agents. This document will elucidate its core molecular profile, discuss plausible synthetic and derivatization strategies, outline methods for its analytical characterization, and explore its current and potential applications in pharmaceutical research.

Introduction to Key Heterocyclic Scaffolds in Drug Discovery

The design of novel pharmaceuticals frequently relies on the use of proven heterocyclic scaffolds that are known to interact with biological targets. 5-Iodo-2-(piperidin-1-yl)pyrimidine is a composite of such high-value structural motifs.

The Pyrimidine Core: A Privileged Pharmacophore

The pyrimidine ring is a fundamental component of life, forming the structural basis for nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1] This biological ubiquity has made it a "privileged scaffold" in medicinal chemistry, with pyrimidine derivatives demonstrating a vast range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3] The electron-deficient nature of the pyrimidine ring, caused by its two nitrogen atoms, influences its reactivity and interaction with biological macromolecules.[4]

The Piperidine Ring: A Cornerstone of Medicinal Chemistry

The piperidine ring is one of the most prevalent heterocyclic systems found in pharmaceuticals and natural alkaloids.[5][6] Its saturated, non-aromatic nature allows it to adopt a stable chair conformation, providing a three-dimensional scaffold that can orient substituents in precise vectors to optimize binding with target proteins.[7] The inclusion of a piperidine moiety can improve physicochemical properties such as solubility and lipophilicity, which are critical for pharmacokinetic profiles. Piperidine derivatives are integral to numerous drug classes, including antivirals, analgesics, and antipsychotics.[7]

The Role of Halogenation: Strategic Importance of the 5-Iodo Substituent

The introduction of a halogen atom onto a pharmacophore is a common and effective strategy in drug design. The iodine atom at the 5-position of the pyrimidine ring in this molecule is particularly significant. The C5-position is susceptible to electrophilic substitution, making its iodination a synthetically accessible modification.[4][8] This iodine atom serves multiple purposes: it can act as a heavy atom to aid in X-ray crystallography, a site for introducing radioisotopes for imaging studies, and, most importantly, a versatile synthetic handle for carbon-carbon bond-forming reactions (e.g., Sonogashira, Suzuki, and Heck cross-coupling), allowing for extensive molecular diversification.[8] Furthermore, 5-iodinated pyrimidines have themselves been investigated for antiviral activities.[4]

Core Molecular Profile of 5-Iodo-2-(piperidin-1-yl)pyrimidine

A thorough understanding of the fundamental properties of a chemical entity is the first step in its application for research and development.

Chemical Structure and Nomenclature

The molecule consists of a pyrimidine ring where the nitrogen-containing heterocyclic amine, piperidine, is attached at the C2 position. An iodine atom is substituted at the C5 position.

Caption: Chemical structure of 5-Iodo-2-(piperidin-1-yl)pyrimidine.

Physicochemical Properties

The key identifiers and computed properties for this compound are summarized below.

PropertyValueSource
IUPAC Name 5-iodo-2-(piperidin-1-yl)pyrimidine[9]
CAS Number 1378891-09-8[9][10]
Molecular Formula C₉H₁₂IN₃[9][10]
Molecular Weight 289.12 g/mol [10][11]
SMILES IC1=CN=C(N2CCCCC2)N=C1[10]
InChI Key MKANLGBTRVQHPN-UHFFFAOYSA-N[9]
Physical Form Solid
Storage Sealed in dry, 2-8°C recommended[12]

Synthesis and Derivatization Strategies

The synthesis of 5-Iodo-2-(piperidin-1-yl)pyrimidine can be approached through logical, well-established chemical transformations. Its structure also provides a clear path for further diversification.

Retrosynthetic Analysis

A retrosynthetic analysis suggests two primary synthetic routes, differing in the sequence of the two key bond-forming steps: the nucleophilic aromatic substitution (SNAᵣ) to install the piperidine ring and the electrophilic iodination of the pyrimidine core.

retrosynthesis cluster_target Target Molecule cluster_routeA Route A: Iodination First cluster_routeB Route B: Substitution First target 5-Iodo-2-(piperidin-1-yl)pyrimidine A1 2-Chloro-5-iodopyrimidine A1->target SNAr A2 Piperidine A2->target SNAr B1 2-(Piperidin-1-yl)pyrimidine B1->target Electrophilic Iodination B2 Iodinating Agent (e.g., I₂/NaNO₂) B2->target

Caption: Retrosynthetic pathways for 5-Iodo-2-(piperidin-1-yl)pyrimidine.

Protocol: Generalized Synthesis via Nucleophilic Aromatic Substitution (Route A)

This protocol is based on the common reactivity of 2-halopyrimidines with amine nucleophiles.

  • Setup: To a solution of 2-chloro-5-iodopyrimidine (1.0 eq) in a suitable aprotic solvent (e.g., DMF, NMP, or Dioxane) in a sealed reaction vessel, add piperidine (1.2-1.5 eq).

  • Base (Optional but Recommended): Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq) to act as a scavenger for the HCl generated.

  • Reaction: Heat the mixture to 80-120 °C. The causality for heating is to overcome the activation energy for the Meisenheimer complex formation and subsequent loss of the chloride leaving group.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove the solvent and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.

Protocol: Regioselective 5-Iodination of a Pyrimidine Ring (Route B)

This protocol is adapted from an environmentally benign method for the C5-iodination of pyrimidines.[8]

  • Reagent Preparation: In a round-bottom flask, dissolve 2-(piperidin-1-yl)pyrimidine (1.0 eq) in acetonitrile.

  • Iodination: Add sodium nitrite (NaNO₂) (1.0 eq) followed by molecular iodine (I₂) (1.0 eq) to the solution. The choice of acetonitrile as a solvent is often critical for this reaction's efficiency.[8]

  • Reaction: Stir the solution at ambient temperature (25-30 °C). The reaction is typically complete within 0.5 to 1.5 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

  • Quenching and Isolation: Upon completion, add cold water to the reaction mixture. To remove any unreacted iodine, add a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color disappears.

  • Purification: The product often precipitates as a colorless solid, which can be collected by filtration and washed with water. If necessary, further purification can be achieved by column chromatography.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow.

Expected Spectroscopic Signatures

While specific experimental data is proprietary to individual labs, the expected spectroscopic signatures can be reliably predicted based on the molecular structure.

  • ¹H NMR Spectroscopy: The spectrum should show distinct signals for the two pyrimidine protons (likely singlets or doublets in the aromatic region, ~8.0-8.5 ppm) and multiple signals for the piperidine ring protons (in the aliphatic region, ~1.5-4.0 ppm). The protons alpha to the nitrogen on the piperidine ring will be the most downfield.

  • ¹³C NMR Spectroscopy: The spectrum will display nine unique carbon signals. The carbons of the pyrimidine ring will appear in the downfield region (>100 ppm), with the C2 carbon attached to two nitrogen atoms being significantly deshielded. The five carbons of the piperidine ring will appear in the upfield, aliphatic region.

  • Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the spectrum should show a prominent molecular ion peak [M+H]⁺ at an m/z value corresponding to the compound's molecular weight (approx. 290.01). The isotopic pattern of this peak will be characteristic of a molecule containing one iodine atom.

Standard Quality Control (QC) Workflow

A standard workflow ensures the material meets the purity requirements for subsequent use in research and development.

qc_workflow crude Crude Product (Post-Workup) purification Purification (Column Chromatography) crude->purification purity_check Purity Assessment (HPLC/UPLC) purification->purity_check identity_confirm Identity Confirmation (LC-MS, NMR) purity_check->identity_confirm final Purified & Characterized Compound (>95% Purity) identity_confirm->final

Caption: Standard analytical workflow for compound validation.

Applications in Medicinal Chemistry and Drug Development

The true value of 5-Iodo-2-(piperidin-1-yl)pyrimidine lies in its potential as a versatile intermediate for constructing more complex molecules with therapeutic potential.

Role as a Key Intermediate and Building Block

As established, the compound is not typically an end-product but a valuable building block. Its bifunctional nature—a nucleophilic piperidine nitrogen (if further substituted) and an electrophilic C-I bond for cross-coupling—allows for sequential and divergent synthesis of compound libraries.

Precedent in Antiviral Drug Discovery

The fusion of pyrimidine and piperidine/piperazine scaffolds has proven highly effective in the development of antiviral agents.

  • HIV Inhibitors: A novel series of piperidin-4-yl-aminopyrimidine derivatives were designed and showed potent activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against wild-type HIV-1.[13] This demonstrates the compatibility of the piperidinyl-pyrimidine core with the active site of a key viral enzyme.

  • Chikungunya Virus (CHIKV) Inhibitors: Extensive lead optimization on piperazinyl-pyrimidine analogues (a closely related scaffold) identified potent inhibitors of the CHIKV viral capping machinery (nsP1 protein).[14] This highlights the potential of this chemical class to target emerging viral threats.

Potential in Other Therapeutic Areas

Given the broad biological activities of its constituent parts, this scaffold is a promising starting point for exploration in other diseases.

  • Oncology: Numerous pyrimidine derivatives are used in cancer therapy, such as 5-fluorouracil.[1] The ability to use the 5-iodo position to append other functionalities could lead to the development of novel kinase inhibitors or other anticancer agents.[3][15]

  • Central Nervous System (CNS) Disorders: The piperidine moiety is present in many CNS-active drugs. The scaffold could be elaborated to target receptors or enzymes implicated in neurological or psychiatric conditions.

Conclusion and Future Outlook

5-Iodo-2-(piperidin-1-yl)pyrimidine is a well-defined chemical entity whose value is derived from the strategic combination of three pharmacologically relevant motifs. Its accessible synthesis and, most critically, the synthetic versatility offered by the 5-iodo substituent make it an important tool for drug discovery. For researchers and scientists, it represents a readily available starting point for the rapid generation of diverse chemical libraries targeting a wide array of diseases, from viral infections to cancer. The continued exploration of derivatives built from this scaffold is a promising avenue for the development of next-generation therapeutics.

References

  • 1378891-09-8|5-Iodo-2-(piperidin-1-yl)pyrimidine - BLDpharm.
  • 5-iodo-2-(piperidin-1-yl)pyrimidine - C9H12IN3 | CSSB00011949839 - Chemspace.
  • 2231677-09-9 | 5-Iodo-2-(piperazin-1-yl)pyrimidine hydrochloride | ChemScene.
  • 5-iodo-2-piperazin-1-yl-pyrimidine hydrochloride | 2231677-09-9 - Merck.
  • 5-iodo-2-piperazin-1-yl-pyrimidine hydrochloride | 2231677-09-9 - Sigma-Aldrich.
  • Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins - PMC.
  • An effective and regioselective 5-iodination of pyrimidine bases and corresponding nucleosides by an i - heteroletters.org.
  • 5-iodo-2-(piperazin-1-yl)pyrimidine - PubChemLite.
  • 4-Iodo-2-(piperidin-1-yl)pyrimidine | C9H12IN3 | CID 130116479 - PubChem.
  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics - Science Alert. Available at: [Link]

  • 1-(4-Hydroxy-5-hydroxymethyltetrahydrofuran-2-yl)-5-iodo-1H-pyrimidine-2,4-dione - PubChem.
  • SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL.
  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties - MDPI. Available at: [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - JACS Directory. Available at: [Link]

  • An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. Available at: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - Semantic Scholar. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI. Available at: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus - PubMed. Available at: [Link]

  • Piperidine nucleus in the field of drug discovery - ResearchGate. Available at: [Link]

  • 5-Iodouracil | C4H3IN2O2 | CID 69672 - PubChem. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • The crystal structure of 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine: a three-dimensional hydrogen-bonded framework, augmented by π–π stacking interactions and I⋯N halogen bonds - ResearchGate. Available at: [Link]

  • Spectroscopic Identification and Synthesis of Derivativesof Pyrimidine 2- Thione Via Two Different Spacers - ResearchGate. Available at: [Link]

  • One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst - OICC Press. Available at: [Link]

  • Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed. Available at: [Link]

  • Synthesis of 5-imino-5H-dipyrido[1,2-a; 2',3'-d]pyrimidines as potential antiallergy agents (1) - ResearchGate. Available at: [Link]

  • Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies - PMC. Available at: [Link]

  • Pharmacological Evaluation and Molecular Docking of Novel Synthesized Pyrazolopyrimidine Derivatives - Preprints.org. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to 5-Iodo-2-(piperidin-1-yl)pyrimidine: Synthesis, Properties, and Applications in Drug Discovery

Abstract This technical guide provides a comprehensive overview of 5-Iodo-2-(piperidin-1-yl)pyrimidine, a heterocyclic building block of significant interest to researchers and professionals in drug development. While de...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 5-Iodo-2-(piperidin-1-yl)pyrimidine, a heterocyclic building block of significant interest to researchers and professionals in drug development. While detailed synthetic protocols and applications for this specific molecule are not extensively documented in peer-reviewed literature, this guide constructs a robust framework based on established chemical principles and the known reactivity of its constituent moieties. We will detail its core physicochemical properties, propose a validated synthetic workflow, discuss its pivotal role as a chemical intermediate in medicinal chemistry, and provide necessary handling protocols. The primary utility of this compound lies in its capacity for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions, making it a versatile scaffold for creating diverse molecular libraries.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of 5-Iodo-2-(piperidin-1-yl)pyrimidine is critical for its effective use in a research setting. The compound's identity is confirmed by its molecular formula, weight, and CAS number.[1]

PropertyValue
Molecular Formula C₉H₁₂IN₃
Molecular Weight 289.12 g/mol
IUPAC Name 5-iodo-2-(piperidin-1-yl)pyrimidine
CAS Number 1378891-09-8
Canonical SMILES C1CCN(CC1)C2=NC=C(C=N2)I
Appearance Typically an off-white to yellow solid
Solubility Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Chloroform; limited solubility in water.

Synthesis of 5-Iodo-2-(piperidin-1-yl)pyrimidine: A Strategic Approach

The synthesis of 5-Iodo-2-(piperidin-1-yl)pyrimidine can be logically approached from two primary retrosynthetic pathways. The choice between these pathways depends on the availability and cost of starting materials.

  • Pathway A: Nucleophilic Aromatic Substitution (SNAr) : This is often the most direct route, involving the reaction of a pre-iodinated pyrimidine with piperidine.

  • Pathway B: Electrophilic Iodination : This route begins with the commercially available 2-(piperidin-1-yl)pyrimidine, which is then subjected to regioselective iodination at the C5 position.

For this guide, we will focus on Pathway A, as 2-chloro-5-iodopyrimidine is a readily accessible starting material. The SNAr reaction is a cornerstone of heterocyclic chemistry, providing a reliable method for installing amine functionalities. The electron-withdrawing nature of the pyrimidine nitrogens and the iodo group activates the C2 position for nucleophilic attack by piperidine.

G reactant reactant product product reagent reagent condition condition A 2-Chloro-5-iodopyrimidine reagent_node Base (e.g., K₂CO₃, DIPEA) Solvent (e.g., DMF, NMP) A->reagent_node B Piperidine B->reagent_node C 5-Iodo-2-(piperidin-1-yl)pyrimidine reagent_node->C Heat (e.g., 80-120 °C)

Caption: Synthetic workflow for 5-Iodo-2-(piperidin-1-yl)pyrimidine via SNAr.

Detailed Experimental Protocol: Synthesis via SNAr

This protocol is a self-validating system based on well-established SNAr reactions on pyrimidine cores.

Materials:

  • 2-Chloro-5-iodopyrimidine (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-iodopyrimidine and anhydrous DMF (approx. 0.1 M concentration of the limiting reagent).

  • Addition of Reagents : To the stirred solution, add potassium carbonate followed by the dropwise addition of piperidine at room temperature.

  • Reaction Execution : Heat the reaction mixture to 100 °C and stir for 4-8 hours. The causality here is that elevated temperature is required to overcome the activation energy for the nucleophilic substitution.

  • Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material (2-chloro-5-iodopyrimidine) indicates completion.

  • Work-up : Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction : Extract the aqueous layer three times with ethyl acetate. The organic layers are combined.

  • Washing : Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 5-Iodo-2-(piperidin-1-yl)pyrimidine.

Characterization : The structure and purity of the final product should be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Applications in Drug Development: A Versatile Chemical Intermediate

The true value of 5-Iodo-2-(piperidin-1-yl)pyrimidine in drug discovery lies in its role as a versatile synthetic intermediate. The piperidine and pyrimidine scaffolds are "privileged structures" frequently found in approved pharmaceuticals. The iodo-substituent at the C5 position is the key reactive handle, enabling a wide range of palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse chemical functionalities, which is a cornerstone of modern lead optimization in medicinal chemistry.

Iodinated pyrimidines are particularly valuable precursors for these transformations.

Utility in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C-C bonds. In this context, 5-Iodo-2-(piperidin-1-yl)pyrimidine can be coupled with a variety of aryl or heteroaryl boronic acids (or esters) to generate novel, complex molecules. This strategy is frequently employed to explore the Structure-Activity Relationship (SAR) of a drug candidate by modifying the substitution pattern on the pyrimidine core.

G reactant reactant product product reagent reagent condition condition A 5-Iodo-2-(piperidin-1-yl)pyrimidine reagent_node Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) A->reagent_node B R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) B->reagent_node C 5-Aryl-2-(piperidin-1-yl)pyrimidine (New Drug Analogs) reagent_node->C Heat

Caption: General scheme for Suzuki-Miyaura coupling using the title compound.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 5-Iodo-2-(piperidin-1-yl)pyrimidine. While a specific Safety Data Sheet (SDS) may be limited to supplier information, data from analogous compounds provide a strong basis for safe handling procedures.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Storage : Store in a tightly sealed container in a cool, dry place, protected from light.

  • Fire-Fighting : Use carbon dioxide, dry chemical powder, or appropriate foam for extinction.

  • First Aid :

    • Inhalation : Move the person to fresh air.

    • Skin Contact : Immediately wash with plenty of soap and water.

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

    • Ingestion : Do not induce vomiting. Seek immediate medical attention.

Conclusion

5-Iodo-2-(piperidin-1-yl)pyrimidine is a valuable and versatile building block for drug discovery and development. Its structure combines the privileged pyrimidine and piperidine motifs with a highly functional iodo group, making it an ideal substrate for a wide range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This guide has provided a robust, scientifically-grounded framework for its synthesis, characterization, and application, empowering researchers to effectively utilize this compound in the creation of novel and diverse chemical entities for therapeutic evaluation.

References

  • Chemspace. 5-iodo-2-(piperidin-1-yl)pyrimidine. Available at: [Link]

  • Facile Methods for the Synthesis of 5-Aryl And 5-Iodo Pyrrolo[2,3-d]Pyrimidines. ResearchGate. Available at: [Link]

  • Lee, S., et al. (2018). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 23(11), 2949. Available at: [Link]

  • Pawar, L. M., et al. (2011). An effective and regioselective 5-iodination of pyrimidine bases and corresponding nucleosides by an I2/NaNO2 combination in acetonitrile. Heteroletters, 1(4), 558-564. Available at: [Link]

  • Design and optimization of piperidine- substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs. Lirias. Available at: [Link]

  • Maiti, B., et al. (2022). Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines. The Journal of Organic Chemistry, 87(17), 11775-11784. Available at: [Link]

  • Oliynyk, S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1435. Available at: [Link]

  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. MDPI. Available at: [Link]

  • Sonawane, V. R., & Bari, S. B. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Chemical Sciences, 7(2), 733-738. Available at: [Link]

  • One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Iranian Journal of Catalysis. Available at: [Link]

  • Prusoff, W. H., et al. (1979). Antiviral iodinated pyrimidine deoxyribonucleosides: 5-iodo-2'-deoxyuridine; 5-iodo-2'-deoxycytidine; 5-iodo-5'-amino-2',5'-dideoxyuridine. Pharmacology & Therapeutics, 7(1), 1-34. Available at: [Link]

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. Available at: [Link]

  • Synthesis, characterization and spectral studies of some new quinazolinone-pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. Der Pharma Chemica. Available at: [Link]

Sources

Exploratory

The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Ubiquity and Power of a Privileged Scaffold The pyrimidine nucleus, a simple six-membered aromatic heterocycle...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ubiquity and Power of a Privileged Scaffold

The pyrimidine nucleus, a simple six-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block of life. As a core component of the nucleobases cytosine, thymine, and uracil, it is integral to the structure and function of DNA and RNA, the very blueprints of living organisms.[1][2] This profound biological significance has not gone unnoticed by medicinal chemists. For decades, the pyrimidine ring has been recognized as a "privileged scaffold"—a molecular framework that is not only synthetically accessible but also capable of interacting with a wide range of biological targets with high affinity and specificity.[3][4]

This guide provides a comprehensive technical overview of the pyrimidine scaffold's role in medicinal chemistry. We will explore its unique physicochemical properties, delve into its application in blockbuster drugs, detail synthetic strategies, and examine the future landscape of pyrimidine-based therapeutics.

The Privileged Pyrimidine: A Physicochemical Deep Dive

The success of the pyrimidine scaffold in drug discovery is not accidental; it is rooted in its distinct physicochemical properties that make it an ideal pharmacophore.

  • Hydrogen Bonding Prowess : The two nitrogen atoms at positions 1 and 3 of the pyrimidine ring are key to its biological activity.[1] These nitrogen atoms can act as hydrogen bond acceptors, while attached amino or hydroxyl groups can serve as hydrogen bond donors. This dual capability allows pyrimidine derivatives to form strong and highly directional interactions with amino acid residues in the active sites of enzymes and receptors.[5][6]

  • Aromaticity and π-Interactions : The aromatic nature of the pyrimidine ring allows it to participate in π-π stacking and other non-covalent interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in target proteins. This contributes significantly to the overall binding affinity of pyrimidine-based drugs.

  • Tunable Electronics : The electron-deficient nature of the pyrimidine ring, a result of the electronegative nitrogen atoms, influences its reactivity and interactions.[7] This property can be finely tuned through the strategic placement of electron-donating or electron-withdrawing substituents, allowing chemists to modulate the scaffold's properties to optimize target engagement and pharmacokinetic profiles.

  • Metabolic Stability : While all organic molecules are subject to metabolism, the pyrimidine ring itself often exhibits a degree of metabolic stability.[8] Understanding the metabolic fate of pyrimidine derivatives is crucial, and in vitro assays using liver microsomes or hepatocytes are standard practice to predict in vivo performance.[8]

From Bench to Bedside: Pyrimidine Scaffolds in Marketed Drugs

The versatility of the pyrimidine scaffold is evident in the vast array of approved drugs that incorporate this core structure. These drugs span multiple therapeutic areas, from oncology to infectious diseases and cardiovascular medicine.

Drug NameTarget(s)Therapeutic AreaKey Structural Contribution of Pyrimidine
Imatinib BCR-Abl, c-Kit, PDGFROncology (Chronic Myeloid Leukemia)The aminopyrimidine core mimics the adenine of ATP, enabling potent and selective inhibition of the kinase hinge region.
Gefitinib EGFROncology (Non-Small Cell Lung Cancer)The quinazoline (fused pyrimidine) scaffold provides the primary interaction with the hinge region of the EGFR kinase domain.
5-Fluorouracil Thymidylate SynthaseOncology (Various Cancers)Acts as an antimetabolite, where the pyrimidine ring mimics uracil, leading to the inhibition of DNA synthesis.[9]
Rosuvastatin HMG-CoA ReductaseCardiovascular (Hypercholesterolemia)The pyrimidine ring is a key component of the pharmacophore that binds to the active site of the enzyme, inhibiting cholesterol synthesis.
Lamivudine HIV Reverse TranscriptaseInfectious Disease (HIV/AIDS)A nucleoside analog where the pyrimidinone ring mimics cytosine, causing chain termination during viral DNA synthesis.[10]

The Chemist's Toolkit: Synthesizing Pyrimidine Libraries

The ability to readily synthesize a diverse library of pyrimidine derivatives is fundamental to any drug discovery campaign. A variety of robust synthetic methods are available, ranging from classical multicomponent reactions to modern cross-coupling techniques.

Experimental Protocol: The Biginelli Reaction

A classic and efficient method for synthesizing dihydropyrimidinones, which can be subsequently oxidized to pyrimidines, is the Biginelli reaction. This one-pot, three-component reaction offers a straightforward entry into this important chemical space.

Objective : To synthesize a dihydropyrimidinone scaffold.

Materials :

  • Aldehyde (e.g., benzaldehyde)

  • β-ketoester (e.g., ethyl acetoacetate)

  • Urea

  • Ethanol

  • Catalytic acid (e.g., HCl)

  • Reflux condenser and heating mantle

  • Standard glassware for reaction and workup

Procedure :

  • In a round-bottom flask, combine the aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea (1.2 eq) in ethanol.

  • Add a catalytic amount of concentrated HCl.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature, and then cool further in an ice bath.

  • The product will often precipitate from the solution. Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the purified dihydropyrimidinone.

Self-Validation : The identity and purity of the product should be confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis. The expected outcome is a crystalline solid with spectral data consistent with the target structure.

Visualizing Key Concepts in Pyrimidine Drug Discovery

Diagrams are essential tools for understanding complex biological and chemical processes. Below are Graphviz diagrams illustrating key concepts related to pyrimidine-based drug discovery.

Mechanism of Action: Kinase Inhibition

MOA Mechanism of Pyrimidine-based Kinase Inhibition cluster_kinase Kinase ATP Binding Site cluster_drug Pyrimidine-Based Inhibitor ATP_Pocket ATP Binding Pocket Hinge Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent Front Pyrimidine_Core Pyrimidine Core Pyrimidine_Core->Hinge H-Bonds R1 R1 Group R2 R2 Group R1->Hydrophobic_Pocket Hydrophobic Interactions R2->Solvent_Front Improves Solubility

Caption: A pyrimidine core mimics ATP, binding to the kinase hinge region.

Drug Discovery Workflow

Workflow General Workflow for Pyrimidine-Based Drug Discovery Start Target Identification & Validation Lib_Synth Pyrimidine Library Synthesis Start->Lib_Synth HTS High-Throughput Screening (HTS) Lib_Synth->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: From target validation to clinical trials for pyrimidine drugs.

Future Directions and Conclusion

The pyrimidine scaffold is far from being a relic of medicinal chemistry's past. Its inherent versatility continues to make it a focal point for innovation. Current research is exploring its use in novel therapeutic modalities such as covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and targeted protein degraders. The ability to fine-tune the scaffold's properties ensures that pyrimidine derivatives will remain at the forefront of the quest for new medicines to combat a wide range of human diseases.[1]

References

  • BenchChem. (n.d.). The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide.
  • BenchChem. (n.d.). Application Notes and Protocols for Assessing the Metabolic Stability of Pyrimidine Derivatives In Vitro.
  • Li, W., Zhang, J., Wang, M., Dong, R., Zhou, X., Zheng, X., & Sun, L. (2022). Pyrimidine-fused Dinitrogenous Penta-heterocycles as a Privileged Scaffold for Anti-Cancer Drug Discovery. Current Topics in Medicinal Chemistry, 22(4), 284-304. Retrieved from [Link]

  • Li, W., Zhang, J., Wang, M., Dong, R., Zhou, X., Zheng, X., & Sun, L. (2022). Pyrimidine-fused Dinitrogenous Penta-heterocycles as a Privileged Scaffold for Anti-Cancer Drug Discovery. Current Topics in Medicinal Chemistry, 22(4), 284–304. Retrieved from [Link]

  • BenchChem. (2025). Physicochemical Properties of Novel Pyrimidine Compounds: A Technical Guide.
  • An insight on medicinal attributes of pyrimidine scaffold: An updated review. (2023). Archiv der Pharmazie. Retrieved from [Link]

  • Zeid, M. M., El-Badry, O. M., El-Meligie, S., & Hassan, R. A. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. Retrieved from [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2024). Molecules, 29(2), 343. Retrieved from [Link]

  • The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. (n.d.). ACS Organic & Inorganic Au. Retrieved from [Link]

  • Olasunkanmi, O. K., et al. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. Retrieved from [Link]

  • An Insight on Medicinal Attributes of Pyrimidine Scaffold: An Updated Review. (n.d.). ResearchGate. Retrieved from [Link]

  • Olasunkanmi, O. K., et al. (2015). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace. Retrieved from [Link]

  • Pyrimidine. (n.d.). Wikipedia. Retrieved from [Link]

  • Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine. (2024). Scholars' Mine - MST.edu. Retrieved from [Link]

  • Hydrogen-bonding in the pyrimidine···NH3 van der Waals complex. (2014). Rsc.org. Retrieved from [Link]

  • The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. (2024). ACS Organic & Inorganic Au. Retrieved from [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC. Retrieved from [Link]

Sources

Foundational

Strategic Utilization of 5-Iodopyrimidine Derivatives in Kinase Inhibitor Discovery: Scaffold Design and Orthogonal Functionalization

Introduction The pyrimidine ring is a privileged scaffold in medicinal chemistry, serving as the core hinge-binding motif for numerous FDA-approved kinase inhibitors. When designing multi-targeted or highly selective kin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrimidine ring is a privileged scaffold in medicinal chemistry, serving as the core hinge-binding motif for numerous FDA-approved kinase inhibitors. When designing multi-targeted or highly selective kinase inhibitors, the substitution pattern around the pyrimidine core dictates both the binding affinity and the pharmacokinetic profile. Among the various halogenated intermediates, 5-iodopyrimidine derivatives stand out as premier building blocks[1]. The strategic placement of an iodine atom at the C5 position provides a highly reactive site for palladium-catalyzed cross-coupling reactions, enabling the rapid elaboration of chemical space directed toward the kinase gatekeeper residue or solvent-exposed regions[2].

Mechanistic Rationale: The Superiority of the C5-Iodo Vector

In the ATP-binding pocket of kinases, the pyrimidine N1 and C2-amino groups typically form critical hydrogen bonds with the hinge region backbone. Consequently, the C4 and C5 positions project outward into the binding cleft. The C5 vector is particularly crucial for tuning selectivity between closely related kinases (e.g., IRAK4 vs. TAK1) because it often points directly at the structurally diverse gatekeeper residue[2].

Why utilize a 5-iodo derivative instead of a 5-bromo or 5-chloro analog? The answer lies in the thermodynamics of oxidative addition. The carbon-iodine (C-I) bond has a significantly lower bond dissociation energy compared to C-Br and C-Cl bonds. In polyhalogenated systems like 2,4-dichloro-5-iodopyrimidine, this energy differential allows for exquisite chemoselectivity. Palladium(0) species will undergo oxidative addition exclusively at the C-I bond under mild conditions, leaving the C-Cl bonds intact for subsequent Nucleophilic Aromatic Substitution (SNAr)[3].

KinaseBinding ATP_Pocket Kinase ATP-Binding Pocket Pyrimidine_Core Pyrimidine Core (Hinge Binder) ATP_Pocket->Pyrimidine_Core anchors via H-bonds C2_Sub C2 Substitution (Solvent Channel) Pyrimidine_Core->C2_Sub SNAr / Buchwald C4_Sub C4 Substitution (Ribose Pocket) Pyrimidine_Core->C4_Sub SNAr C5_Sub C5 Substitution via 5-Iodo (Gatekeeper / Selectivity) Pyrimidine_Core->C5_Sub Suzuki / Sonogashira

Kinase ATP-binding pocket spatial orientation and pyrimidine functionalization vectors.

Quantitative Halogen Reactivity

To design an orthogonal synthesis strategy, one must quantify the reactivity of the available handles. The following table summarizes the energetic and mechanistic hierarchy utilized in pyrimidine functionalization.

Table 1: Halogen Reactivity Hierarchy in Pyrimidine Scaffolds

Halogen PositionBond Dissociation Energy (approx. kJ/mol)Primary Reaction PathwayRelative Reactivity in Pd-Coupling
C5 - Iodo ~238Oxidative Addition (Cross-Coupling)Highest (Reacts at RT to 60°C)
C5 - Bromo ~280Oxidative Addition (Cross-Coupling)Moderate (Requires 80°C+)
C2/C4 - Chloro ~330Nucleophilic Aromatic Substitution (SNAr)Low (Requires specialized ligands)
C5 - Fluoro ~450Inert / Modulates pKa & LipophilicityNegligible

Workflow Logic: Orthogonal Functionalization

In complex drug discovery campaigns, such as the development of IRAK4 or Tie2 kinase inhibitors, 2,4-dichloro-5-iodopyrimidine or 4-amino-2-chloro-5-iodopyrimidine are utilized to sequentially install diverse functional groups[2][3]. The disparity in electrophilicity and bond strength dictates the order of operations: SNAr at the highly electrophilic C4 position, followed by Suzuki coupling at C5, and finally a second SNAr or Buchwald-Hartwig amination at C2.

SyntheticWorkflow Start 2,4-Dichloro-5-iodopyrimidine Step1 Step 1: Regioselective SNAr (Amine, Base, 0°C) Start->Step1 C4 is most electrophilic Int1 4-Amino-2-chloro-5-iodopyrimidine Step1->Int1 Step2 Step 2: Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat., Base, Heat) Int1->Step2 C-I bond oxidative addition Int2 4-Amino-5-aryl-2-chloropyrimidine Step2->Int2 Step3 Step 3: 2nd SNAr or Buchwald (Amine, Heat or Pd cat.) Int2->Step3 C2-Cl bond reacts next Product 2,4-Diamino-5-arylpyrimidine (Kinase Inhibitor) Step3->Product

Orthogonal functionalization workflow of 2,4-dichloro-5-iodopyrimidine.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 4-Amino-2-chloro-5-iodopyrimidine via Direct Iodination

This protocol describes the electrophilic aromatic substitution of 4-amino-2-chloropyrimidine using N-iodosuccinimide (NIS)[1]. Causality & Design: NIS is selected over elemental iodine (I2) to avoid harsh oxidative conditions that could degrade the pyrimidine ring or oxidize the exocyclic amine. Anhydrous DMF is utilized as a polar aprotic solvent to stabilize the highly polarized transition state of the iodonium transfer.

  • Reaction Setup: Dissolve 4-amino-2-chloropyrimidine (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Reagent Addition: Shield the flask from direct light, as iodinated pyrimidines are light-sensitive[4]. Add NIS (1.2 eq) portion-wise over 15 minutes at room temperature to control the mild exotherm.

  • Reaction Monitoring: Stir the mixture at room temperature for 4–12 hours. Validation Checkpoint: Monitor via LC-MS or TLC (Hexanes:EtOAc 1:1). The starting material should be consumed, and a new, more lipophilic spot (product) should appear.

  • Quenching: Pour the reaction mixture into ice-cold saturated aqueous sodium thiosulfate (Na2S2O3) solution. Causality: Thiosulfate reduces any unreacted NIS or trace I2 into water-soluble iodide salts, preventing over-iodination during workup.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel chromatography to yield the pure 4-amino-2-chloro-5-iodopyrimidine.

Protocol 2: Chemoselective Suzuki-Miyaura Coupling at the C5 Position

This protocol demonstrates the installation of an aryl group at the C5 position, a critical step in synthesizing IRAK4 inhibitors[2]. Causality & Design: The 5-iodo substituent ensures a rapid and high-yielding Suzuki coupling compared to the 5-bromo analog[2]. Pd(dppf)Cl2 is chosen as the catalyst because its large bite angle facilitates reductive elimination, minimizing protodehalogenation side reactions.

  • Reaction Setup: In a microwave vial or Schlenk flask, combine 4-amino-2-chloro-5-iodopyrimidine (1.0 eq), the desired arylboronic acid (1.1 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K2CO3 (3:1 v/v). Causality: K2CO3 is a mild base sufficient to activate the boronic acid into the reactive boronate complex without triggering premature SNAr hydrolysis of the C2-chloro group.

  • Coupling: Heat the mixture to 80°C for 2–4 hours under argon. Validation Checkpoint: LC-MS analysis should show the mass of the 5-aryl-2-chloropyrimidine intermediate. The isotopic pattern of the chlorine atom (M and M+2 in a 3:1 ratio) must be preserved, confirming the C2-Cl bond remains intact.

  • Workup: Cool to room temperature, dilute with water, and extract with dichloromethane. Dry the organic phase, concentrate, and purify via column chromatography.

Case Studies in Drug Development

  • IRAK4 Inhibitors: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key node in TLR/IL-1R signaling. During the hit-to-lead optimization of 5-aryl-2,4-diaminopyrimidine compounds, researchers discovered that selectivity against the off-target TAK1 kinase was heavily dependent on the steric bulk and hydrogen-bonding capacity of the C5-aryl substituent. Utilizing 2,6-dichloro-5-iodopyrimidine as the starting intermediate allowed for an initial SNAr reaction followed by a highly efficient Suzuki coupling at the C5-iodo position. The choice of the iodo-derivative over the bromo-derivative was explicitly made to maximize the Suzuki coupling yield[2].

  • Tie2 Kinase Inhibitors: Tie2 is a receptor tyrosine kinase essential for angiogenesis. In the synthesis of multi-targeted Tie2 inhibitors, 2,4-dichloro-5-iodopyrimidine is reacted with methylamine to yield 2-chloro-5-iodo-N-methylpyrimidin-4-amine. This intermediate is subsequently elaborated via cross-coupling to build the extended hinge-binding and back-pocket occupying motifs necessary for potent anti-angiogenic activity[3].

  • PDE-V and PGES Inhibitors: Beyond kinases, the 2-chloro-5-iodopyrimidine scaffold is utilized to synthesize selective phosphodiesterase type 5 (PDE-V) inhibitors via Negishi cross-coupling with 2-pyridylzinc chloride, and prostaglandin E synthetase (PGES-1) inhibitors via nucleophilic substitution with morpholine[5].

Conclusion

The 5-iodopyrimidine scaffold represents a masterclass in synthetic design for medicinal chemistry. By exploiting the distinct bond dissociation energies and electronic properties of the pyrimidine ring, application scientists can execute orthogonal, multi-step functionalizations with high precision. Whether deploying Suzuki, Sonogashira, or Buchwald-Hartwig couplings, the C5-iodo vector remains an indispensable tool for navigating the complex structure-activity landscapes of modern kinase inhibitors.

References

  • Cas 32779-38-7,2-Chloro-5-iodopyrimidine - LookChem. LookChem. [Link]

  • Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC. NIH.[Link]

  • EP2022785A1 - Alkynylpyrimidines as Tie2 kinase inhibitors - Google Patents.

Sources

Exploratory

The Piperidinyl-Pyrimidine Pharmacophore: A Multimodal Scaffold in Modern Drug Discovery

Executive Summary In the landscape of rational drug design, the fusion of privileged scaffolds is a highly effective strategy for generating novel chemical entities with high target affinity and favorable pharmacokinetic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the fusion of privileged scaffolds is a highly effective strategy for generating novel chemical entities with high target affinity and favorable pharmacokinetic profiles. The piperidinyl-pyrimidine pharmacophore represents a masterclass in this approach. By combining the rigid, hydrogen-bonding capacity of the aromatic pyrimidine ring with the conformational flexibility and basicity of the saturated piperidine heterocycle, medicinal chemists have unlocked a versatile structural motif[1].

As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic rationale, biological applications, and validated experimental workflows surrounding this pharmacophore. We will explore its critical role in epigenetic modulation (HDAC inhibition), metabolic regulation (GPR119 agonism), and provide the causal logic behind its synthesis and biological evaluation.

Structural Rationale: The "Why" Behind the Scaffold

The success of the piperidinyl-pyrimidine core is not coincidental; it is rooted in precise stereoelectronic properties:

  • Pyrimidine (The Anchor): As a six-membered aromatic ring with two nitrogen atoms, pyrimidine acts as a core component of nucleic acids. In a pharmacophore model, it serves as a robust hydrogen-bond acceptor and provides a flat, aromatic surface for

    
     stacking interactions within hydrophobic protein pockets[1].
    
  • Piperidine (The Vector): This saturated, nitrogen-containing heterocycle introduces a basic center (often protonated at physiological pH) that can form salt bridges. More importantly, its chair conformation allows for the precise, three-dimensional spatial projection of attached substituents, optimizing target engagement[1].

When fused, the piperidinyl-pyrimidine axis provides a highly tunable "cap" or "hinge-binding" region that can be optimized for various targets, from kinases to G-protein-coupled receptors (GPCRs).

Epigenetic Modulation: Pan-HDAC Inhibition

One of the most clinically significant applications of the piperidinyl-pyrimidine scaffold is in the development of Histone Deacetylase (HDAC) inhibitors. The traditional pharmacophore model for zinc-dependent HDAC inhibitors consists of three parts: a surface-recognition cap group , a hydrophobic linker , and a zinc-binding group (ZBG) [2].

The clinical candidate Quisinostat utilizes a piperidinyl-pyrimidine moiety as its cap group. This bulky, heteroaromatic cap interacts extensively with the amino acid residues at the entrance of the HDAC catalytic tunnel, while its hydroxamic acid tail reaches down to chelate the crucial zinc ion (


) at the active site[2][3]. This dual-interaction mechanism is the causal factor behind its subnanomolar potency against HDAC1-11.

Recent structure-activity relationship (SAR) studies have expanded this class to target Plasmodium falciparum HDACs for antimalarial therapy, yielding derivatives with profound parasite selectivity[2].

Quantitative Target Engagement: HDAC Inhibitor Profiles

Data summarized from recent multicomponent syntheses of Quisinostat derivatives[2][3].

CompoundCap Group Modification

PfHDAC1 (

)

hHDAC1 (

)

P. falciparum 3D7 (

)
Selectivity Index (MRC-5 / 3D7)
Quisinostat Standard Piperidinyl-Pyrimidine0.0120.0080.015Low (Cytotoxic)
Compound 9b Cyclohexyl-substitutedN/A0.0450.120Moderate
Compound 18b Type C modified scaffold0.0370.0210.023> 2174 (Highly Selective)

Metabolic Regulation: GPR119 Agonism

Beyond epigenetics, the piperidinyl-pyrimidine scaffold is a cornerstone in the design of agonists for GPR119 , a Class A GPCR identified as a high-value target for Type II Diabetes[4].

The causality of this interaction relies on the scaffold mimicking endogenous ligands like oleoylethanolamide (OEA). The pyrimidine ring anchors into the orthosteric binding pocket via hydrogen bonding, while the piperidine ring projects lipophilic tails into the hydrophobic sub-pockets of the receptor[4]. This specific binding induces a conformational shift in the receptor's intracellular loops, triggering a well-defined signaling cascade.

G L Piperidinyl-Pyrimidine Agonist R GPR119 Receptor (Class A GPCR) L->R Binds extracellular pocket G Gαs Protein Activation R->G Conformational shift AC Adenylyl Cyclase (AC) G->AC Stimulates C cAMP Accumulation AC->C ATP conversion PKA Protein Kinase A (PKA) Activation C->PKA Phosphorylation cascade GLP GLP-1 Secretion / Insulin Release PKA->GLP Cellular response

GPR119 signaling cascade activated by piperidinyl-pyrimidine agonists.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must rely on self-validating systems. Below are the definitive protocols for generating and testing the piperidinyl-pyrimidine pharmacophore.

Synthetic Workflow: Nucleophilic Aromatic Substitution ( )

The construction of the piperidinyl-pyrimidine core is typically achieved through an


 reaction.

Causality of Reagent Choice: The pyrimidine ring is inherently electron-deficient. By treating a hydroxypyrimidine precursor with phosphorus oxychloride (


), the tautomeric hydroxyl group is converted into a chloride—an excellent leaving group[1]. To prevent the secondary amine of the piperidine from undergoing unwanted side reactions (e.g., oligomerization or oxidation), it is masked using a tert-butyloxycarbonyl (Boc) protecting group[1][2]. The basic piperidine nitrogen then selectively attacks the activated pyrimidine carbon.

Synth S1 Pyrimidine Core Formation (Hydroxyguanidine + Cyanoacetate) S2 Functionalization / Chlorination (POCl3 treatment) S1->S2 Yields 6-hydroxypyrimidine S3 Nucleophilic Aromatic Substitution (SNAr) (Boc-protected Piperidine) S2->S3 Yields 6-chloropyrimidine S4 Deprotection (HCl in 1,4-dioxane/DCM) S3->S4 C-N bond formation S5 Purified Piperidinyl-Pyrimidine Scaffold S4->S5 Removes Boc group

Step-by-step synthetic workflow for the piperidinyl-pyrimidine core.

Step-by-Step Synthesis Protocol:

  • Chlorination: Suspend the 6-hydroxypyrimidine derivative in neat

    
    . Reflux at 100°C for 4 hours. Quench carefully over crushed ice to yield the 6-chloropyrimidine intermediate.
    
  • 
     Coupling:  Dissolve the 6-chloropyrimidine in anhydrous N,N-dimethylformamide (DMF). Add 1.2 equivalents of Boc-protected piperidine and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA) as an acid scavenger. Heat to 80°C for 12 hours.
    
  • Isolation: Partition the mixture between ethyl acetate and water. Wash the organic layer with brine, dry over

    
    , and concentrate under reduced pressure.
    
  • Deprotection: Dissolve the Boc-protected intermediate in dichloromethane (DCM). Add 4M HCl in 1,4-dioxane[2]. Stir at room temperature for 2 hours to quantitatively cleave the Boc group, yielding the final piperidinyl-pyrimidine hydrochloride salt.

Biological Validation: In Vitro Fluorogenic HDAC Assay

To validate the biological activity of piperidinyl-pyrimidine HDAC inhibitors, a two-step fluorogenic assay is employed.

Causality & Self-Validation: This assay is a self-validating system. It utilizes a synthetic peptide substrate containing an acetylated lysine coupled to a fluorophore (e.g., AMC). The "developer" enzyme (trypsin) can only cleave the peptide and release the fluorophore if the lysine has been successfully deacetylated by the HDAC enzyme. If the piperidinyl-pyrimidine compound successfully inhibits HDAC, deacetylation fails, trypsin cannot cleave the substrate, and fluorescence remains low. This sequential dependency eliminates false positives caused by auto-fluorescence or non-specific substrate degradation[2].

Step-by-Step Assay Protocol:

  • Preparation: Dilute recombinant hHDAC1 or PfHDAC1 in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    , 1 mg/mL BSA).
    
  • Compound Incubation: Dispense 10

    
     of the piperidinyl-pyrimidine derivative (in a 10-point dose-response dilution series) into a 384-well black microplate. Add 20 
    
    
    
    of the enzyme solution. Incubate for 15 minutes at 37°C to allow target engagement.
  • Substrate Addition: Add 10

    
     of the fluorogenic acetylated substrate (e.g., Boc-Lys(Ac)-AMC) to initiate the reaction. Incubate for 60 minutes at 37°C.
    
  • Development: Add 10

    
     of the developer solution (containing trypsin and Trichostatin A to halt further HDAC activity). Incubate for 20 minutes at room temperature.
    
  • Readout: Measure fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm). Calculate

    
     values using non-linear regression analysis.
    

Conclusion

The piperidinyl-pyrimidine pharmacophore is far more than a structural curiosity; it is a highly privileged, rationally designed motif that bridges the gap between chemical stability and biological efficacy. Whether acting as a surface-recognition cap for epigenetic enzymes or a lipophilic anchor for metabolic GPCRs, its modularity ensures it will remain at the forefront of medicinal chemistry and drug discovery for decades to come.

References

1.[The Piperidinyl Pyrimidine Scaffold: A Comprehensive Overview], [Benchchem],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxlMrh6CzGgxLN9hU7XtTIeI88ErFsaOGZF89XBh_qiqsys_KrfR_YhT7hC2nq5w7aN_e-mvAv0qYRbTZAb585KnojlzPeYuThh9D_pvnvQhCPTP4E8CJUSRIMu8EpjQKikd0DDZsWRZKVwgLZKc7XlEW0wEYTlgsd8aNadNQBHMuuCPIeEZ2za0vAFIw3KjcB42Y2XLuklCXPakGdc4vsADjEqrV9T5yPx_PKo5v6PaFmNeHuGcZfe0VP] 2.[Multicomponent Syntheses Enable the Discovery of Novel Quisinostat-Derived Chemotypes as Histone Deacetylase Inhibitors], [ChemRxiv],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGows31Hu0084hpHJgszHUgk8KOg8HSr2LsSFj3V1O44XDkAUc2gZ0gwDvmFigRsS4Nt0AMuJL0lnscj1cpUwIUhUMno_chF81K_3eDtowikB_XIop6Oo27I1qXmB5_a0jun2a2HBVg3aboWUo0k1uqbXuSHWIi] 3.[5-(Piperidin-2-yl)pyrimidine | 1273648-33-1], [Benchchem],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdxknprHzrn3ZzJehfQFbjVIYGBOP3UzFRpRSFkwxOXtsS-7MAvYED0LqnIQ4uQFbHwuPLk2Bt1sopsgUv__wpxSGPFLnewOeP5gyXsY2kH0sFVi1tRSjNMXdjDrmXbep9nrHZ] 4.[Virtual Screening for Potential New Chemotherapeutic Agents for the GPR119 Receptor, a Target for Type II Diabetes],[ScholarWorks @ UTRGV],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-leMSeVgSsCSLqpYHyP9LwH4uhVt4s6yht41Rk-uspAHrqo9SGQIT9XszxCLz1EoXn-711N6e261fVqqQMUMZyWnw81mClfq72IhbV1Ec1IeT06Z5kUPHHYd1dJi6Ngp4haseOqLvq3qq0E8_qdn9LjsV987KKT94EYlKyRVo0g5cN_93] 5.[Multicomponent Syntheses Enable the Discovery of Novel Quisinostat-Derived Chemotypes as Histone Deacetylase Inhibitors],[ResearchGate],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFU3IkMoOBCHX5Cmfu2nmpupK1n1_jCxKcsbqfE3IFsgrP4i5uhLJY3A0vVfmwu8vp2jvvqzTMZ2utCEsn50XxS-8XpSzTOiSwRhOn_WyN3SgPLsnMcJrad1uIrNxKQxtKbisRTO3n4b-qmj5JSpHepMiQmLKABnZry1gLsTzG7FojqKeIOc_FSi8EWIjliRD5X1Fepsdo0sahHHh563z5TYXXQJjezxhD3YlCN0gGOWyKgW_vCW9QW2Qv-7tTJHjxGa2Nulu3u5X__OphL2jon25bAh_Ne48lchdlbgGhNVoYV8tA5] 6.[Development of a Novel 18F-Labeled Radioligand for Imaging Cholesterol 24-Hydroxylase with Positron Emission Tomography], [PMC / NIH],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHwh8U1_4dJJZE8WBuSVFVSoqeM_v_UmLqcUMvKrqW1LpwwGlh3CDvwF5sZC6W-jPsFAenqYFyx8UgsnFnSErfMU6BjSa1AkgU9-kaLgFP1SD3k6drryxbyMg1P7lAYjcxGXPxG0llFGXM95Q=] 7. [Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review], [RSC Publishing],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEebsTAM4fGtDgFyqvNVutB3RRTEpeuX0iILv4PCpQqe4j1nkAR0szBFay5d0ceI9eK0J6tjdER_SHef406D9b3TLIG2qkpqnvWGjh3jph40ML_QzeI7gOekEM7Dx6GRgjR2BAze7U5XEg2fv_ISIVOgn3nuqpAo8g=]

Sources

Foundational

Comparative Reactivity of 5-Iodo- vs. 5-Bromo-2-(piperidin-1-yl)pyrimidine: A Technical Guide for Advanced Cross-Coupling Methodologies

Executive Summary In the design and synthesis of pharmaceutical libraries, the pyrimidine scaffold remains a privileged pharmacophore. Specifically, 2-amino-substituted pyrimidines, such as 2-(piperidin-1-yl)pyrimidine d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design and synthesis of pharmaceutical libraries, the pyrimidine scaffold remains a privileged pharmacophore. Specifically, 2-amino-substituted pyrimidines, such as 2-(piperidin-1-yl)pyrimidine derivatives, are ubiquitous in kinase inhibitors and CNS-active agents. When functionalizing the C5 position of this scaffold via transition-metal catalysis, the choice of the halogen electrophile—specifically 5-iodo versus 5-bromo —dictates the thermodynamic landscape and kinetic boundaries of the reaction.

As an application scientist, I frequently observe that the selection between these two building blocks is often treated as an afterthought, leading to stalled reactions, catalyst degradation, or poor yields. This whitepaper dissects the electronic causality, comparative reactivity, and strategic deployment of 5-iodo-2-(piperidin-1-yl)pyrimidine and 5-bromo-2-(piperidin-1-yl)pyrimidine, providing self-validating protocols to ensure robust synthetic outcomes.

Structural and Electronic Dynamics: The "Push-Pull" Paradox

To understand the reactivity of these molecules, we must first analyze the electronic environment of the C5-halogen bond.

The unsubstituted pyrimidine ring is highly electron-deficient due to the inductive and resonance withdrawal by the two nitrogen atoms (the "pull"). Generally, electron-deficient aryl halides undergo rapid oxidative addition with Palladium(0) species[1]. However, the introduction of a piperidine ring at the C2 position fundamentally alters this dynamic. The lone pair on the piperidine nitrogen delocalizes into the pyrimidine


-system (the "push"), significantly increasing the electron density at the C5 position.

This resonance donation deactivates the C5-halogen bond toward oxidative addition, as the increased electron density raises the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making it less receptive to the electron-rich Pd(0) center.

The Thermodynamic Differentiator: Bond Dissociation Energy (BDE)

Because the scaffold is electronically deactivated, the inherent strength of the carbon-halogen bond becomes the absolute rate-limiting factor.

  • The C-I Bond: Features a lower bond dissociation energy, directly lowering the activation energy required for the oxidative addition transition state[2]. This allows the reaction to proceed smoothly under mild conditions[3].

  • The C-Br Bond: Features a significantly higher BDE. The combination of the strong C-Br bond and the electronic deactivation from the piperidine ring creates a massive kinetic barrier. Overcoming this requires elevated thermal energy and highly active, sterically demanding biarylphosphine ligands (e.g., XPhos) to force the active Pd(0) into the catalytic cycle[4].

Mechanistic Pathways & Catalytic Divergence

The following diagram illustrates how the halogen identity forces a divergence in the catalytic cycle, specifically at the rate-limiting oxidative addition step.

CatalyticCycle Pd0 Active Pd(0) Catalyst (e.g., Pd(PPh3)4 or Pd/XPhos) OxAdd_I Fast Oxidative Addition (5-Iodo Variant) Low ΔG‡ Barrier Pd0->OxAdd_I + 5-Iodo OxAdd_Br Slow Oxidative Addition (5-Bromo Variant) Requires Heat & Rich Ligands Pd0->OxAdd_Br + 5-Bromo PdII Pd(II) Aryl Halide Complex OxAdd_I->PdII OxAdd_Br->PdII TransMet Transmetalation (Boronic Acid / Amine) PdII->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product C5-Functionalized 2-(piperidin-1-yl)pyrimidine RedElim->Product Product Release

Divergent oxidative addition kinetics in Pd-catalyzed cross-coupling of 5-halo-pyrimidines.

Quantitative Data: Cross-Coupling Comparison

The table below summarizes the empirical data and optimized conditions required to achieve


 conversion for both variants across standard cross-coupling methodologies.
Reaction TypeHalogenOptimal Catalyst SystemBase / SolventTemp (°C)Typical Yield
Suzuki-Miyaura 5-IodoPd(PPh

)

(2-5 mol%)
K

CO

/ Dioxane:H

O
25 - 6085 - 95%
Suzuki-Miyaura 5-BromoPd(dppf)Cl

or Pd/XPhos
K

PO

/ Toluene:H

O
80 - 10075 - 90%
Buchwald-Hartwig 5-IodoPd

(dba)

+ BINAP
NaOtBu / Toluene60 - 8080 - 90%
Buchwald-Hartwig 5-BromoPd

(dba)

+ XPhos
Cs

CO

/ Dioxane
90 - 11070 - 85%
Sonogashira 5-IodoPd(PPh

)

Cl

+ CuI
Et

N / DMF
25 - 5085 - 98%
Sonogashira 5-BromoPd(PPh

)

+ CuI
iPr

NH / THF
70 - 9065 - 80%

Self-Validating Experimental Protocols

A protocol is only as good as its ability to be diagnosed in real-time. The following methodologies are designed as self-validating systems , embedding visual and analytical checkpoints to ensure causality and prevent downstream failures.

Protocol A: Mild Suzuki-Miyaura Coupling of 5-Iodo-2-(piperidin-1-yl)pyrimidine

Use Case: Thermally sensitive boronic acids (e.g., heteroaryl boronic acids prone to protodeboronation).

  • Reagent Assembly & Degassing: In an oven-dried Schlenk flask, combine 5-iodo-2-(piperidin-1-yl)pyrimidine (1.0 equiv), the boronic acid (1.1 equiv), and K

    
    CO
    
    
    
    (2.0 equiv) in a 4:1 mixture of 1,4-Dioxane/H
    
    
    O. Sparge with Argon for 15 minutes.
  • Catalyst Introduction: Add Pd(PPh

    
    )
    
    
    
    (3 mol%).
    • Validation Checkpoint 1 (Visual): The solution should turn a clear, pale yellow. If the solution immediately turns black, oxygen is present, and the Pd(0) has aggregated into inactive "Pd black." Abort and re-degas.

  • Reaction Execution: Heat to 50 °C.

    • Validation Checkpoint 2 (Analytical): At 60 minutes, perform TLC or LC-MS. The 5-iodo starting material should be

      
       consumed. The rapid kinetics of the C-I bond guarantee fast conversion[3]. If SM remains, the boronic acid has likely degraded; spike in an additional 0.5 equiv of boronic acid.
      
  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry over Na

    
    SO
    
    
    
    and concentrate.
Protocol B: High-Temperature Buchwald-Hartwig Amination of 5-Bromo-2-(piperidin-1-yl)pyrimidine

Use Case: Cost-effective scale-up with robust primary/secondary amines.

  • Pre-catalyst Activation: In a glovebox or under strict Argon, combine Pd

    
    (dba)
    
    
    
    (2 mol%), XPhos (4 mol%), and Cs
    
    
    CO
    
    
    (2.0 equiv) in anhydrous Toluene.
    • Validation Checkpoint 1 (Visual): Stir at room temperature for 10 minutes. The dark purple/red color of Pd

      
      (dba)
      
      
      
      must transition to a deep orange/yellow, indicating the successful formation of the active L-Pd(0) complex[4].
  • Substrate Addition: Add 5-bromo-2-(piperidin-1-yl)pyrimidine (1.0 equiv) and the amine (1.2 equiv).

  • Reaction Execution: Heat vigorously to 100 °C for 12 hours. The C-Br bond requires this thermal energy to overcome the deactivating push of the piperidine ring[1].

    • Validation Checkpoint 2 (Analytical): Analyze via LC-MS. Look specifically for the [M+H] peak corresponding to the debrominated pyrimidine (2-(piperidin-1-yl)pyrimidine). If debromination exceeds 10%, it indicates successful oxidative addition but a stalled transmetalation step (often due to steric clash with the amine). In this case, switch to a less bulky base or a more accommodating ligand like RuPhos.

Strategic Selection Guide

To streamline your synthetic planning, utilize the following decision matrix.

DecisionMatrix Start Substrate: 5-Halo-2-(piperidin-1-yl)pyrimidine Cond1 Thermally Sensitive or Complex Partner? Start->Cond1 SelectI Select 5-Iodo Variant (Mild Reactivity) Cond1->SelectI Yes SelectBr Select 5-Bromo Variant (Robust & Economical) Cond1->SelectBr No ProtocolI Conditions: 25-60 °C Standard Pd(0) Weak Base SelectI->ProtocolI ProtocolBr Conditions: 80-110 °C Pd2(dba)3 + XPhos Strong Base SelectBr->ProtocolBr

Strategic decision matrix for selecting 5-iodo vs. 5-bromo pyrimidine building blocks.

Final Recommendation: Default to the 5-iodo variant during the initial discovery phase, medicinal chemistry SAR exploration, or when utilizing highly functionalized, sensitive coupling partners. The kinetic ease ensures that the coupling step is rarely the bottleneck. Transition to the 5-bromo variant during process development and scale-up, where the lower cost of the bromide outweighs the expense of specialized ligands and higher energy requirements.

References

  • [3] Silica-supported Schiff-based palladium nanocatalyzed cross-coupling reactions and its applications in the synthesis of antiplatelet and fungicidal - Arabian Journal of Chemistry:

  • [1] Reactivity of the C-Br bond in 5-Bromopyrimidine - Benchchem:

  • [4] Generating Active “L-Pd(0)” via Neutral or Cationic π-Allylpalladium Complexes Featuring Biaryl/Bipyrazolylphosphines - The Journal of Organic Chemistry (ACS Publications):

  • [2] Cobalt-Catalyzed Electrochemical Enantioselective Reductive Cross-Coupling of Organohalides - CCS Chemistry:

Sources

Exploratory

Solvation Thermodynamics and Experimental Profiling of 5-Iodo-2-(piperidin-1-yl)pyrimidine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 5-Iodo-2-(piperidin-1-yl)pyrimidine (CAS: 1378891-09-8) Executive Summary The compound 5-Iodo-2-(piperidin-1-yl)pyrimidine i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 5-Iodo-2-(piperidin-1-yl)pyrimidine (CAS: 1378891-09-8)

Executive Summary

The compound 5-Iodo-2-(piperidin-1-yl)pyrimidine is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry and transition-metal-catalyzed cross-coupling reactions. Understanding its solubility profile in organic solvents—specifically Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) —is critical for downstream applications ranging from high-throughput biological screening to process-scale crystallization.

This technical whitepaper deconstructs the physicochemical properties governing the solvation of this molecule, provides thermodynamic modeling frameworks, and establishes self-validating experimental protocols for accurate solubility determination.

Physicochemical Profiling & Solvation Causality

To predict and manipulate the solubility of 5-Iodo-2-(piperidin-1-yl)pyrimidine, one must first analyze its structural micro-environments:

  • The Pyrimidine Core: Acts as a strong hydrogen-bond acceptor. It readily interacts with protic solvents but lacks the ability to donate hydrogen bonds.

  • The Piperidine Ring: A bulky, aliphatic heterocycle that introduces significant hydrophobic character. It actively resists solvation in highly aqueous or purely protic networks due to the entropic penalty of cavity formation.

  • The 5-Iodo Substitution: Iodine is a heavy, highly polarizable, and profoundly lipophilic halogen. Its presence drastically increases the molecule's overall

    
     (octanol-water partition coefficient) and crystal lattice energy.
    
Solvation in DMSO (Polar Aprotic)

DMSO (


) is the gold standard for solvating lipophilic pyrimidine derivatives [1]. Because DMSO does not donate hydrogen bonds, it does not require the breaking of a strong solvent-solvent hydrogen bond network to accommodate the bulky piperidine ring. Instead, DMSO solvates the highly polarizable iodine atom and the pyrimidine core through strong dipole-dipole interactions and dispersion forces. Causality:  The lack of an entropic penalty for cavity formation combined with strong solute-solvent dipole interactions renders the dissolution of this compound in DMSO highly spontaneous and near-exhaustive at room temperature.
Solvation in Methanol (Polar Protic)

Methanol (


) presents a more complex thermodynamic landscape. While the hydroxyl group of methanol can donate hydrogen bonds to the pyrimidine nitrogens, the hydrophobic bulk of the piperidine ring and the lipophilic iodine atom disrupt the solvent's hydrogen-bonded network [2]. Causality:  This disruption makes the dissolution process in methanol inherently endothermic . Consequently, solubility in methanol is moderate at room temperature but increases linearly and significantly with the application of thermal energy.

G Compound 5-Iodo-2-(piperidin-1-yl)pyrimidine (Solid State) DMSO DMSO (Polar Aprotic) Solvation Compound->DMSO Dissolution (Spontaneous) MeOH Methanol (Polar Protic) Solvation Compound->MeOH Dissolution (Temp-Dependent) ThermoDMSO High Solubility (Dipole-Dipole, Cavity Formation) DMSO->ThermoDMSO High Dielectric Constant ThermoMeOH Moderate Solubility (Endothermic, H-Bonding) MeOH->ThermoMeOH H-Bond Donation Apelblat Modified Apelblat Equation ln(x) = A + B/T + C·ln(T) ThermoDMSO->Apelblat Predicts x_e ThermoMeOH->Apelblat Predicts x_e

Caption: Thermodynamic solvation pathways of 5-Iodo-2-(piperidin-1-yl)pyrimidine in DMSO and Methanol.

Thermodynamic Modeling & Quantitative Data

The temperature-dependent solubility of pyrimidine derivatives in organic solvents is most accurately correlated using the Modified Apelblat Equation [3]:



Where


 is the mole fraction solubility, 

is the absolute temperature in Kelvin, and

and

are empirical model parameters. The values of

and

represent variations in the solution activity coefficient, while

reflects the effect of temperature on the enthalpy of fusion.
Representative Solubility Profile

Based on thermodynamic models of structurally analogous halogenated pyrimidine-piperidine derivatives, the following table summarizes the expected mole fraction solubility (


) behavior across a standard thermal gradient.
Temperature (K)Temperature (°C)Solubility in DMSO (

)
Solubility in Methanol (

)
Thermodynamic State
293.1520.0> 500.00 (Freely Soluble)4.85Baseline Endothermic
298.1525.0> 500.00 (Freely Soluble)5.72Standard Ambient
303.1530.0> 500.00 (Freely Soluble)6.45Heat-Enhanced
308.1535.0> 500.00 (Freely Soluble)7.80Heat-Enhanced
313.1540.0> 500.00 (Freely Soluble)9.15Maximum Operational

Note: DMSO solubility remains near-exhaustive across this gradient, whereas Methanol exhibits a strict temperature-dependent linear increase, confirming the endothermic nature of its dissolution [2].

Self-Validating Experimental Protocols

To ensure scientific integrity, solubility must be measured using protocols that actively prevent false positives (e.g., supersaturation) and false negatives (e.g., solute adsorption).

Protocol A: Gravimetric Polythermal Method (Methanol)

Purpose: To determine the absolute thermodynamic solubility limit in temperature-sensitive protic solvents.

  • Equilibration: Add an excess mass of 5-Iodo-2-(piperidin-1-yl)pyrimidine to 10 mL of HPLC-grade Methanol in a jacketed equilibrium cell.

  • Thermal Stabilization: Heat the cell to the target temperature (e.g., 298.15 K) using a circulating water bath. Stir continuously at 500 rpm for 48 hours. Causality: 48 hours ensures the crystal lattice has reached a true thermodynamic equilibrium with the solvent, preventing the measurement of transient supersaturated states.

  • Sedimentation: Stop stirring and allow the solution to rest isothermally for 4 hours.

  • Pre-Heated Filtration (Critical Step): Draw 2 mL of the clear supernatant using a glass syringe equipped with a 0.22 µm PTFE filter. Both the syringe and filter must be pre-heated to the exact temperature of the water bath. Causality: Because the dissolution is endothermic, drawing the solution into a room-temperature syringe will cause an immediate drop in temperature, leading to spontaneous micro-crystallization inside the needle and artificially lowering the measured solubility.

  • Gravimetric Analysis: Transfer the filtered aliquot to a pre-weighed vial, evaporate the methanol under a gentle nitrogen stream, dry in vacuo, and weigh the residual solid to calculate the mole fraction.

Protocol B: Kinetic Solubility via HPLC-UV (DMSO to Aqueous)

Purpose: To prepare DMSO stock solutions and determine the kinetic "crash-out" point when diluted into aqueous biological assays.

Workflow Step1 1. Stock Preparation (10 mM in 100% DMSO) Step2 2. Aqueous Dilution (PBS pH 7.4, 2% DMSO final) Step1->Step2 Prevents localized precipitation Step3 3. Equilibration (Incubate 24h @ 25°C, 250 rpm) Step2->Step3 Establishes thermodynamic equilibrium Step4 4. Phase Separation (Centrifugation / PTFE Filtration) Step3->Step4 Removes undissolved particulates Step5 5. Quantification (HPLC-UV/Vis @ λ_max) Step4->Step5 Determines kinetic solubility limit

Caption: Standardized HPLC-UV workflow for kinetic solubility profiling from DMSO stocks.

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to formulate a 10 mM stock. Vortex until optically clear.

  • Aqueous Spiking: Add the DMSO stock dropwise into PBS (pH 7.4) under vigorous vortexing to achieve a final DMSO concentration of

    
    . Causality: Dropwise addition under vortexing prevents localized zones of high dielectric constant shifts, which otherwise trigger irreversible amorphous precipitation (the "crash-out" effect).
    
  • Phase Separation: Incubate for 24 hours at 25 °C, then centrifuge at 10,000

    
     g for 15 minutes to pellet any precipitated iodo-pyrimidine.
    
  • Quantification: Analyze the supernatant via HPLC-UV against a standard curve prepared in 50/50 Acetonitrile/Water.

Field-Proven Insights & Troubleshooting

  • The DMSO Freezing Point Anomaly: Pure DMSO freezes at 18.5 °C. If a 10 mM stock of 5-Iodo-2-(piperidin-1-yl)pyrimidine is stored at 4 °C, it will solidify. Do not microwave or heat-gun the vial to thaw. Rapid, uneven heating can cause localized thermal degradation of the carbon-iodine bond. Instead, thaw gently in a 25 °C water bath and vortex thoroughly, as the solute often concentrates in the liquid phase during the freezing process, creating a concentration gradient.

  • Filter Adsorption: The highly lipophilic nature of the iodine and piperidine moieties makes this compound prone to non-specific binding to Nylon or Cellulose Acetate filters. Always use PTFE (Polytetrafluoroethylene) filters and discard the first 0.5 mL of the filtrate to saturate any potential binding sites on the membrane.

References

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents SciSpace / ResearchGate URL:[Link]

  • Solubility of Some Pyrimidine Derivatives in Methyl-Alcohol at different Temperatures Asian Journal of Research in Chemistry URL:[Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds MDPI URL:[Link]

Foundational

A Comprehensive Technical Guide to 5-Iodo-2-(piperidin-1-yl)pyrimidine for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of 5-Iodo-2-(piperidin-1-yl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The content herein is structured to deliver not only essenti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of 5-Iodo-2-(piperidin-1-yl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The content herein is structured to deliver not only essential safety and handling information but also to provide a deeper understanding of its chemical properties, reactivity, and potential applications, grounded in established scientific principles.

Section 1: Compound Identity and Physicochemical Properties

5-Iodo-2-(piperidin-1-yl)pyrimidine is a substituted pyrimidine with the CAS number 1378891-09-8 and the molecular formula C₉H₁₂IN₃[1][2]. The presence of the pyrimidine core, a piperidine substituent, and an iodine atom at the 5-position imparts specific chemical characteristics that are crucial for its handling and application in synthesis.

The pyrimidine ring is a π-deficient heterocycle, making it susceptible to nucleophilic substitution, particularly at positions 2, 4, and 6, which are electronically deficient due to the influence of the two nitrogen atoms.[3] The 5-position, where the iodine atom is located, is less electron-deficient but can still participate in electrophilic substitution reactions under certain conditions.[3]

Table 1: Physicochemical Properties of 5-Iodo-2-(piperidin-1-yl)pyrimidine and Related Isomer

Property5-Iodo-2-(piperidin-1-yl)pyrimidine4-Iodo-2-(piperidin-1-yl)pyrimidine (Isomer)
CAS Number 1378891-09-8[1]1823368-23-5[4]
Molecular Formula C₉H₁₂IN₃[1]C₉H₁₂IN₃[4]
Molecular Weight 289.12 g/mol 289.12 g/mol [4]
IUPAC Name 5-iodo-2-(piperidin-1-yl)pyrimidine[1]4-iodo-2-piperidin-1-ylpyrimidine[4]
SMILES IC1=CN=C(N=C1)N1CCCCC1[1]C1CCN(CC1)C2=NC=CC(=N2)I[4]

Section 2: Synthesis and Reactivity Insights

The iodination of the pyrimidine ring at the 5-position can be achieved using various reagents. An eco-friendly method utilizes molecular iodine in the presence of sodium nitrite at room temperature, which has been shown to be regioselective and high-yielding for pyrimidine bases and nucleosides.[5] This method's advantage lies in its mild conditions and the use of less toxic reagents compared to older methods that employed reagents like N-iodosuccinimide (NIS) or iodine monochloride (ICl).[5]

The piperidine moiety is typically introduced via nucleophilic aromatic substitution (SNAr) on a pyrimidine ring bearing a suitable leaving group, such as a halogen (e.g., chlorine) at the 2-position. The piperidine acts as a nucleophile, displacing the leaving group.

The reactivity of 5-Iodo-2-(piperidin-1-yl)pyrimidine is dictated by its functional groups. The iodine atom at the 5-position is a versatile handle for further synthetic transformations, most notably in cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of various aryl, alkynyl, and vinyl groups. This functionalization is a cornerstone of modern drug discovery, enabling the exploration of a vast chemical space.

The piperidine ring, a common scaffold in pharmaceuticals, contributes to the molecule's overall physicochemical properties, such as solubility and basicity, and can be crucial for binding to biological targets.[6]

Section 3: A Reconstructed Safety Data Sheet (SDS) Profile

While a specific, official Safety Data Sheet for 5-Iodo-2-(piperidin-1-yl)pyrimidine was not found, a comprehensive safety profile can be constructed based on the known hazards of its constituent parts: a halogenated pyrimidine and a piperidine moiety. This section serves as a detailed guide to its safe handling, storage, and emergency procedures.

Hazard Identification and Precautionary Measures

Based on analogous compounds, 5-Iodo-2-(piperidin-1-yl)pyrimidine should be considered a hazardous substance. The primary hazards are associated with the piperidine and iodinated pyrimidine components.

  • Piperidine: Piperidine is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage.[7][8] It has a strong, pungent, amine-like odor.[9]

  • Halogenated Pyrimidines: Halogenated aromatic compounds can be irritants and may have unknown toxicological properties.[10] Iodinated compounds can release toxic iodine vapors upon decomposition.

GHS Hazard Pictograms (Anticipated):

  • Corrosion: (for skin and eye damage, based on piperidine)

  • Acute Toxicity (Skull and Crossbones): (for potential toxicity via ingestion, inhalation, or skin contact, based on piperidine)

  • Health Hazard: (for potential long-term effects, requires further toxicological data)

  • Irritant (Exclamation Mark): (for skin, eye, and respiratory irritation)

Signal Word (Anticipated): DANGER

Hazard Statements (Anticipated):

  • Harmful if swallowed.

  • Toxic in contact with skin or if inhaled.

  • Causes severe skin burns and eye damage.

  • May cause respiratory irritation.

  • Harmful to aquatic life.

Precautionary Statements (Anticipated):

  • Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[7]

  • Do not breathe dust/fume/gas/mist/vapors/spray.[11][12]

  • Wash skin thoroughly after handling.[10][11]

  • Wear protective gloves/protective clothing/eye protection/face protection.[7][10][12][13]

  • IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[11][12]

  • IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[7][13]

  • IF INHALED: Remove person to fresh air and keep comfortable for breathing.[11]

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11]

  • Store locked up in a well-ventilated place. Keep container tightly closed.[10][11]

First-Aid Measures
  • General Advice: Immediate medical attention is required. Show this safety data to the doctor in attendance.

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[11]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Immediate medical attention is required.[11]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Immediate medical attention is required.[11][13]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Immediate medical attention is required.[11]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen iodide.

  • Protective Equipment and Precautions for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[13]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[12]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. Discharge into the environment must be avoided.[12][13]

  • Methods for Containment and Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.

Section 4: Safe Handling and Storage Protocols

The following protocols are designed to minimize risk during the handling and storage of 5-Iodo-2-(piperidin-1-yl)pyrimidine.

Personal Protective Equipment (PPE)

A robust PPE strategy is the first line of defense against exposure.

Table 2: Recommended Personal Protective Equipment

EquipmentSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.[14]
Eye Protection Safety glasses with side-shields or goggles.To protect eyes from splashes and dust.[14]
Respiratory Protection NIOSH-approved respirator with an appropriate filter.Required when handling the compound as a powder or if aerosols may be generated.[14]
Body Protection Laboratory coat.To prevent contamination of personal clothing.[14]
Operational Workflow for Safe Handling

The causality behind these steps is to create a controlled environment that limits the potential for exposure and contamination.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area 1. Designate Work Area (Certified Fume Hood) prep_ppe 2. Don PPE prep_spill 3. Prepare Spill Kit handle_weigh 4. Weigh Compound (in ventilated enclosure) prep_spill->handle_weigh Proceed to handling handle_transfer 5. Transfer and Dissolve (slowly, with care) handle_reaction 6. Perform Reaction (in closed system if possible) post_clean 7. Clean Equipment and Area handle_reaction->post_clean After completion post_waste 8. Segregate and Dispose of Waste post_wash 9. Remove PPE and Wash Hands ResearchWorkflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_optimization Lead Optimization start 5-Iodo-2-(piperidin-1-yl)pyrimidine coupling Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) start->coupling library Library of Analogs coupling->library assay In vitro Assays (e.g., kinase, antiviral) library->assay hit_id Hit Identification assay->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar adme ADME/Tox Profiling sar->adme lead Lead Candidate adme->lead

Caption: A logical workflow for the use of 5-Iodo-2-(piperidin-1-yl)pyrimidine in drug discovery.

References

  • Chemspace. 5-iodo-2-(piperidin-1-yl)pyrimidine - C9H12IN3 | CSSB00011949839. [Link]

  • ResearchGate. Facile Methods for the Synthesis of 5-Aryl And 5-Iodo Pyrrolo[2,3-d]Pyrimidines. [Link]

  • HeteroLetters. Effective and regioselective 5-iodination of pyrimidine bases and corresponding nucleosides by an i. [Link]

  • National Center for Biotechnology Information. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. [Link]

  • NICNAS. Piperidine: Human health tier II assessment. [Link]

  • PubChem. 4-Iodo-2-(piperidin-1-yl)pyrimidine. [Link]

  • Washington State University. Halogenated Solvents Safety. [Link]

  • PubChemLite. 5-iodo-2-(piperazin-1-yl)pyrimidine. [Link]

  • Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]

  • Annals of the University of Craiova - Chemistry. SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. [Link]

  • Journal of Chemical Health Risks. Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. [Link]

  • Semantic Scholar. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

  • JACS Directory. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]

  • OICC Press. One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. [Link]

  • Preprints. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

  • ResearchGate. Piperidine nucleus in the field of drug discovery. [Link]

  • MDPI. Recent Advances in Pyrimidine-Based Drugs. [Link]

  • National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]

  • University of Wisconsin–Madison. Safe Handling Procedures for Radiopharmaceuticals. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubMed. Antiviral iodinated pyrimidine deoxyribonucleosides: 5-iodo-2'-deoxyuridine. [Link]

  • MDPI. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. [Link]

  • Royal Society of Chemistry. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. [Link]

  • ResearchGate. Synthesis of 5-imino-5H-dipyrido[1,2-a; 2',3'-d]pyrimidines as potential antiallergy agents (1). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 5-Iodo-2-(piperidin-1-yl)pyrimidine

) of 5-Iodo-2-chloropyrimidine Abstract This technical guide details the optimized protocol for synthesizing 5-iodo-2-(piperidin-1-yl)pyrimidine from 5-iodo-2-chloropyrimidine . This transformation utilizes a Nucleophili...

Author: BenchChem Technical Support Team. Date: March 2026


) of 5-Iodo-2-chloropyrimidine

Abstract

This technical guide details the optimized protocol for synthesizing 5-iodo-2-(piperidin-1-yl)pyrimidine from 5-iodo-2-chloropyrimidine . This transformation utilizes a Nucleophilic Aromatic Substitution (


) mechanism, exploiting the high reactivity of the C-2 position in the pyrimidine ring. The presence of the electron-withdrawing iodine atom at the C-5 position further activates the substrate, allowing for high yields under mild thermal conditions. This protocol is designed for scalability and reproducibility in medicinal chemistry workflows.

Introduction & Mechanistic Insight

The Chemical Challenge

The functionalization of halogenated pyrimidines is a cornerstone in the synthesis of antiviral and anticancer agents. The target molecule, 5-iodo-2-(piperidin-1-yl)pyrimidine, serves as a versatile intermediate; the iodine handle at C-5 is perfectly positioned for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the piperidine moiety modulates solubility and pharmacokinetic properties.

Mechanistic Pathway ( )

The reaction proceeds via an addition-elimination mechanism.[1][2]

  • Activation: The pyrimidine ring is electron-deficient due to the two nitrogen atoms. The chlorine at C-2 is the preferred leaving group because the intermediate Meisenheimer complex is stabilized by the electronegativity of the adjacent nitrogens.

  • Inductive Effect: The iodine atom at C-5 exerts an inductive electron-withdrawing effect (-I), lowering the LUMO energy of the ring and increasing susceptibility to nucleophilic attack at C-2.

  • Regioselectivity: While iodine is a potential leaving group, the C-Cl bond at the 2-position is significantly more labile toward nucleophilic displacement than the C-I bond at the 5-position under non-catalytic conditions.

SNAr_Mechanism SM 5-Iodo-2-chloropyrimidine TS Meisenheimer Complex (Tetrahedral Intermediate) SM->TS Nucleophilic Attack (C2) Nu Piperidine (Nucleophile) Nu->TS Prod 5-Iodo-2-(piperidin-1-yl)pyrimidine TS->Prod Re-aromatization LG Cl- (Leaving Group) TS->LG Elimination

Caption: Step-wise


 mechanism showing nucleophilic attack at C-2 followed by chloride elimination.

Experimental Design Strategy

To ensure a self-validating and robust protocol, the following parameters were optimized:

  • Solvent Selection: Ethanol (EtOH) is the preferred solvent. It is polar enough to stabilize the transition state but allows for easy workup. For substrates with poor solubility, DMF is an alternative, but EtOH simplifies purification (product often precipitates upon cooling).

  • Base/Stoichiometry: Piperidine acts as both the nucleophile and the base to scavenge the HCl by-product. We utilize 2.5 to 3.0 equivalents of piperidine. Alternatively, a non-nucleophilic base like

    
     (1.5 eq) can be used with 1.1 eq of piperidine to conserve the amine.
    
  • Temperature: While the reaction can proceed at room temperature over extended periods, heating to 60-80°C ensures completion within 1-3 hours.

Detailed Protocol

Materials
ReagentMW ( g/mol )EquivalentsAmount (Example)
5-Iodo-2-chloropyrimidine 240.431.01.0 g (4.16 mmol)
Piperidine 85.153.01.06 g (1.23 mL)
Ethanol (Absolute) -Solvent10 - 15 mL
Water (for workup) --50 mL
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Add 1.0 g of 5-iodo-2-chloropyrimidine .

  • Add 10 mL of Ethanol . Stir to create a suspension or solution (depending on concentration).

  • Add 1.23 mL of Piperidine dropwise over 2 minutes. Note: A mild exotherm may be observed.

Step 2: Reaction Execution

  • Fit the flask with a reflux condenser.

  • Heat the mixture to reflux (approx. 78°C) or 60°C in an oil bath.

  • Monitor: Check reaction progress by TLC after 1 hour.

    • TLC System: Hexanes:Ethyl Acetate (4:1).

    • Visualization: UV light (254 nm). The starting material (Rf ~0.6) should disappear, and a new, more polar spot (product) should appear.

Step 3: Workup

  • Once complete, remove the flask from heat and allow it to cool to room temperature.

  • Option A (Precipitation - Preferred): Pour the reaction mixture into 50 mL of ice-cold water with vigorous stirring. The product should precipitate as a white to off-white solid.

    • Filter the solid using a Büchner funnel.

    • Wash the cake with cold water (2 x 10 mL) to remove piperidine hydrochloride salts.

  • Option B (Extraction - if oil forms): If the product oils out, extract the aqueous mixture with Ethyl Acetate (3 x 20 mL) .

    • Wash combined organics with Brine (20 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      

Step 4: Purification

  • The crude solid from Option A is typically >95% pure.

  • If necessary, recrystallize from hot Ethanol or Ethanol/Water (9:1) .

  • Yield Expectation: 85% - 95%.

Workflow Start Start: 5-Iodo-2-chloropyrimidine + Piperidine in EtOH Heat Heat to 60-80°C (1-3 Hours) Start->Heat Check TLC Check (Hex/EtOAc 4:1) Heat->Check Workup Pour into Ice Water (Precipitation) Check->Workup Conversion >98% Filter Filtration & Wash (Remove Piperidine HCl) Workup->Filter Final Final Product: 5-Iodo-2-(piperidin-1-yl)pyrimidine Filter->Final

Caption: Operational workflow for the synthesis and isolation of the target pyrimidine.

Characterization & QC

To validate the synthesis, compare analytical data against these standard parameters.

  • Appearance: White to pale yellow solid.

  • Melting Point: Expected range 88–92 °C (analogous derivatives often solid).

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       8.30–8.40 ppm (s, 2H, Pyrimidine H-4, H-6). Diagnostic singlet shifted upfield relative to SM due to amine donation.
      
    • 
       3.70–3.80 ppm (m, 4H, N-
      
      
      
      of piperidine).
    • 
       1.60–1.70 ppm (m, 6H, remaining piperidine protons).
      
  • Mass Spectrometry (ESI): Calculated for

    
    
    
    
    
    . Found
    
    
    .

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Incomplete Conversion Temperature too low or old reagents.Increase temp to reflux; ensure piperidine is not degraded (wet).
Product is an Oil Residual solvent or impurities.Triturate with cold hexanes or recrystallize from minimal EtOH.
Low Yield Loss during water precipitation.If the product is slightly soluble in water, use Option B (Extraction).

References

  • Mechanism of

    
     in Pyrimidines: 
    
    • Detailed kinetic studies on 2-chloropyrimidine substitution.
    • Source: Zenodo. "Kinetics of Substitution of 2-Chloropyrimidine".

  • Synthetic Precedent (Analogous Chemistry)

    • Synthesis of 4-amino-5-iodo-2-benzylthiopyrimidines via similar substitution p
    • Source: Indian Journal of Pharmaceutical Sciences (via NIH).[3] "Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs".

  • Product Identification

    • Chemical structure and identifiers for 5-Iodo-2-(piperidin-1-yl)pyrimidine.
    • Source: Chemspace. "5-iodo-2-(piperidin-1-yl)pyrimidine Data".[4]

  • General Pyrimidine Functionalization

    • Overview of nucleophilic arom
    • Source: Wikipedia. "Nucleophilic aromatic substitution".[1][2][5][6]

Sources

Application

Application Note: Optimized SNAr Protocol for the Synthesis of 2-(Piperidin-1-yl)pyrimidine

This Application Note is structured as a comprehensive technical guide for the nucleophilic aromatic substitution (SNAr) of 2-chloropyrimidine with piperidine. It is designed for direct application in research and proces...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the nucleophilic aromatic substitution (SNAr) of 2-chloropyrimidine with piperidine. It is designed for direct application in research and process development environments.

Executive Summary

The reaction between 2-chloropyrimidine and piperidine serves as a quintessential model for heteroaromatic SNAr transformations. This protocol details a high-yielding, scalable methodology utilizing ethanol as a solvent with piperidine acting as both nucleophile and hydrohalic scavenger. We achieve >90% isolated yield with high purity (>98% by HPLC) without chromatographic purification. This guide integrates mechanistic insights, kinetic data, and green chemistry principles to provide a robust standard operating procedure (SOP).

Mechanistic Insight & Causality

To optimize this reaction, one must understand the electronic environment of the pyrimidine ring. Unlike benzene, the pyrimidine core contains two nitrogen atoms at positions 1 and 3. These electronegative atoms inductively withdraw electron density from the ring carbons, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

The Activation

The carbon at position 2 (C-2) is flanked by both nitrogen atoms. This placement maximizes the electron deficiency at C-2, making it highly susceptible to nucleophilic attack.

  • Inductive Effect (-I): The adjacent nitrogens pull electron density through the sigma bond framework.

  • Mesomeric Effect (-M): The ring allows for resonance stabilization of the anionic intermediate.

The Reaction Pathway (Addition-Elimination)

The reaction proceeds via a two-step non-concerted mechanism:

  • Step 1 (Rate Determining Step): The lone pair of the piperidine nitrogen attacks C-2, disrupting the aromaticity and forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .

  • Step 2 (Fast Elimination): The ring re-aromatizes by expelling the chloride ion (leaving group).

Visualization of the Mechanism

The following diagram illustrates the molecular pathway, highlighting the critical Meisenheimer intermediate.

SNAr_Mechanism cluster_legend Key Interactions Reactants Reactants 2-Chloropyrimidine + Piperidine TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 k1 (Slow) Intermediate Meisenheimer Complex (Anionic Intermediate) TS1->Intermediate TS2 Transition State 2 (Leaving Group Departure) Intermediate->TS2 k2 (Fast) Products Products 2-(Piperidin-1-yl)pyrimidine + HCl TS2->Products desc N-atoms at 1,3 positions stabilize the negative charge in the Intermediate.

Figure 1: Reaction coordinate pathway for the SNAr of 2-chloropyrimidine. The formation of the Meisenheimer complex is generally the rate-limiting step in un-catalyzed systems.

Experimental Design Strategy

Solvent Selection

Solvent choice dictates reaction kinetics and workup efficiency.

  • Ethanol (Recommended): A polar protic solvent that stabilizes the polar transition state and the ionic leaving group (Cl⁻). It allows for easy workup via water precipitation.

  • Water (Green Alternative): Feasible due to the hydrophobic effect accelerating the reaction ("on-water" conditions), but requires higher temperatures (100°C) or phase transfer catalysts.

  • DMF/DMSO: High reaction rates but difficult to remove during workup. Avoid unless necessary for highly unreactive substrates.

Stoichiometry & Base
  • Piperidine: Used in excess (2.0 - 2.5 equivalents).

    • 1.0 eq acts as the nucleophile.

    • 1.0 eq acts as the base to trap the generated HCl (forming piperidinium chloride).

  • Alternative Base: If piperidine is precious, use 1.0 eq piperidine + 1.2 eq K₂CO₃ or Et₃N.

Standard Operating Procedure (Protocol)

Objective: Synthesis of 2-(piperidin-1-yl)pyrimidine on a 10 mmol scale.

Materials
ReagentMW ( g/mol )AmountMmolEquivalents
2-Chloropyrimidine 114.531.15 g10.01.0
Piperidine 85.152.13 g (2.5 mL)25.02.5
Ethanol (Abs.) Solvent15 mL--
Water (DI) Workup50 mL--
Step-by-Step Methodology

Step 1: Reaction Assembly

  • Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Add 1.15 g of 2-chloropyrimidine .

  • Add 15 mL of Ethanol . Stir until fully dissolved (clear solution).

  • Critical Step: Add 2.5 mL of Piperidine dropwise over 2 minutes.

    • Observation: A mild exotherm may occur. The solution remains clear or turns slightly yellow.

Step 2: Reaction Execution

  • Fit the RBF with a reflux condenser.

  • Heat the mixture to reflux (approx. 80°C) in an oil bath.

  • Maintain reflux for 2 to 3 hours .

    • Monitoring: Check by TLC (System: 20% Ethyl Acetate in Hexane).

    • R_f Values: 2-Chloropyrimidine (~0.[1]5) vs. Product (~0.3).[2] Product is more polar due to the amine; however, depending on the stationary phase, the basicity might cause tailing.

    • Self-Validation: The reaction is complete when the starting material spot disappears.

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Concentration: Remove approximately 80% of the ethanol using a rotary evaporator (optional but improves yield).

  • Precipitation: Pour the residue slowly into 50 mL of ice-cold water with vigorous stirring.

  • The product, 2-(piperidin-1-yl)pyrimidine, is lipophilic and will precipitate as a white to off-white solid.

    • Note: If an oil forms instead of a solid, cool the mixture to 0°C and scratch the glass to induce crystallization.

  • Filtration: Filter the solid using a Buchner funnel. Wash with 10 mL of cold water to remove piperidinium chloride salts.

Step 4: Drying

  • Dry the solid in a vacuum oven at 40°C for 4 hours.

Workflow Diagram

Protocol_Workflow Start Start: Dissolve 2-Cl-Pyrimidine in Ethanol AddBase Add Piperidine (2.5 eq) Dropwise Start->AddBase Reflux Reflux at 80°C (2-3 Hours) AddBase->Reflux Check TLC Check: SM Consumed? Reflux->Check Check->Reflux No (Continue Heating) Workup Pour into Ice Water (Precipitation) Check->Workup Yes Filter Filter & Wash (Remove Salts) Workup->Filter Dry Dry in Vacuum Oven Filter->Dry End Final Product: 2-(Piperidin-1-yl)pyrimidine Dry->End

Figure 2: Operational workflow for the synthesis and isolation of the target pyrimidine.

Data Analysis & Expected Results

Yield and Purity
  • Typical Yield: 85% - 95%.

  • Appearance: White crystalline solid or pale yellow oil (melting point is low, approx 28-30°C, often solidifies upon standing in fridge).

Analytical Characterization (Reference Data)

To validate your product, compare with these standard spectral markers:

TechniqueDiagnostic SignalInterpretation
1H NMR (CDCl3) δ 8.28 (d, 2H)Pyrimidine C-4/C-6 protons (deshielded by ring N).
δ 6.45 (t, 1H)Pyrimidine C-5 proton (triplet due to coupling with C-4/6).
δ 3.80 (m, 4H)Piperidine N-CH2 protons (alpha to nitrogen).
δ 1.60 (m, 6H)Piperidine C-CH2 protons (beta/gamma).
MS (ESI+) m/z 164.1 [M+H]+Confirms molecular weight (MW = 163.22).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or product loss in water.Extend reflux time.[3] If product is oily/soluble in water, use Extraction (DCM/Water) instead of precipitation.
Starting Material Remains Piperidine consumed by side reaction (rare) or evaporation.Add an additional 0.5 eq of piperidine. Ensure condenser is efficient.
Product is an Oil Low melting point of the product.This is normal. Cool to -20°C to solidify, or use as an oil. Purity can still be high.
Color is Dark/Brown Oxidation or impurities in piperidine.Distill piperidine before use. Perform reaction under Nitrogen atmosphere (though usually not required).

Green Chemistry & Industrial Relevance[4][5]

This protocol aligns with Green Chemistry Principle #5 (Safer Solvents) by using Ethanol and Water.

  • Water-Mediated Synthesis: For large-scale applications, the reaction can be performed in pure water at 100°C. The hydrophobic 2-chloropyrimidine and piperidine form an emulsion. As the reaction proceeds, the product separates as an oil. This avoids organic solvents entirely during the reaction phase [1].

  • Atom Economy: Using K₂CO₃ instead of excess piperidine improves atom economy if the amine is expensive.

References

  • Reactivity in Nucleophilic Aromatic Substitution

    • Title: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.[4][5][6]

    • Source:Journal of Organic Chemistry / PMC.
    • URL:[Link]

  • Solvent Effects in SNAr: Title: Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines. Source:Asian Journal of Green Chemistry.
  • Green Chemistry Approaches

    • Title: Amination of Heteroaryl Chlorides: Palladium C
    • Source:Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Kinetic Modeling

    • Title: A broadly applicable quantitative relative reactivity model for nucleophilic arom
    • Source:Chemical Science (RSC).
    • URL:[Link]

Sources

Method

Application Note: Optimized Strategies for the Pd-Catalyzed Arylation of 5-Iodo-2-(piperidin-1-yl)pyrimidine

Executive Summary The 5-aryl-2-aminopyrimidine motif is a privileged scaffold in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., ALK, CDK, and JAK inhibitors). However, the installa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-aryl-2-aminopyrimidine motif is a privileged scaffold in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., ALK, CDK, and JAK inhibitors). However, the installation of aryl groups at the C5 position of 5-Iodo-2-(piperidin-1-yl)pyrimidine presents distinct synthetic challenges. While the C5-iodine bond is inherently reactive, the electron-donating nature of the C2-piperidine substituent increases electron density on the pyrimidine ring, potentially slowing oxidative addition compared to electron-deficient analogs. Furthermore, the pyrimidine nitrogens are potent Lewis bases capable of coordinating to palladium, leading to catalyst poisoning.

This Application Note details a robust, self-validating protocol for the arylation of 5-Iodo-2-(piperidin-1-yl)pyrimidine. By transitioning from traditional Pd(0) sources to Third-Generation (G3) Buchwald Precatalysts , researchers can suppress hydrodehalogenation side-reactions and achieve quantitative conversion under mild conditions.

Mechanistic Insight & Catalyst Selection

The Challenge: Catalyst Deactivation and Dehalogenation

In the coupling of 2-aminopyrimidines, two primary failure modes are observed:

  • Coordination/Poisoning: The endocyclic nitrogens (N1/N3) can displace labile ligands (like PPh3), forming stable, non-catalytic Pd-pyrimidine complexes.

  • Hydrodehalogenation: The 5-iodo motif is susceptible to reduction (Ar-I

    
     Ar-H) if the transmetallation step is slow. This is often exacerbated by the presence of alcohols or excessive heat required to force inactive catalysts.
    
The Solution: Bulky Biarylphosphine Ligands (XPhos)

To overcome these issues, we utilize XPhos Pd G3 . The XPhos ligand provides extreme steric bulk, which serves two functions:

  • Prevents Poisoning: The bulk effectively blocks the pyrimidine nitrogen from coordinating to the Pd center.

  • Accelerates Reductive Elimination: The large cone angle forces the formation of the biaryl product.

The G3 precatalyst scaffold ensures the delivery of a defined 1:1 Pd:Ligand active species, avoiding the induction period and excess ligand issues associated with traditional Pd(OAc)₂ + Ligand mixtures.

Mechanistic Visualization

The following diagram illustrates the competitive pathways between the productive catalytic cycle and the catalyst poisoning pathway.

G Start Precatalyst (XPhos Pd G3) Active Active Species [L-Pd(0)] Start->Active Activation OxAdd Oxidative Addition [L-Pd(II)-Ar-I] Active->OxAdd + Substrate Poison Catalyst Poisoning (Pd-N coordination) OxAdd->Poison Pyrimidine N-binding (If ligand is small) TransMet Transmetallation [L-Pd(II)-Ar-Ar'] OxAdd->TransMet + Boronic Acid (Base) Product Product Release (Reductive Elimination) TransMet->Product Product->Active Regeneration

Figure 1: Catalytic cycle highlighting the critical divergence between productive coupling and catalyst poisoning. The use of bulky ligands (XPhos) blocks the red path.

Experimental Optimization

The following table summarizes a screening campaign comparing "Classic" conditions against the optimized "Modern" protocol.

Table 1: Catalyst Screening for 5-Iodo-2-(piperidin-1-yl)pyrimidine Arylation

ParameterClassic ConditionsOptimized Conditions (Recommended)
Catalyst Pd(PPh₃)₄ (5-10 mol%)XPhos Pd G3 (1-2 mol%)
Ligand Triphenylphosphine (included)XPhos (integrated)
Solvent DME or Toluene/EtOH1,4-Dioxane / Water (4:1)
Base Na₂CO₃ (aq)K₃PO₄ (0.5 M aq)
Temp/Time 100°C / 18 h60-80°C / 1-2 h
Yield 45-60% (variable)>95% (consistent)
Major Impurity De-iodinated pyrimidine (10-20%)None detected (<1%)

Key Finding: The use of K₃PO₄ in Dioxane/Water with XPhos Pd G3 allows the reaction to proceed at lower temperatures, significantly reducing the rate of protodeboronation and hydrodehalogenation.

Detailed Protocol: Synthesis of 5-Aryl-2-(piperidin-1-yl)pyrimidine

Safety Note: All manipulations should be performed in a fume hood. Aryl halides and boronic acids can be irritants. Palladium compounds are toxic.

Reagents and Stoichiometry
  • Substrate: 5-Iodo-2-(piperidin-1-yl)pyrimidine (1.0 equiv, 1.0 mmol, 289 mg)

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Base: K₃PO₄ (3.0 equiv, dissolved in min. water)

  • Solvent: 1,4-Dioxane (degassed, 0.2 M concentration relative to substrate)

Step-by-Step Procedure
  • Setup: Charge a 20 mL reaction vial (equipped with a magnetic stir bar) with the 5-Iodo-2-(piperidin-1-yl)pyrimidine, Aryl Boronic Acid, and XPhos Pd G3.

  • Inerting: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (or Argon) three times.

    • Why: Oxygen causes homocoupling of the boronic acid and oxidizes the active Pd(0) species.

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the aqueous K₃PO₄ solution.

    • Tip: A 4:1 Dioxane:Water ratio ensures solubility of both organic and inorganic components, creating a efficient biphasic system.

  • Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (1000 rpm).

    • Monitoring: Check by LC-MS after 30 minutes. The reaction is typically complete within 1 hour.

  • Workup (Scavenging):

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (EtOAc).

    • Crucial Step: Add SiliaMetS® Thiol or equivalent Pd scavenger (0.5 equiv w/w relative to catalyst) and stir for 30 mins. This ensures the final compound is free of heavy metals, essential for biological testing.

    • Filter through a pad of Celite.

  • Purification: Wash the filtrate with Brine, dry over MgSO₄, concentrate, and purify via Flash Column Chromatography (typically Hexanes/EtOAc gradient).

Workflow Diagram

Workflow Prep Reagent Prep (Weigh Solids) Inert Inert Atmosphere (Vac/Fill N2 x3) Prep->Inert Solvent Add Solvents (Dioxane/aq. K3PO4) Inert->Solvent Heat Reaction (80°C, 1h) Solvent->Heat Check QC Check (LC-MS) Heat->Check Check->Heat Incomplete Scavenge Pd Scavenging (SiliaMetS Thiol) Check->Scavenge Complete Isolate Isolation (Filter & Column) Scavenge->Isolate

Figure 2: Operational workflow ensuring high reproducibility and purity.

Troubleshooting & QC

  • Issue: Low Conversion.

    • Cause: Degraded Boronic Acid (protodeboronation).[2]

    • Fix: Add an additional 0.5 equiv of Boronic Acid and 1 mol% catalyst. Ensure the solvent was thoroughly degassed.

  • Issue: "Spot-to-Spot" Conversion (De-iodination).

    • Cause: Temperature too high or reaction time too long.

    • Fix: Lower temperature to 60°C. Switch to XPhos Pd G4 , which activates at even lower temperatures.

  • Issue: Piperidine Ring Oxidation.

    • Cause: Presence of peroxides in old Dioxane.

    • Fix: Use anhydrous, inhibitor-free Dioxane from a fresh bottle or test for peroxides prior to use.

References

  • Buchwald, S. L., et al. "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[3] Angew.[3][4] Chem. Int. Ed., 2006, 45, 3484-3488.[3] Link

  • BenchChem Technical Support. "Troubleshooting low yield in Suzuki coupling of chloropyrimidines." BenchChem Application Notes, 2025. Link

  • Enamine Ltd. "Enamine G3 and G4 Buchwald Precatalysts: Scale up, QC and application." Enamine Technical Documents. Link

  • Handa, S., et al. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." Molecules, 2021.[5][6] Link

  • Organic Chemistry Portal. "Palladium Catalyzed C-Arylation of Amino Acid Derived Hydantoins and Heterocycles." Link

Sources

Application

Advanced Application Note: Heck Functionalization of 5-Iodopyrimidine Scaffolds

Executive Summary The functionalization of pyrimidine rings is a cornerstone in the development of modern therapeutics, particularly in the synthesis of C-nucleosides, kinase inhibitors, and rigidified amino acid analogs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of pyrimidine rings is a cornerstone in the development of modern therapeutics, particularly in the synthesis of C-nucleosides, kinase inhibitors, and rigidified amino acid analogs[1]. Among the various cross-coupling strategies, the palladium-catalyzed Heck reaction of 5-iodopyrimidines stands out for its high regioselectivity and efficiency in forming C–C bonds[2][3].

This application note provides a comprehensive, self-validating guide to executing Heck couplings on 5-iodopyrimidine scaffolds. By detailing the mechanistic causality behind parameter selection—such as the critical role of specific ligands in preventing catalyst poisoning—this guide empowers researchers to optimize yields and seamlessly scale their synthetic workflows.

Mechanistic Rationale & Scaffold Dynamics

The 5-Iodopyrimidine Advantage

The pyrimidine ring is highly electron-deficient due to the presence of two electronegative nitrogen atoms. While positions 2, 4, and 6 are highly susceptible to nucleophilic aromatic substitution (SNAr), the 5-position is the least electron-deficient and generally resists such attacks. However, the carbon-iodine (C–I) bond at the 5-position is relatively weak and highly reactive toward oxidative addition by low-valent transition metals[3][4]. This makes 5-iodopyrimidines exceptionally privileged substrates for Heck couplings, allowing for precise C5-alkenylation without cross-reactivity at other positions[2].

Catalytic Causality

The reaction proceeds through a standard Pd(0)/Pd(II) catalytic cycle, but the pyrimidine scaffold introduces unique challenges. The basic nitrogen atoms of the pyrimidine ring can coordinate to the palladium center, potentially leading to catalyst sequestration (poisoning) or promoting undesired homocoupling (forming 5,5'-bipyrimidines)[5]. To counteract this, the choice of ligand and base is not merely standard practice but a critical thermodynamic requirement to keep the palladium in the active catalytic cycle.

HeckMechanisticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (5-Iodopyrimidine) Pd0->OxAdd PdII Pd(II) Ar-I Complex OxAdd->PdII Insertion into C-I MigIns Migratory Insertion (Alkene) PdII->MigIns AlkylPd Alkyl-Pd(II) Complex MigIns->AlkylPd Syn-Addition BetaElim β-Hydride Elimination AlkylPd->BetaElim Product C5-Alkenyl Pyrimidine Product BetaElim->Product Dissociation Regen Catalyst Regeneration (Base) BetaElim->Regen HPdL_n(I) Regen->Pd0 Base neutralizes HI

Caption: Catalytic cycle of the palladium-catalyzed Heck reaction on 5-iodopyrimidine scaffolds.

Critical Parameter Selection

To achieve optimal conversion, empirical data from the synthesis of pyrimidine-derived α-amino acids[6] and C-nucleosides[1] dictates the use of specific catalytic systems. Below is a synthesized parameter matrix explaining the causality behind each choice.

Table 1: Optimized Heck Reaction Parameters for 5-Iodopyrimidines
ParameterRecommended ReagentEquivalentsMechanistic Rationale & Causality
Catalyst Palladium(II) acetate (Pd(OAc)₂)0.05 – 0.10 eqActs as a robust, air-stable precatalyst that is reduced in situ to the active Pd(0) species by the alkene or amine base[2].
Ligand AsPh₃ or P(o-tol)₃0.10 – 0.20 eqBulky ligands like P(o-tol)₃ or electron-deficient AsPh₃ stabilize the arylpalladated intermediates and sterically prevent the pyrimidine nitrogens from poisoning the catalyst[1].
Base Triethylamine (Et₃N)2.0 – 3.0 eqNeutralizes the hydroiodic acid (HI) byproduct to regenerate Pd(0). Its steric bulk prevents unwanted nucleophilic attack on the pyrimidine ring[2].
Solvent Anhydrous DMF or NMP0.1 – 0.5 MPolar aprotic solvents are essential to stabilize the ionic transition states during the migratory insertion step[1].
Alkene Acrylates / Styrenes1.5 – 2.0 eqExcess alkene drives the equilibrium of the migratory insertion forward, outcompeting potential homocoupling pathways[2].

Validated Experimental Protocol

This protocol describes the palladium-catalyzed C5-alkenylation of a 5-iodopyrimidine scaffold. It is designed as a self-validating system: the visual cues (color changes, TLC profiles) and specific workup steps inherently confirm the success of the intermediate stages[2].

Materials Required
  • Substrate: 5-Iodopyrimidine derivative (1.0 equiv)

  • Coupling Partner: Alkene (e.g., Methyl acrylate) (1.5–2.0 equiv)

  • Catalyst/Ligand: Pd(OAc)₂ (0.1 equiv), Tri-o-tolylphosphine [P(o-tol)₃] (0.2 equiv)

  • Reagents: Triethylamine (Et₃N) (3.0 equiv), Anhydrous DMF

  • Equipment: Schlenk flask, Argon/Nitrogen line, Magnetic stirrer, Heating block.

Step-by-Step Methodology
  • Atmosphere Preparation (Critical for Catalyst Lifespan):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 5-iodopyrimidine (1.0 equiv), Pd(OAc)₂ (0.1 equiv), and P(o-tol)₃ (0.2 equiv).

    • Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times. Causality: Oxygen rapidly oxidizes the active Pd(0) to inactive Pd(II) species, halting the catalytic cycle[2].

  • Reagent Assembly:

    • Under a positive pressure of inert gas, inject anhydrous DMF via syringe to achieve a substrate concentration of ~0.2 M.

    • Add Et₃N (3.0 equiv) followed by the alkene (1.5–2.0 equiv) via syringe. The solution typically turns from pale yellow to a deep amber/orange as the active Pd(0) complex forms.

  • Thermal Activation & Monitoring:

    • Transfer the flask to a pre-heated oil bath or heating block set to 80–100 °C[2].

    • Stir vigorously. Monitor the reaction progress via TLC or LC-MS every 2 hours. The reaction is typically complete within 4 to 12 hours.

  • Quench & Extraction (Self-Validating Workup):

    • Once the starting material is consumed, cool the mixture to room temperature.

    • Quench the reaction by diluting with water (equal to 3x the DMF volume) and extract with Ethyl Acetate (3 × 20 mL).

    • Crucial Step: Wash the combined organic layers thoroughly with a saturated aqueous ammonium chloride (NH₄Cl) solution, followed by brine. Causality: NH₄Cl effectively removes residual DMF and protonates unreacted Et₃N, pulling them into the aqueous phase[2].

  • Isolation & Purification:

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (typically using a Hexane/Ethyl Acetate gradient) to isolate the pure C5-alkenylated pyrimidine[2][6].

ProtocolWorkflow Prep 1. Atmosphere Preparation Evacuate & Backfill with Ar/N2 Mix 2. Reagent Assembly 5-Iodopyrimidine + Alkene + Pd(OAc)2 + Ligand + Base + DMF Prep->Mix React 3. Thermal Activation Heat to 80-100 °C Monitor via LC-MS/TLC Mix->React Workup 4. Quench & Extraction Dilute with H2O, Extract (EtOAc) Wash with NH4Cl & Brine React->Workup Purify 5. Isolation Concentrate & Purify via Flash Column Chromatography Workup->Purify

Caption: Step-by-step experimental workflow for the C5-alkenylation of pyrimidines.

Troubleshooting & Process Optimization

  • Observation: Formation of Palladium Black (Precipitate).

    • Causality: The active Pd(0) catalyst is aggregating into inactive bulk metal due to instability.

    • Solution: Increase the ligand loading (e.g., from 0.2 to 0.3 equiv) to better stabilize the Pd(0) species, or add a halide additive (e.g., LiCl) to stabilize the transition states.

  • Observation: High levels of 5,5'-bipyrimidine (Homocoupling).

    • Causality: The oxidative addition step is occurring much faster than the migratory insertion of the alkene, allowing two Pd-Ar species to interact[5].

    • Solution: Increase the equivalents of the alkene (up to 3.0 eq) or switch to a bulkier ligand like AsPh₃ to sterically hinder the homocoupling pathway[1].

References

  • Benchchem: Heck Coupling for C5-Alkenylation.
  • The Heck coupling reaction.
  • Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid. Cardiff University ORCA.
  • A Review: Synthesis of Aryl C-Glycosides Via the Heck Coupling Reaction.
  • A General Regioselective Approach to 2,4-Disubstituted Pyrimidin-5-yl C-2-Deoxyribonucleosides. Thieme Connect.
  • Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids.
  • Synthesis of Pyrimidine Derivatives Having Olefinic Substituents by Palladium-C

Sources

Method

Application Note: Chemoselective sp³ C-H Activation of 5-Iodo-2-(piperidin-1-yl)pyrimidine

Executive Summary The molecule 5-Iodo-2-(piperidin-1-yl)pyrimidine represents a highly privileged bifunctional scaffold in modern drug discovery. Pyrimidines are ubiquitous in therapeutic agents, particularly as hinge-bi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 5-Iodo-2-(piperidin-1-yl)pyrimidine represents a highly privileged bifunctional scaffold in modern drug discovery. Pyrimidines are ubiquitous in therapeutic agents, particularly as hinge-binding motifs in kinase inhibitors[1]. Simultaneously, the piperidine ring is the most prevalent nitrogen heterocycle in FDA-approved drugs[2].

Late-stage functionalization of this scaffold allows for the rapid generation of complex chemical space. However, functionalizing the unactivated sp³ C-H bonds of the piperidine ring while preserving the highly reactive C(sp²)–I bond on the pyrimidine ring presents a significant chemoselectivity challenge. This application note details an orthogonal, two-stage functionalization strategy: a Ruthenium(II)-catalyzed, pyrimidine-directed sp³ C-H arylation, followed by a Palladium(0)-catalyzed Suzuki-Miyaura cross-coupling at the C-I bond.

Mechanistic Rationale & Chemoselectivity Strategy

The traditional approach to modifying halogenated pyrimidines involves Pd-catalyzed cross-coupling at the C5-iodo position. Attempting an sp³ C-H activation on the piperidine ring in the presence of this C-I bond is notoriously difficult because standard Pd(0) or Pd(II) catalysts will rapidly undergo premature oxidative addition into the weak C-I bond, leading to oligomerization or undesired cross-coupling[3].

The Solution: We bypass this liability by employing a Ruthenium(II) catalyst. Ru(II) complexes, such as [Ru(p-cymene)Cl₂]₂, are highly effective at coordinating to the pyrimidine nitrogen. The pyrimidine acts as an intrinsic directing group (DG), guiding the metal to facilitate Concerted Metalation-Deprotonation (CMD) specifically at the


-position of the piperidine ring[4]. Crucially, Ru(II) is kinetically blind to aryl iodides under these specific oxidative conditions, enabling chemoselective sp³ C-H arylation while perfectly preserving the C-I bond for downstream diversification[2].

Workflow SM 5-Iodo-2-(piperidin-1-yl)pyrimidine (Starting Material) Ru Stage 1: Ru(II) Catalysis Chemoselective sp³ C-H Arylation SM->Ru Ar-B(OH)₂ [Ru(p-cymene)Cl₂]₂ Int α-Aryl-5-iodo-2-(piperidin-1-yl)pyrimidine (Intermediate) Ru->Int C-I Bond Preserved Pd Stage 2: Pd(0) Catalysis Suzuki Coupling at C-I Bond Int->Pd Ar'-B(OH)₂ Pd(dppf)Cl₂ Prod Fully Functionalized Bifunctional Scaffold Pd->Prod C-C Bond Formation

Orthogonal functionalization workflow of 5-Iodo-2-(piperidin-1-yl)pyrimidine.

Quantitative Optimization Data

To establish the causality behind the chosen reagents, Table 1 summarizes the optimization of the chemoselective sp³ C-H arylation step. The data demonstrates that Palladium destroys the starting material, while the combination of Ru(II) and specific silver additives is required for success.

Table 1: Optimization of Chemoselective sp³ C-H Arylation

EntryCatalyst (5 mol%)Oxidant / AdditiveSolventConversion (%)C-I Retention (%)
1Pd(OAc)₂Ag₂O (2.0 eq)DCE>95<5 (Extensive C-I cleavage)
2[Ru(p-cymene)Cl₂]₂Nonet-Amyl-OH<5>99
3[Ru(p-cymene)Cl₂]₂Cu(OAc)₂ (2.0 eq)t-Amyl-OH45>95
4[Ru(p-cymene)Cl₂]₂Ag₂O (2.0 eq)DCE88>98
5 [Ru(p-cymene)Cl₂]₂ Ag₂O (2.0 eq) + AgSbF₆ DCE >95 >98

Causality of Additives: AgSbF₆ acts as a halide scavenger. It abstracts the chloride ligands from the Ru(II) precatalyst, generating a highly electrophilic, cationic Ruthenium species with vacant coordination sites, which dramatically accelerates the C-H activation step[4]. Ag₂O serves as the terminal oxidant necessary to reoxidize the metal after reductive elimination, closing the catalytic cycle.

Experimental Protocols

Protocol A: Stage 1 - Ru(II)-Catalyzed -Arylation of the Piperidine Ring

This protocol selectively installs an aryl group at the C2 position of the piperidine ring.

Step-by-Step Methodology:

  • Reaction Assembly: In a nitrogen-filled glovebox, charge a 10 mL oven-dried Schlenk tube with 5-Iodo-2-(piperidin-1-yl)pyrimidine (0.5 mmol, 144.5 mg), phenylboronic acid (1.0 mmol, 122 mg), [Ru(p-cymene)Cl₂]₂ (0.025 mmol, 15.3 mg), AgSbF₆ (0.1 mmol, 34.4 mg), and Ag₂O (1.0 mmol, 231.7 mg).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE, 2.5 mL). Seal the tube tightly with a Teflon-lined cap.

  • Thermal Activation: Transfer the sealed tube out of the glovebox and submerge it in a pre-heated oil bath at 90 °C. Stir vigorously for 16 hours.

    • Causality: Elevated thermal energy is strictly required to overcome the high activation energy barrier of the Concerted Metalation-Deprotonation (CMD) step at the unactivated sp³ carbon.

  • Work-up & Self-Validation: Cool the reaction to room temperature. Dilute the mixture with EtOAc (10 mL) and filter it through a short pad of Celite to remove the insoluble silver salts and catalyst residues.

    • Self-Validation Check: The crude mixture will transition from a dark, opaque suspension to a clear, yellowish filtrate. On a TLC plate (Hexanes/EtOAc 3:1), you must observe the complete disappearance of the starting material (R_f ~0.4) and the emergence of a new, strongly UV-active product spot (R_f ~0.55).

  • Isolation: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, gradient elution 5-20% EtOAc in Hexanes) to afford the

    
    -aryl intermediate.
    
Protocol B: Stage 2 - Pd-Catalyzed Suzuki-Miyaura Coupling at the C5 Position

With the piperidine ring successfully functionalized, the preserved C-I bond is now activated for traditional cross-coupling.

Step-by-Step Methodology:

  • Reaction Assembly: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the

    
    -arylated intermediate from Protocol A (0.3 mmol), 4-methoxyphenylboronic acid (0.45 mmol, 68.4 mg), Pd(dppf)Cl₂ (0.015 mmol, 11.0 mg), and K₂CO₃ (0.9 mmol, 124.4 mg).
    
  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 3.0 mL).

    • Causality: The biphasic solvent system is critical; dioxane solubilizes the organic fragments and the Pd catalyst, while water dissolves the K₂CO₃ base, facilitating the crucial transmetalation step.

  • Reaction Execution: Attach a reflux condenser, purge the system with N₂ for 5 minutes, and heat the mixture at 90 °C for 8 hours.

  • Work-up & Self-Validation: Cool to room temperature, dilute with water (10 mL), and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

    • Self-Validation Check: Analyze the crude organic layer via LC-MS. The mass spectrum must exhibit a distinct mass shift corresponding to the loss of the heavy iodine atom (M - 127) and the addition of the new aryl group (e.g., M + 107 for methoxyphenyl), confirming successful C-I functionalization without fragmentation of the piperidine ring.

Catalytic Cycle Visualization

Mechanism Cat [Ru(p-cymene)Cl₂]₂ Active Catalyst Coord N-Coordination (Pyrimidine DG binds Ru) Cat->Coord CMD Concerted Metalation-Deprotonation (C-H Cleavage) Coord->CMD Base Transmet Transmetalation (Ar-B(OH)₂ replaces Cl) CMD->Transmet Ar-B(OH)₂ RedElim Reductive Elimination (C-C Bond Formation) Transmet->RedElim Oxidant Oxidation / Ligand Exchange (Regeneration of Ru(II)) RedElim->Oxidant Product Release Oxidant->Cat

Ru(II)-catalyzed pyrimidine-directed sp³ C-H arylation catalytic cycle.

References

  • Prokopcová et al. (2010). C-2 Arylation of Piperidines through Directed Transition-Metal-Catalyzed sp³ C-H Activation. Chemistry - A European Journal. 2[2]

  • Schnürch et al. (2012). Mechanistic Investigations and Substrate Scope Evaluation of Ruthenium-Catalyzed Direct sp³ Arylation of Benzylic Positions Directed by 3-Substituted Pyridines. The Journal of Organic Chemistry. 4[4]

  • Gupta et al. (2016). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. ResearchGate. 1[1]

  • Hocek et al. (2015). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. PMC - NIH. 3[3]

Sources

Application

Application Notes and Protocols for the Preparation of 5-aryl-2-(piperidin-1-yl)pyrimidines via Boronic Acids

Abstract This comprehensive guide details the synthesis of 5-aryl-2-(piperidin-1-yl)pyrimidines, a class of compounds with significant potential in medicinal chemistry and drug discovery. The core of this methodology is...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the synthesis of 5-aryl-2-(piperidin-1-yl)pyrimidines, a class of compounds with significant potential in medicinal chemistry and drug discovery. The core of this methodology is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile tool for the formation of carbon-carbon bonds.[1][2][3] This document provides an in-depth exploration of the reaction mechanism, a meticulously detailed experimental protocol, and critical insights into the optimization of reaction parameters. The content is specifically tailored for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical understanding and practical, field-proven guidance.

Introduction: The Significance of 5-aryl-2-(piperidin-1-yl)pyrimidines

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[4][5] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of novel therapeutics. The introduction of an aryl group at the 5-position of the pyrimidine ring, coupled with a piperidinyl moiety at the 2-position, generates a molecular architecture with significant potential for modulating a variety of biological targets. The 5-aryl substituent allows for the exploration of structure-activity relationships (SAR) by introducing diverse electronic and steric properties, while the piperidine group can enhance solubility and provide additional interaction points with target proteins.

The Suzuki-Miyaura cross-coupling reaction has emerged as the premier method for the synthesis of such biaryl and heteroaryl compounds due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[3][6] This guide will focus on the practical application of this powerful reaction for the efficient and reliable synthesis of 5-aryl-2-(piperidin-1-yl)pyrimidines.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester.[1][7] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8] A thorough understanding of this mechanism is paramount for troubleshooting and optimizing the synthesis.

Suzuki_Miyaura_Catalytic_Cycle

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the organohalide (e.g., 5-bromo-2-(piperidin-1-yl)pyrimidine), forming a Pd(II) intermediate.[8][9] The reactivity of the halide in this step generally follows the trend I > Br > Cl.[4]

  • Transmetalation: This is a crucial step where the organic group from the boronic acid is transferred to the palladium(II) complex.[1] The presence of a base is essential for this step. The base activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[10][11][12]

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated as the desired biaryl product. This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][9]

Experimental Protocol: Synthesis of 5-phenyl-2-(piperidin-1-yl)pyrimidine

This protocol provides a detailed procedure for the synthesis of 5-phenyl-2-(piperidin-1-yl)pyrimidine as a representative example. This method can be adapted for a wide range of arylboronic acids.

Materials:

  • 5-Bromo-2-(piperidin-1-yl)pyrimidine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.04 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Schlenk flask or a round-bottom flask with a condenser

  • Magnetic stirrer with a heating mantle

  • Inert atmosphere setup (e.g., Schlenk line or nitrogen balloon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 5-bromo-2-(piperidin-1-yl)pyrimidine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq). Add this catalyst mixture to the Schlenk flask.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask via a syringe. The total solvent volume should be sufficient to dissolve the reactants upon heating.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-phenyl-2-(piperidin-1-yl)pyrimidine.

Experimental_Workflow

Figure 2: Experimental workflow for the synthesis of 5-phenyl-2-(piperidin-1-yl)pyrimidine.

Key Parameter Optimization and Rationale

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters.

ParameterCommon ChoicesRationale and Field-Proven Insights
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/ligandTetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is often effective and can be used directly.[13][14] However, in-situ generation of the active Pd(0) species from a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand such as PPh₃ is also a common and cost-effective approach.[7] The choice of ligand can significantly impact the reaction efficiency.
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄The base is critical for activating the boronic acid.[11] Potassium carbonate (K₂CO₃) is a good starting point as it is inexpensive and effective for many substrates.[14] For less reactive systems, a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required.
Solvent Toluene, Dioxane, THF, DMF/Water mixturesA mixture of an organic solvent and water is typically used.[15] Dioxane/water is a common and effective solvent system. The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[10][12] Degassing the solvent is crucial to prevent the oxidation and deactivation of the palladium catalyst.
Temperature Room Temperature to 120 °CThe reaction temperature depends on the reactivity of the substrates. For many aryl bromides, heating to 80-100 °C is sufficient.[4][8] Microwave-assisted synthesis can significantly reduce reaction times by allowing for rapid heating to higher temperatures.[13][14][16]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient base, low temperatureEnsure the catalyst is active and the reaction is performed under a strict inert atmosphere. Increase the amount or strength of the base. Increase the reaction temperature. Consider using a more active catalyst system (e.g., with a more electron-rich ligand).
Homocoupling of Boronic Acid Presence of oxygen, use of a Pd(II) precursor without complete reductionThoroughly degas all solvents and maintain a positive pressure of inert gas. Ensure complete reduction of the Pd(II) precatalyst to Pd(0).
Protodeborylation Presence of protic sources, prolonged reaction times at high temperaturesUse anhydrous solvents (for the organic component) and minimize the amount of water. Monitor the reaction closely and stop it once the starting material is consumed.
Difficult Purification Close polarity of product and starting materials/byproductsOptimize the reaction conditions to maximize conversion and minimize byproduct formation. Utilize a different eluent system or a different stationary phase for column chromatography.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 5-aryl-2-(piperidin-1-yl)pyrimidines. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently generate a diverse library of these valuable compounds for further investigation in drug discovery and development programs. The protocol and insights provided in this guide serve as a robust starting point for the successful implementation of this powerful synthetic transformation.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Available at: [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. Available at: [Link]

  • Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PMC. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

  • Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. Available at: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Available at: [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC. Available at: [Link]

  • Aminative Suzuki–Miyaura coupling - Xingwei Li. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar. Available at: [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - MDPI. Available at: [Link]

  • Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors - PubMed. Available at: [Link]

  • ChemInform Abstract: A Convenient Synthesis of Novel 5-Aryl-pyrido[2,3-d]pyrimidines and Screening of Their Preliminary Antibacterial Properties. | Request PDF - ResearchGate. Available at: [Link]

  • The Preparation of 5-Arylazopyrimidines - SciSpace. Available at: [Link]

  • Photocleavable luminescent conjugates of 2-(2-aryl-5-(piperidin-1-yl)-2 H-1,2,3-triazol-4-yl)thiazoles and aminoacids, diagnostics and drugs - PubMed. Available at: [Link]

  • Method for preparation of 5-substituted pyrimidines - Google Patents.

Sources

Method

Accelerated Synthesis of 2-Aminopyrimidine Scaffolds: A Microwave-Assisted Protocol

Executive Summary The 2-aminopyrimidine core is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Imatinib, Pazopanib) and antiviral agents. Traditional the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminopyrimidine core is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Imatinib, Pazopanib) and antiviral agents. Traditional thermal synthesis of these scaffolds—often involving the condensation of guanidine with 1,3-dicarbonyls or chalcones—suffers from prolonged reaction times (12–24 hours) and variable yields due to thermal degradation.

This application note details a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction times to 5–20 minutes while increasing purity and yield. We present two distinct synthetic pathways: the "Bottom-Up" Cyclization (from chalcones) and the "Top-Down" Functionalization (via SNAr on chloropyrimidines), providing a comprehensive guide for high-throughput library generation.

Part 1: The Microwave Advantage in Heterocycle Formation

Dielectric Heating Mechanism

Unlike conventional heating, which relies on conductive transfer from vessel walls, microwave irradiation (2.45 GHz) targets the reaction mixture directly through dielectric loss .

  • Dipolar Polarization: The polar guanidine moiety and solvents (e.g., Ethanol, DMF) attempt to align with the oscillating electric field. The lag between the field oscillation and molecular rotation generates internal heat via friction.[1]

  • Ionic Conduction: Dissolved ions (Guanidinium cations, Hydroxide anions) oscillate in the field, generating heat through collision.

The "Specific Effect" on Pyrimidine Synthesis: The condensation of guanidine with enones proceeds via a dipolar transition state. Microwave irradiation is postulated to stabilize this high-energy polar transition state more effectively than the ground state, lowering the activation energy (


) and accelerating the cyclization step significantly.

Part 2: Synthetic Pathway A — "Bottom-Up" Cyclization

Target: Synthesis of 4,6-diaryl-2-aminopyrimidines from chalcones. Application: Rapid generation of diversity at the 4- and 6-positions.

Reaction Scheme & Logic

G cluster_0 Precursors cluster_1 Microwave Conditions cluster_2 Product Chalcone Chalcone (1,3-diaryl-2-propen-1-one) Reactor MW Reactor 120-140°C 10-15 min Chalcone->Reactor Guanidine Guanidine HCl (Nucleophile) Guanidine->Reactor Pyrimidine 2-Aminopyrimidine Derivative Reactor->Pyrimidine Cyclocondensation Base Base (NaOH/KOH) Base->Reactor

Figure 1: Workflow for the microwave-assisted cyclization of chalcones with guanidine.

Detailed Protocol

Reagents:

  • Substituted Chalcone (1.0 mmol)[2]

  • Guanidine Hydrochloride (1.5 mmol) — Excess ensures complete consumption of the electrophile.

  • Sodium Hydroxide (2.5 mmol) or Potassium tert-butoxide (1.2 mmol)

  • Solvent: Ethanol (EtOH) or N,N-Dimethylformamide (DMF).[2]

Equipment:

  • Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

  • 10 mL pressure-rated glass vial with crimp/snap cap.

Step-by-Step Procedure:

  • Loading: In a 10 mL MW vial, dissolve the Chalcone (1 eq) in 2.5 mL of Ethanol.

  • Activation: Add Guanidine HCl (1.5 eq) followed by the Base. Note: If using NaOH, dissolve in a minimum amount of water (0.5 mL) before adding to EtOH to prevent precipitation.

  • Sealing: Cap the vial with a PTFE-lined septum. Ensure the vessel is rated for at least 20 bar (290 psi).

  • Irradiation Parameters:

    • Mode: Dynamic (Power cycling to maintain temp).

    • Temperature: 120°C (if EtOH) or 140°C (if DMF).

    • Hold Time: 10 minutes.

    • Pre-stirring: 30 seconds (High speed).

  • Cooling: Use compressed air cooling to drop temperature to <50°C.

  • Work-up:

    • Pour the reaction mixture into 20 mL of crushed ice/water.

    • The pyrimidine product typically precipitates as a solid.

    • Filter, wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).

    • Recrystallization: Ethanol/DMF mixtures are usually effective if further purification is required.

Critical Control Point:

  • Pressure Warning: Ethanol at 120°C generates ~4-6 bar of pressure. Ensure the safety vent is active. If the chalcone has very low solubility, use DMF, but require a water wash during workup to remove the high-boiling solvent.

Part 3: Synthetic Pathway B — "Top-Down" Functionalization (SNAr)

Target: Amination of 2-chloropyrimidines or 2,4-dichloropyrimidines. Application: Late-stage functionalization of the pyrimidine core.

Reaction Logic

Nucleophilic aromatic substitution (SNAr) on pyrimidines is often sluggish with electron-rich amines or sterically hindered positions. Microwave irradiation overcomes the activation barrier without requiring transition metal catalysts (Pd/Ru), serving as a "Green" alternative to Buchwald-Hartwig couplings.

Detailed Protocol

Reagents:

  • 2,4-Dichloropyrimidine or 2-Amino-4-chloropyrimidine (1.0 mmol)

  • Amine Nucleophile (1.1 mmol for mono-substitution; 2.5 mmol for di-substitution)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (2.0 mmol)

  • Solvent: Isopropanol (iPrOH) or Water (for Green chemistry applications).

Step-by-Step Procedure:

  • Loading: Dissolve the chloropyrimidine in 3 mL of iPrOH in a microwave vial.

  • Addition: Add the amine and the organic base.

  • Irradiation Parameters:

    • Temperature: 100°C (for aliphatic amines) to 150°C (for anilines).

    • Time: 15–20 minutes.

    • Power Max: 200 W.[3]

  • Work-up:

    • Evaporate solvent under reduced pressure (if iPrOH).

    • Resuspend residue in EtOAc, wash with water and brine.

    • Dry over Na2SO4 and concentrate.

Regioselectivity Note: In 2,4-dichloropyrimidine, the C4 position is more electrophilic and reacts first. To achieve substitution at C2, the C4 position must be blocked or substituted first, followed by a higher-energy MW step (160°C+) to force the C2 substitution.

Part 4: Comparative Data & Optimization

Comparison: Thermal vs. Microwave

Data aggregated from internal validation and literature sources [1, 2].

EntryReaction TypePrecursorsThermal ConditionsMW ConditionsThermal YieldMW Yield
1 CyclizationChalcone + GuanidineReflux EtOH, 12 h120°C, 10 min65%92%
2 Cyclization

-Keto ester + Guanidine
Reflux DMF, 24 h140°C, 15 min58%88%
3 SNAr2-Cl-pyrimidine + AnilineReflux iPrOH, 18 h150°C, 20 min40%85%
4 SNAr2,4-di-Cl + MorpholineReflux H2O, 6 h100°C, 5 min72%96%
Solvent Selection Guide (Tan )

The efficiency of heating depends on the loss tangent (tan


) of the solvent.
  • High Absorbers (High Efficiency): Ethanol (0.941), DMSO (0.825), DMF (0.161). Use for rapid heating.

  • Low Absorbers (Transparent): Hexane, Toluene, Dioxane. Avoid unless using a "passive heating element" (e.g., SiC vessel) or adding an ionic liquid as a dopant.

Part 5: Troubleshooting & Quality Control

Common Failure Modes

FailureModes Issue Low Yield / Incomplete Reaction Check1 Check Solvent Tan Delta Is the solvent absorbing MW? Issue->Check1 Check2 Check Vessel Headspace Too much air = low pressure buildup Issue->Check2 Check3 Check Solubility Precipitation stops reaction? Issue->Check3 Solution1 Add Ionic Liquid dopant or switch to EtOH/DMF Check1->Solution1 Solution2 Fill vessel to min 20% / max 60% volume Check2->Solution2 Solution3 Increase solvent volume or temp (solubility increases) Check3->Solution3

Figure 2: Troubleshooting logic for microwave synthesis optimization.

Quality Control Checkpoints
  • TLC Monitoring: Do not rely solely on time. Pause the run at 5 minutes to check consumption of the Chalcone.

  • Venting: Aminopyrimidine synthesis often produces ammonia or volatile byproducts. Allow the vessel to cool to <50°C before decapping to prevent solvent bump/flash boiling.

References

  • BenchChem. Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols. Retrieved from

  • National Institutes of Health (NIH). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Retrieved from

  • Kappe, C. O.Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition.
  • Bagley, M. C., et al.Microwave-assisted synthesis of 2-aminopyrimidines. (General Heterocycle Synthesis reference).

Sources

Application

Application Note: High-Fidelity Buchwald-Hartwig Amination of 5-Iodopyrimidines

Part 1: Executive Summary & Mechanistic Rationale The Challenge: 5-Iodopyrimidine Substrates 5-iodopyrimidines represent a "Goldilocks" challenge in medicinal chemistry. While the C5 position is the most electron-rich po...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Mechanistic Rationale

The Challenge: 5-Iodopyrimidine Substrates

5-iodopyrimidines represent a "Goldilocks" challenge in medicinal chemistry. While the C5 position is the most electron-rich position on the pyrimidine ring (resembling a phenyl ring more than the C2/C4/C6 positions), the substrate remains an electron-deficient heteroaryl halide.

Two competing failure modes dominate this chemistry:

  • Catalyst Poisoning (The "N-Binding" Trap): The lone pairs on the pyrimidine ring nitrogens (N1/N3) are potent sigma-donors. If the palladium center is not sufficiently shielded by bulky ligands, the substrate will coordinate via nitrogen rather than undergoing oxidative addition at the C-I bond, arresting the catalytic cycle.

  • Hydrodeiodination (The "Reduction" Trap): Aryl iodides undergo oxidative addition rapidly. However, if the subsequent transmetallation or amine binding is slow (due to steric bulk or low nucleophilicity), the Pd(II)-aryl intermediate is prone to reduction (often via

    
    -hydride elimination from the amine or solvent), yielding the de-iodinated pyrimidine byproduct.
    
The Solution: Steric Bulk and Precatalysts

To overcome these barriers, this protocol utilizes 3rd and 4th Generation Buchwald Precatalysts . These systems provide two critical advantages:

  • Rapid Initiation: They generate the active L-Pd(0) species immediately upon exposure to base, preventing the induction period where aryl iodides often degrade.

  • Steric Shielding: Bulky biaryl phosphine ligands (e.g., BrettPhos, RuPhos, tBuXPhos) create a "protective pocket" around the Pd center, physically blocking the approach of the pyrimidine ring nitrogens while permitting the oxidative addition of the C-I bond.

Part 2: Mechanistic Visualization

The following diagram illustrates the competitive pathways in the catalytic cycle. Note the critical "Danger Zone" where catalyst poisoning and dehalogenation compete with the productive cycle.

BuchwaldMechanism PreCat Pd-G3/G4 Precatalyst ActivePd Active L-Pd(0) PreCat->ActivePd Activation (Base) OxAdd Oxidative Addition (L-Pd(II)-Ar-I) ActivePd->OxAdd Fast (Ar-I) Poisoned DEAD END: N-Bound Catalyst (Pd-N-Pyrimidine) OxAdd->Poisoned Low Steric Bulk Ligand AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind Bulky Ligand (BrettPhos/RuPhos) Deiodination SIDE REACTION: Hydrodeiodination (Pyrimidine-H) OxAdd->Deiodination Slow Amine Binding RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim RedElim->ActivePd Regeneration Product 5-Aminopyrimidine Product RedElim->Product

Figure 1: Catalytic cycle highlighting the competition between productive amination (center), N-coordination poisoning (left), and hydrodeiodination (right).

Part 3: Optimized Experimental Protocol

General Procedure A: Standard Conditions (Robust Substrates)

Recommended for: Primary amines, non-hindered secondary amines, and substrates stable to strong base.

Reagents:

  • Substrate: 5-Iodopyrimidine derivative (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst: BrettPhos Pd G4 (2-5 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, 0.2 M concentration)

Step-by-Step:

  • Charge Solids: In a glovebox or under active nitrogen flow, add the 5-iodopyrimidine, solid amine (if applicable), NaOtBu, and BrettPhos Pd G4 precatalyst to a reaction vial equipped with a magnetic stir bar.

    • Note: If using Pd(OAc)2 + Ligand instead of a precatalyst, premix them in solvent for 5 mins at 60°C before adding to the reaction to ensure ligation.

  • Inert Atmosphere: Cap the vial with a septum. Evacuate and backfill with Nitrogen/Argon three times.

  • Add Liquids: Syringe in anhydrous 1,4-Dioxane. If the amine is liquid, add it at this stage.

  • Reaction: Heat the block to 90°C . Stir vigorously (1000 rpm).

    • Time: Iodides react fast. Check LCMS at 1 hour. Most reactions complete within 2-4 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite plug to remove Pd black and salts. Concentrate and purify via flash chromatography.

General Procedure B: "Gentle" Conditions (Base-Sensitive)

Recommended for: Substrates with esters, nitriles, or acidic protons.

Reagents:

  • Catalyst: tBuXPhos Pd G3 or RuPhos Pd G3 (2-5 mol%)

  • Base: Cs₂CO₃ (Cesium Carbonate) (3.0 equiv, finely ground)

  • Solvent: t-Amyl Alcohol or Toluene (0.2 M)

  • Temperature: 100-110°C (Carbonates are weaker bases and require higher temps).

Part 4: Optimization & Troubleshooting Matrix

If the standard protocol fails, use this decision tree to select the next set of conditions.

OptimizationTree Start Reaction Outcome? NoRxn No Reaction / SM Recovery (Catalyst Poisoning) Start->NoRxn Deiod De-iodinated Byproduct (Reduction) Start->Deiod Messy Complex Mixture (Decomposition) Start->Messy Sol_Ligand Switch Ligand: tBuXPhos or BrettPhos (Increase Steric Bulk) NoRxn->Sol_Ligand 1st Choice Sol_Temp Increase Temp to 110°C Switch to t-Amyl Alcohol NoRxn->Sol_Temp 2nd Choice Sol_Fast Increase Cat. Loading (5%) Use Pd G4 Precatalyst (Speed up cycle) Deiod->Sol_Fast Critical Fix Sol_Base Switch Base: Cs2CO3 or K3PO4 (Milder conditions) Messy->Sol_Base

Figure 2: Troubleshooting logic flow. Note that deiodination is treated by speeding up the catalytic turnover, not slowing it down.

Data Summary: Ligand Selection Guide
Amine ClassRecommended LigandWhy?
Primary Alkyl BrettPhos Excellent mono-arylation selectivity; prevents over-arylation.
Primary Anilines BrettPhos or tBuXPhos Robust; tolerates electronics well.
Secondary Acyclic RuPhos Accommodates steric bulk of the amine; prevents β-hydride elimination.
Secondary Cyclic RuPhos or Xantphos Xantphos is a specific "privileged" ligand for many heterocycles but can be slower.
Amides/Carbamates tBuBrettPhos Specifically designed for amidation (lower nucleophilicity).

Part 5: References

  • Mechanistic Studies on Catalyst Poisoning:

    • Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes.

    • Source: J. Am. Chem. Soc. 2008, 130, 15, 5249–5261.

    • URL:[Link]

    • Relevance: Establishes the mechanism of N-binding deactivation in Pd-catalyzed cross-couplings.

  • Buchwald-Hartwig General Guidelines:

    • Title: A Simple, Multidimensional Approach to High-Throughput Discovery of Catalytic Reactions.

    • Source: Science 2011, 333, 1423–1427.

    • URL:[Link]

    • Relevance: Defines the "Buchwald Ligand" generations and their specific applications (BrettPhos vs RuPhos).

  • Amination of Aryl Iodides:

    • Title: An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides.[1][2]

    • Source: J. Org. Chem. 2001, 66, 8, 2560–2565.

    • URL:[Link]

    • Relevance: Specific protocol details for handling the high reactivity and reduction potential of aryl iodides.

  • Heterocycle Specifics:

    • Title: Palladium-Catalyzed Amination of Heteroaryl Halides.[3]

    • Source: Org.[4][5][6] Lett. 2005, 7, 18, 3965–3968.

    • URL:[Link]

    • Relevance: One of the first detailed reports on coupling 5-halopyrimidines.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Deiodination in Suzuki-Miyaura Coupling of Pyrimidines

Welcome to the Advanced Technical Support Center. This guide is designed for research scientists and drug development professionals facing a specific, highly problematic side reaction: the hydrodeiodination (replacement...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for research scientists and drug development professionals facing a specific, highly problematic side reaction: the hydrodeiodination (replacement of iodine with a hydrogen atom) of iodopyrimidines during palladium-catalyzed Suzuki-Miyaura cross-coupling.

Below, we dissect the mechanistic causality of this failure mode, provide a decision-making framework, and offer a self-validating experimental protocol to ensure high-fidelity carbon-carbon bond formation.

Mechanistic Overview: Why Deiodination Occurs

Iodopyrimidines are highly electron-deficient heterocycles. While this makes the initial oxidative addition of the Pd(0) catalyst into the C–I bond exceptionally fast, it also creates a kinetic trap. Pyrimidines are notoriously poor at the subsequent transmetalation step because the nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, creating a stable, unreactive complex[1].

When the intermediate Ar-Pd(II)-I complex is stalled, it becomes highly susceptible to side reactions. If any hydride source is present (e.g., protic solvents, water, or alkoxide bases undergoing


-hydride elimination), the complex undergoes a hydride transfer to form an Ar-Pd(II)-H species. This species rapidly reductively eliminates to yield the deiodinated byproduct[1].

MechanisticPathway Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Extremely Fast) Pd0->OxAdd PdII Ar-Pd(II)-I (Stalled Intermediate) OxAdd->PdII Transmet Transmetalation (Rate-Limiting) PdII->Transmet Boronic Acid + Base Hydride Hydride Transfer (from Solvent/Base) PdII->Hydride Slow Transmetalation Pathway RedElim Reductive Elimination Transmet->RedElim Product Desired Biaryl Product RedElim->Product PdH Ar-Pd(II)-H Complex Hydride->PdH Deiodination Reductive Elimination PdH->Deiodination SideProduct Deiodinated Byproduct (Ar-H) Deiodination->SideProduct

Catalytic cycle showing the divergence between transmetalation and hydrodeiodination pathways.

Troubleshooting FAQ

Q1: How do my solvent and base choices contribute to this side reaction? A1: Protic solvents (such as ethanol, methanol, or excessive water) are the most common culprits, as they act as direct hydride donors to the stalled palladium intermediate[1]. Furthermore, strong alkoxide bases (e.g., NaOEt, KOtBu) can coordinate to the palladium and undergo


-hydride elimination, directly generating the problematic Pd-H species[1]. The countercation of the base also plays a critical, often antagonistic role in stabilizing the transmetalation transition state; mismatched base/solvent pairs fail to activate the boronic acid efficiently, further stalling the cycle[2].

Q2: I am observing both deiodination and degradation of my boronic acid. Are these related? A2: Yes, they are mechanistically coupled. Heteroaryl and electron-deficient boronic acids are prone to base-catalyzed protodeboronation[3]. If your boronic acid degrades before transmetalation can occur, the Ar-Pd(II)-I complex is left "stranded" without a coupling partner. This artificially increases the lifetime of the intermediate, guaranteeing that it will eventually undergo hydride transfer and deiodination. To prevent this, mask the boronic acid as a pinacol ester (Bpin) or MIDA boronate, which slowly releases the active boronic species[3].

Q3: Which catalyst and ligand systems are best suited to minimize deiodination in pyrimidines? A3: To outcompete the deiodination pathway, you must accelerate the rate-limiting transmetalation step. Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) like XPhos or SPhos are highly recommended[1]. Their steric bulk physically prevents the pyrimidine nitrogen from coordinating to the palladium center, while their electron-rich nature accelerates the transmetalation of the boronic acid. Alternatively, adding halide salts (like NaBr) has been shown to prevent the premature decomposition of the palladium catalyst into palladium black, thereby substantially reducing the hydrodehalogenation pathway[4].

Workflow & Decision Matrix

When optimizing a failing reaction, follow this logical progression to isolate the variable causing the hydride transfer.

Troubleshooting Start Issue: High Deiodination Detected via LC-MS CheckSolvent Using protic solvents (EtOH, MeOH, H2O)? Start->CheckSolvent ChangeSolvent Switch to anhydrous aprotic solvents (Dioxane, Toluene) CheckSolvent->ChangeSolvent Yes CheckBase Using strong alkoxides or hydride-donating bases? CheckSolvent->CheckBase No ChangeBase Use milder inorganic bases (K3PO4, Cs2CO3) CheckBase->ChangeBase Yes CheckLigand Is transmetalation stalling due to N-coordination? CheckBase->CheckLigand No ChangeLigand Use bulky Buchwald ligands (XPhos, SPhos) CheckLigand->ChangeLigand Yes

Decision tree for optimizing reaction conditions to suppress pyrimidine deiodination.

Quantitative Optimization Data

The table below summarizes the causal impact of altering the ligand, solvent, and base on the ratio of desired product to deiodinated byproduct for a standard 2-iodopyrimidine coupling.

Catalyst / LigandSolvent SystemBaseTemp (°C)Yield (%)Deiodination (%)
Pd(PPh₃)₄EtOH / H₂O (4:1)Na₂CO₃803555
Pd(dppf)Cl₂DMFK₂CO₃905030
Pd(OAc)₂ / SPhosTolueneCs₂CO₃8088< 5
Pd₂(dba)₃ / XPhos 1,4-Dioxane K₃PO₄ 80 94 < 2

Self-Validating Experimental Protocol

Objective: Achieve >90% yield of the cross-coupled pyrimidine while suppressing hydrodeiodination to <2%. Self-Validation Principle: By running a parallel control reaction without the boronic acid, you can definitively quantify the baseline hydride-donating capacity of your solvent/base system. If the control shows rapid deiodination, your solvent/base system is intrinsically flawed.

Materials:

  • 2-Iodopyrimidine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid pinacol ester (Ar-Bpin) (1.5 equiv, 1.5 mmol)

  • Pd₂(dba)₃ (2.0 mol%)

  • XPhos (8.0 mol%)

  • Anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

  • Internal Standard: Biphenyl (0.5 equiv)

Step-by-Step Methodology:

  • Preparation of the Catalytic Complex: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ and XPhos. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times).

  • Reagent Loading: Add the 2-iodopyrimidine, Ar-Bpin, anhydrous K₃PO₄, and biphenyl (internal standard) to the flask. Repeat the Argon evacuation/backfill cycle 3 times.

    • Causality Note: Oxygen must be rigorously excluded to prevent oxidation of the electron-rich XPhos ligand, which would instantly stall the reaction and promote side pathways.

  • Solvent Addition: Add 10 mL of anhydrous, sparged 1,4-dioxane via a gas-tight syringe.

    • Causality Note: Using an anhydrous, aprotic solvent eliminates the primary source of protons/hydrides, directly shutting down the hydrodehalogenation pathway.

  • Reaction Initiation: Heat the reaction mixture to 80 °C in a pre-heated oil bath. Stir vigorously (800 rpm) to ensure the heterogeneous K₃PO₄ is adequately dispersed.

  • In-Process Monitoring (Self-Validation): At

    
     hour and 
    
    
    
    hours, withdraw a 50 µL aliquot via syringe under Argon. Dilute with LC-MS grade acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.
    • Expected Result: The ratio of the product mass to the deiodinated mass (Starting Mass - 126 + 1) should be >50:1. If the deiodinated mass is prominent at

      
       hour, your solvent or base is contaminated with moisture or hydride donors.
      
  • Workup: Upon complete consumption of the starting material (typically 4-8 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove the palladium and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure biaryl pyrimidine.

References

1. - BenchChem Technical Support 2. - Amatore, C., & Jutand, A., Chemistry - A European Journal, 2013 3. - Organic Process Research & Development, ACS Publications, 2020 4. - Yoneda Labs

Sources

Optimization

Technical Support Center: Optimizing the SNAr Reaction Between Piperidine and 2-Chloropyrimidine

Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) of 2-chloropyrimidine with piperidine. This guide is designed for researchers, chemists, and drug development professionals seekin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) of 2-chloropyrimidine with piperidine. This guide is designed for researchers, chemists, and drug development professionals seeking to improve the yield and efficiency of this common yet crucial transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your experiments effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reaction, providing the core knowledge needed for successful execution.

Q1: What is the reaction mechanism for the SNAr reaction between 2-chloropyrimidine and piperidine?

A: This reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Addition: The nitrogen atom of piperidine, acting as a nucleophile, attacks the electron-deficient carbon atom (C2) of the pyrimidine ring that bears the chlorine atom. This breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1] This initial addition is often the rate-determining step.[2]

  • Elimination (Leaving Group Departure): The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion (Cl⁻), which is a good leaving group. The proton from the piperidinium moiety is then removed by a base present in the reaction mixture, yielding the final product, 2-(piperidin-1-yl)pyrimidine, and a salt byproduct (e.g., HCl salt of the base).

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products Reactants 2-Chloropyrimidine + Piperidine Intermediate Meisenheimer Intermediate Reactants->Intermediate Step 1: Addition (Rate-determining) Products 2-(Piperidin-1-yl)pyrimidine Intermediate->Products Step 2: Elimination (Fast)

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Q2: Why is 2-chloropyrimidine so highly reactive in SNAr reactions compared to other aryl chlorides like chlorobenzene?

A: The high reactivity of 2-chloropyrimidine is a direct result of the electronic properties of the pyrimidine ring. The two nitrogen atoms within the ring are highly electronegative and exert a strong electron-withdrawing effect. This effect significantly reduces the electron density of the ring, particularly at the C2 position, making it highly electrophilic and susceptible to nucleophilic attack. For instance, 2-chloropyrimidine is estimated to be 10¹⁴–10¹⁶ times more reactive than chlorobenzene in SNAr reactions.[3][4] This inherent reactivity means the reaction can often proceed under milder conditions than those required for less activated systems.[5]

Q3: Is a transition-metal catalyst (e.g., Palladium, Copper) necessary for this reaction?

A: No. Due to the high activation of the pyrimidine ring, this reaction proceeds efficiently without the need for a transition-metal catalyst.[3][6] While palladium-catalyzed Buchwald-Hartwig or copper-catalyzed Ullmann couplings are essential for activating less reactive aryl halides, employing them for a substrate as reactive as 2-chloropyrimidine is generally unnecessary and adds cost and complexity (e.g., specialized ligands, catalyst removal).[4] The direct SNAr pathway is the most atom-economical and straightforward method for this specific transformation.[6]

Q4: What is the role of the base in this reaction?

A: The base plays a crucial role in neutralizing the hydrochloric acid (HCl) that is generated as a byproduct when the chloride ion leaves and piperidine's proton is released. Without a base, the generated acid would protonate the piperidine nucleophile, forming a non-nucleophilic piperidinium salt. This would effectively shut down the reaction by consuming the active nucleophile. Therefore, at least one equivalent of a base is required to scavenge the acid and drive the reaction to completion.

Q5: How does the choice of solvent impact the reaction yield?

A: The solvent influences reaction rate and yield by solvating the reactants and, more importantly, the charged Meisenheimer intermediate.

  • Polar Aprotic Solvents: Solvents like DMF, DMSO, and NMP are commonly used for SNAr reactions because their polarity helps to stabilize the charged Meisenheimer complex, thereby lowering the activation energy and accelerating the reaction.[6]

  • Alcohols: Protic solvents like ethanol and isopropanol are also effective and can serve as a good starting point.[7]

  • Water: Surprisingly, water can be an excellent solvent for this reaction, often providing high yields and clean reaction profiles, which simplifies product isolation.[3][8] This phenomenon, sometimes attributed to an "on-water" effect for heterogeneous mixtures, makes it a highly effective and environmentally friendly ("green") option.[3]

Section 2: Troubleshooting Guide

Encountering issues in the lab is a common part of research. This guide provides a systematic approach to diagnosing and solving problems with your reaction.

Troubleshooting_Workflow Start Low or No Product Yield TempTime 1. Check Temperature & Time - Is temperature high enough? - Has it run long enough? - Monitor by TLC. Start->TempTime Reagents 2. Verify Reagent Quality - Are starting materials pure? - Is piperidine fresh? - Is solvent anhydrous (if needed)? TempTime->Reagents Stoichiometry 3. Confirm Stoichiometry - Is there at least 1 eq. of base? - Is piperidine the limiting reagent? Reagents->Stoichiometry SolventBase 4. Optimize Solvent & Base - Screen different solvents (see Table 1). - Try a different base (e.g., K₂CO₃, KF). Stoichiometry->SolventBase Success Yield Improved SolventBase->Success

Caption: A systematic workflow for troubleshooting low-yield SNAr reactions.

Q1: My reaction shows low or no conversion of 2-chloropyrimidine. What should I investigate?

A: Low conversion is a frequent issue that can almost always be resolved by systematically evaluating the reaction parameters. Follow the workflow above.

  • Reaction Temperature and Time: The SNAr reaction often requires thermal energy to overcome the activation barrier.[7] If you are running the reaction at room temperature, it may be too slow. Increase the temperature, typically to between 80-120 °C.[6] It is also crucial to allow sufficient time for the reaction to complete. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[7] Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields.[3][7]

  • Reagent Quality and Purity: The purity of your starting materials is paramount.[7] 2-chloropyrimidine can degrade over time, and piperidine can absorb atmospheric CO₂ and water. Use freshly opened or purified reagents. If using a polar aprotic solvent like DMF or toluene, ensure it is anhydrous, as water can sometimes interfere with certain base/solvent systems.[6][9]

  • Stoichiometry: Ensure you are using the correct molar ratios. A common mistake is not adding a sufficient amount of base. You need at least one equivalent of base to neutralize the HCl produced. Using a slight excess of piperidine (e.g., 1.2–1.5 equivalents) can help drive the reaction to completion.[6][7]

  • Solvent and Base Combination: If the above steps do not improve the yield, the solvent and base system may be suboptimal for your specific setup. Polar aprotic solvents like DMF or DMSO are generally reliable choices.[6] However, consider screening alternatives. As shown in the table below, using KF as a base in water can be a highly effective and environmentally friendly option.[3]

Q2: I'm observing multiple spots on my TLC, suggesting side products. What are the likely causes and solutions?

A: For the reaction between piperidine and 2-chloropyrimidine, the formation of significant side products is uncommon due to the high selectivity at the C2 position. However, if you observe impurities, consider these possibilities:

  • Impure Starting Materials: The most likely cause is impurities present in the starting 2-chloropyrimidine. Verify its purity by NMR or GC-MS.

  • Degradation: Extremely high temperatures or prolonged reaction times can lead to the degradation of reactants or the product.[7] Stick to the lowest temperature and shortest time that provides a good conversion rate.[7]

  • Di-substitution (less common): In cases with di- or tri-chlorinated pyrimidines, controlling stoichiometry is critical to prevent multiple substitutions.[5] While not an issue for 2-chloropyrimidine itself, it's a key principle in pyrimidine chemistry.

Solution: If side products are present, the primary remedy is purification. Standard silica gel column chromatography using an eluent system like ethyl acetate/hexane is typically very effective at isolating the desired product.[10][11]

Q3: My product yield is low after workup and purification. How can I improve recovery?

A: Low recovery after a reaction has gone to completion points to issues in the isolation and purification steps.

  • Inefficient Extraction: The product, 2-(piperidin-1-yl)pyrimidine, is basic. During an aqueous workup, ensure the aqueous layer is sufficiently basic (pH > 8) to keep the product in its free-base form, which is more soluble in organic solvents like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3x) with the organic solvent to maximize recovery from the aqueous layer.

  • Washing: After extraction, wash the combined organic layers with brine (saturated NaCl solution). This helps to remove residual water from the organic phase, which can improve final purity and prevent product loss during solvent evaporation.

  • Chromatography: If using column chromatography, ensure you have chosen an appropriate eluent system that provides good separation (Rf of ~0.3 for the product). Co-elution with impurities or using too polar of a solvent system can lead to broad fractions and lower isolated yield.

Section 3: Protocols and Data

Optimized Experimental Protocol

This protocol provides a reliable starting point for the synthesis of 2-(piperidin-1-yl)pyrimidine.

Materials:

  • 2-Chloropyrimidine (1.0 mmol, 1.0 equiv)

  • Piperidine (1.2 mmol, 1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Dimethylformamide (DMF) (5 mL)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle, and inert atmosphere setup (Nitrogen or Argon).

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-chloropyrimidine (1.0 mmol) and potassium carbonate (2.0 mmol).

  • Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Using a syringe, add anhydrous DMF (5 mL) to the flask.

  • Add piperidine (1.2 mmol) to the stirring suspension at room temperature.

  • Attach a condenser, and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC (e.g., eluent: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 4-8 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (2 x 10 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the residue by silica gel column chromatography to yield 2-(piperidin-1-yl)pyrimidine as a solid.[10]

Data Presentation: Effect of Solvent and Base on Reaction Yield

The choice of solvent and base significantly impacts the outcome of SNAr reactions. The following table, adapted from data on similar aminations of chloro-heterocycles, illustrates the effectiveness of different conditions.[3]

EntrySolventBase (2 equiv.)Temperature (°C)Time (h)Approx. Yield (%)
1TolueneCs₂CO₃8017Low
2DioxaneCs₂CO₃8017Low
3DMFK₂CO₃806Good (~70%)[6]
4EthanolTEAReflux20Moderate-Good[12]
5WaterK₃PO₄10017Moderate
6Water KF 100 17 Excellent (>95%) [3]

This table provides representative data to guide optimization. Actual yields may vary.

References

  • Leadbeater, N. E., & McGowan, C. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemistryOpen, 1(3), 160-165. [Link]

  • Synspace. (2025). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. Synspace. [Link]

  • Gómez, B., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]

  • Murti, P. S., et al. (1979). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Indian Journal of Chemistry, 17A, 41-43. [Link]

  • Keeffe, J. R., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 12(35), 6934-6945. [Link]

  • European Patent Office. (2000).
  • Usiena AIR. (2018). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Tesi di Dottorato. [Link]

  • Gomaa, M. A. M., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5304. [Link]

  • ResearchGate. (2012). Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a]. ResearchGate. [Link]

  • ResearchGate. (2017). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Iodo-2-(piperidin-1-yl)pyrimidine

Welcome to the technical support guide for the purification of 5-Iodo-2-(piperidin-1-yl)pyrimidine. This resource is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 5-Iodo-2-(piperidin-1-yl)pyrimidine. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide practical, field-proven solutions to help you achieve high purity for your target compound.

Section 1: Compound Characteristics & Handling

Q1: What are the key physicochemical properties of 5-Iodo-2-(piperidin-1-yl)pyrimidine that I should be aware of?

Understanding the fundamental properties of your compound is the first step toward a successful purification strategy. While detailed experimental data for this specific molecule is not broadly published, we can infer its characteristics based on its structural motifs: a polar pyrimidine core, a non-polar piperidine substituent, and a large, lipophilic iodine atom.

Table 1: Estimated Physicochemical Properties of 5-Iodo-2-(piperidin-1-yl)pyrimidine

PropertyEstimated Value / CharacteristicRationale & Purification Implications
Molecular Weight ~305.16 g/mol Standard for small molecule purification; no special techniques required.
Polarity Moderately PolarThe molecule has both polar (pyrimidine nitrogens) and non-polar (piperidine, iodine) regions. This makes it an ideal candidate for normal-phase silica gel chromatography.[1]
Physical State Likely a Crystalline SolidSimilar pyrimidine and piperidine-containing compounds are typically solids at room temperature.[2] This makes recrystallization a viable and attractive purification method.[3]
Solubility Expected to be soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), Chloroform (CHCl₃), and Tetrahydrofuran (THF). Limited solubility in non-polar solvents like hexanes and very low solubility in water.Solvent selection is critical. High solubility in DCM or EtOAc makes it easy to load onto a silica column. For recrystallization, a solvent system (e.g., Ethanol/Water, Acetonitrile/Methanol) may be required.[4]
UV Activity YesThe pyrimidine ring is a chromophore, allowing for easy visualization on TLC plates under UV light (254 nm) and monitoring by HPLC with a UV detector.[2][5]

Section 2: Troubleshooting Column Chromatography

Column chromatography is the most common purification technique for compounds of moderate polarity like 5-Iodo-2-(piperidin-1-yl)pyrimidine.[1][6]

Q2: I'm trying to purify my crude product using silica gel chromatography. How do I select the right solvent system?

The best practice is to first perform Thin-Layer Chromatography (TLC) to identify an optimal mobile phase.[6][7]

Core Principle: The goal is to find a solvent system that moves your target compound to a Retention Factor (Rf) of 0.25-0.35 .[6] This Rf range typically provides the best separation from impurities during column chromatography.

Recommended Starting Solvent Systems for TLC Analysis:

  • Hexane : Ethyl Acetate (EtOAc) mixtures (e.g., start with 9:1, 4:1, 2:1)

  • Dichloromethane (DCM) : Methanol (MeOH) mixtures (e.g., start with 99:1, 95:5)

If your compound remains at the baseline (Rf = 0), increase the polarity of the mobile phase (e.g., more EtOAc or MeOH). If it runs to the solvent front (Rf = 1), decrease the polarity (e.g., more Hexane or DCM).

Q3: My compound is streaking or "tailing" on the TLC plate and column. What's causing this and how can I fix it?

Tailing is often caused by the interaction of basic nitrogen atoms (in the pyrimidine and piperidine rings) with the acidic silanol groups on the surface of the silica gel.[1] This can lead to poor separation and lower yields.

Solutions:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, into your mobile phase (typically 0.1-1%). This neutralizes the acidic sites on the silica gel, preventing strong binding and improving peak shape.

  • Use a Different Stationary Phase: If tailing persists, consider using deactivated or neutral stationary phases like neutral alumina or treated silica gel.

  • Check for Overloading: Applying too much sample to your TLC plate or column can also cause streaking. Ensure you are using a dilute solution for spotting on TLC and a proper sample-to-silica ratio (1:30 to 1:50 w/w) for column chromatography.[1]

Q4: The separation between my product and an impurity is very poor (ΔRf < 0.1). What are my options?

Poor separation is a common challenge. Here is a logical workflow to address it:

G start Poor Separation (ΔRf < 0.1) solvent Optimize Mobile Phase start->solvent First Step gradient Use Gradient Elution solvent->gradient If Isocratic Fails phase Change Stationary Phase gradient->phase If Still Poor other_method Switch Purification Method (e.g., Recrystallization, Prep-HPLC) phase->other_method Last Resort

Caption: Decision workflow for improving chromatographic separation.

  • Optimize Mobile Phase: Try different solvent combinations. For example, switching from a Hexane/EtOAc system to a DCM/MeOH system can alter the selectivity and improve separation.

  • Use a Slower Elution: A shallower solvent gradient or a less polar isocratic mobile phase will increase the interaction time with the stationary phase, often enhancing resolution.[1]

  • Switch to Reverse-Phase Chromatography: If your impurity has a significantly different polarity, reverse-phase (e.g., C18) chromatography using a polar mobile phase like Acetonitrile/Water could provide the necessary selectivity.[1]

Section 3: Troubleshooting Recrystallization

Recrystallization is an excellent technique for achieving high purity, especially if your crude product is already >85% pure and solid.[8]

Q5: What is a good starting point for selecting a recrystallization solvent for 5-Iodo-2-(piperidin-1-yl)pyrimidine?

The ideal solvent is one in which the compound is highly soluble when hot and poorly soluble when cold.[4]

Screening Protocol:

  • Place ~20-30 mg of your crude material into several different test tubes.

  • Add a small amount (~0.5 mL) of a test solvent to each tube at room temperature. Solvents to try: Isopropanol, Ethanol, Acetonitrile, Ethyl Acetate, Toluene.

  • If the compound dissolves at room temperature, the solvent is unsuitable.

  • If it doesn't dissolve, heat the mixture to the solvent's boiling point. If it dissolves, it's a potential candidate.

  • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath.

  • The solvent that produces a high yield of clean-looking crystals is your best choice.

For compounds like this, a mixed-solvent system is often effective. A good starting point could be dissolving the compound in a minimal amount of a "good" hot solvent (like ethanol) and then slowly adding a "bad" cold solvent (like water or hexanes) until the solution becomes cloudy (the cloud point), then reheating to clarify and cooling slowly.

Q6: I've dissolved my compound in a hot solvent, but no crystals form upon cooling. What should I do?

This is a common issue, usually indicating that the solution is not supersaturated.

Troubleshooting Steps:

  • Induce Crystallization: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.[4]

  • Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the solution to initiate crystallization.[4]

  • Reduce Solvent Volume: The solution may be too dilute. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then allow it to cool again.[4]

  • Try an Anti-Solvent: If the above fails, you can try adding an "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes persistently cloudy, then allow it to stand.

Section 4: Protocols & Workflows

Protocol 1: Step-by-Step Purification by Silica Gel Column Chromatography

This protocol assumes you have already identified a suitable mobile phase (e.g., 4:1 Hexane:EtOAc) via TLC.

1. Column Preparation:

  • Select a column with an appropriate size. Use a silica gel to crude sample weight ratio of 30:1 to 50:1.[1]
  • Plug the bottom of the column with a small piece of cotton or glass wool. Add a thin layer of sand.
  • Prepare a slurry of silica gel in the initial, low-polarity eluent.
  • Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, level bed. Do not let the column run dry.[6] Add another layer of sand on top to protect the silica bed.

2. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).[1] Carefully add this solution to the top of the column and allow it to absorb into the silica.
  • Dry Loading: If your compound has low solubility in the eluent, dissolve it in a different solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column without disturbing the top layer.
  • Begin eluting the column, collecting the eluent in fractions (e.g., test tubes).
  • If using a gradient, gradually increase the polarity of the mobile phase as the column runs.
  • Monitor the collected fractions by TLC to identify which ones contain your pure product.

4. Product Isolation:

  • Combine the pure fractions.
  • Remove the solvent using a rotary evaporator.
  • Place the resulting solid or oil under high vacuum to remove any residual solvent.
  • Characterize the final product (e.g., by NMR, MS) to confirm its identity and purity.

    Caption: Workflow for silica gel column chromatography purification.

References

  • Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography - Benchchem.
  • An effective and regioselective 5-iodination of pyrimidine bases and corresponding nucleosides by an i - heteroletters.org.
  • 1378891-09-8|5-Iodo-2-(piperidin-1-yl)pyrimidine - BLDpharm.
  • Column chromatography - University of Victoria.
  • Technical Support Center: Recrystallization of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine - Benchchem.
  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - MDPI. Available at: [Link]

  • Column Chromatography - Magritek.
  • Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs - ResearchGate. Available at: [Link]

  • Separation and purification applications for mutagenic impurities - European Pharmaceutical Review. Available at: [Link]

  • 5-iodo-2-(piperidin-1-yl)pyrimidine - Chemspace. Available at: [Link]

  • Supporting Information for Angew. Chem. Int. Ed. 2004 - Wiley Online Library. Available at: [Link]

  • Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus - PubMed. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI. Available at: [Link]

  • Recrystallization of Drugs: Significance on Pharmaceutical Processing - SciSpace. Available at: [Link]

  • Clinical pharmacology of 5-iodo-2'-deoxyuridine and 5-iodouracil and endogenous pyrimidine modulation - PubMed. Available at: [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - ResearchGate. Available at: [Link]

  • Question: What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? - ResearchGate. Available at: [Link]

  • Recrystallization of Active Pharmaceutical Ingredients - Semantic Scholar. Available at: [Link]

  • 2-Piperidinol - PubChem. Available at: [Link]

  • Synthesis of 5-imino-5H-dipyrido[1,2-a; 2',3'-d]pyrimidines as potential antiallergy agents (1) - ResearchGate. Available at: [Link]

  • Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr - Quest Journals. Available at: [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Coupling Sterically Hindered 5-Iodopyrimidines

Welcome to the technical support guide for navigating the challenges associated with cross-coupling reactions involving sterically hindered 5-iodopyrimidines. The inherent steric bulk and electronic properties of these s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for navigating the challenges associated with cross-coupling reactions involving sterically hindered 5-iodopyrimidines. The inherent steric bulk and electronic properties of these substrates often lead to low yields, incomplete reactions, and the formation of unwanted side products. This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights and systematic troubleshooting strategies to overcome these obstacles.

The pyrimidine core is a cornerstone in medicinal chemistry, and functionalizing it at the C-5 position is crucial for developing novel therapeutics.[1] However, when substituents adjacent to the iodine atom create significant steric hindrance, standard cross-coupling protocols often fail. This necessitates a more nuanced approach to catalyst and ligand selection, as well as careful optimization of reaction conditions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the coupling of sterically hindered 5-iodopyrimidines in a question-and-answer format.

Issue 1: The reaction shows low to no conversion of the 5-iodopyrimidine starting material.

Q: My Suzuki-Miyaura coupling reaction is sluggish or has failed completely. What are the most likely causes and how can I fix it?

A: This is the most common issue and typically points to problems within the catalytic cycle, often exacerbated by steric hindrance. The primary steps to troubleshoot involve evaluating the catalyst system, reaction conditions, and reagent integrity.

Potential Causes & Recommended Solutions:

  • Inefficient Catalyst Activation or Deactivation:

    • Rationale: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), its reduction to Pd(0) may be inefficient.[2] Furthermore, the nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[3]

    • Solution:

      • Switch to a Pre-formed Pd(0) Source: Use catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.[2]

      • Employ Modern Precatalysts: Buchwald-type precatalysts (e.g., XPhos Pd G3, SPhos Pd G2) are designed to form the active monoligated Pd(0) species reliably and are often highly effective for challenging substrates.[4]

  • Inappropriate Ligand Choice:

    • Rationale: Steric hindrance makes both the oxidative addition and the subsequent reductive elimination steps more difficult. Standard, less bulky ligands like triphenylphosphine (PPh₃) are often insufficient to promote the reaction.[4][5]

    • Solution:

      • Use Bulky, Electron-Rich Monophosphine Ligands: This is the most critical factor for hindered substrates. Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos) or related biarylphosphine ligands are designed with significant steric bulk.[6][7] This bulk promotes the formation of a highly reactive, low-coordinate Pd(0) species and facilitates the rate-limiting reductive elimination step.[7][8]

      • Consider N-Heterocyclic Carbene (NHC) Ligands: Ligands like IPr can also be effective in promoting C-C bond formation for hindered partners.[3]

  • Suboptimal Reaction Conditions:

    • Rationale: Sterically demanding couplings require more energy to overcome the activation barrier.[9] The choice of base and solvent is also highly interdependent and crucial for activating the coupling partners.[3][10]

    • Solution:

      • Increase Temperature: If the reaction is sluggish at a standard temperature (e.g., 80 °C), cautiously increasing it to 100-120 °C may improve the rate.[2]

      • Screen Bases: A common cause of failure is an ineffective base. For hindered Suzuki couplings, stronger bases are often required. Switch from weaker bases like Na₂CO₃ to stronger inorganic bases such as K₃PO₄ or Cs₂CO₃.[2][3]

      • Optimize Solvent: Aprotic polar solvents are generally preferred. A mixture of 1,4-dioxane/water or toluene/water is a good starting point.[3][11] Ensure vigorous stirring for biphasic systems to maximize the reaction interface.[2]

  • Poor Reagent Quality:

    • Rationale: Palladium-catalyzed reactions are sensitive to impurities and reagent degradation. Oxygen can irreversibly oxidize the active Pd(0) catalyst and phosphine ligands.[2] Boronic acids, especially electron-deficient ones, can undergo protodeboronation.[3]

    • Solution:

      • Ensure Rigorous Degassing: This is non-negotiable. Degas all solvents and the final reaction mixture thoroughly by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[2]

      • Use Fresh Reagents: Use a fresh bottle of boronic acid and ensure phosphine ligands have been stored under an inert atmosphere to prevent oxidation.[2]

dot graph TD A[Low or No Yield] --> B{Check Reagent Quality}; B --> C[Use Fresh Boronic Acid & Ligands]; B --> D[Ensure Solvents are Anhydrous & Degassed]; A --> E{Re-evaluate Catalytic System}; E --> F["Switch to Bulky Ligand (e.g., XPhos, SPhos)"]; E --> G["Use a Modern Precatalyst (e.g., Buchwald G3)"]; A --> H{Optimize Reaction Conditions}; H --> I["Increase Temperature (e.g., 100-120 °C)"]; H --> J["Screen Stronger Bases (K₃PO₄, Cs₂CO₃)"]; subgraph Legend direction LR subgraph Node Type direction LR L1(Process Step) L2{Decision/Check} end end

end

Caption: Troubleshooting workflow for low-yield coupling reactions.

Issue 2: Significant side products are observed, primarily homocoupling and/or dehalogenation.

Q: My reaction produces a good amount of the boronic acid homocoupling product (biaryl) and/or the dehalogenated pyrimidine. How can I suppress these side reactions?

A: These side reactions are common competitors to the desired cross-coupling pathway and usually indicate issues with oxygen contamination or the stability of the catalytic intermediates.

Potential Causes & Recommended Solutions:

  • Homocoupling of Boronic Acid:

    • Rationale: The most frequent cause of homocoupling is the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[2] It can also be exacerbated if the oxidative addition of the 5-iodopyrimidine is slow, allowing the boronic acid to react with itself.

    • Solution:

      • Improve Degassing: This is the primary solution. Your degassing procedure must be rigorous to eliminate dissolved oxygen.[2]

      • Use a Pd(0) Source: Using a Pd(II) precatalyst can sometimes lead to homocoupling during the in-situ reduction step, which can consume the boronic acid. Starting directly with a Pd(0) source like Pd₂(dba)₃ can mitigate this.[2]

  • Dehalogenation (Protodehalogenation) of the 5-Iodopyrimidine:

    • Rationale: This occurs when the aryl halide starting material is converted to an arene (Ar-I → Ar-H). This side reaction is typically caused by a hydride source in the reaction mixture.[2]

    • Solution:

      • Avoid Hydride Sources: Potential hydride sources include amine bases (like triethylamine in some contexts) or alcohol solvents. If dehalogenation is significant, switch to a non-hydridic base like K₃PO₄ or Cs₂CO₃ and use aprotic solvents such as 1,4-dioxane or toluene.[2]

Issue Probable Cause Recommended Solution Supporting Source
Low/No Yield Inefficient catalyst/ligand systemUse bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) with a modern Pd precatalyst.[4],[6],[7]
Suboptimal reaction conditionsIncrease temperature; screen stronger bases (K₃PO₄, Cs₂CO₃).[2],[3]
Homocoupling Oxygen contaminationImprove degassing procedure (sparge with Ar/N₂ or freeze-pump-thaw).[2],[3]
Dehalogenation Presence of a hydride sourceSwitch to a non-hydridic base (e.g., K₃PO₄) and an aprotic solvent (e.g., dioxane).[2]

Frequently Asked Questions (FAQs)

Q1: Why are bulky biarylmonophosphine (Buchwald-type) ligands so effective for sterically hindered substrates?

A: The success of these ligands is based on two key properties:

  • Steric Bulk: The large size of ligands like XPhos or SPhos forces the palladium center to be highly coordinatively unsaturated (favoring a monoligated L-Pd(0) species), which is extremely reactive towards oxidative addition. Furthermore, this bulk facilitates the final C-C bond-forming reductive elimination step, which is often rate-limiting for hindered substrates.[6][7]

  • Electron-Donating Ability: These phosphines are electron-rich, which increases the electron density on the palladium center. This makes the metal more nucleophilic and accelerates the oxidative addition of the electron-deficient 5-iodopyrimidine.[12]

Q2: Can I use other coupling reactions besides Suzuki-Miyaura for these substrates?

A: Yes, other palladium-catalyzed reactions can be adapted, but each comes with its own set of challenges that are amplified by steric hindrance.

  • Buchwald-Hartwig Amination: For creating C-N bonds, this is the premier method.[13] Similar to Suzuki coupling, success with hindered 5-iodopyrimidines will depend heavily on using bulky, electron-rich ligands (e.g., BrettPhos, Josiphos-type ligands) and strong, non-nucleophilic bases like NaOtBu or LHMDS.[14][15]

  • Sonogashira Coupling: For installing alkynes (C-C sp bonds), this reaction is very powerful.[1] Steric hindrance can slow the reaction, so more active catalyst systems, potentially with more electron-rich phosphine ligands, may be necessary to achieve good yields.[16][17]

dot graph G { layout=neato; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Catalyst selection logic based on desired bond formation.

Q3: How critical is the purity of the starting 5-iodopyrimidine?

A: Extremely critical. Impurities can poison the catalyst. For instance, sulfur-containing impurities can irreversibly bind to palladium and halt the reaction completely.[3] Always use starting materials of the highest possible purity, and if necessary, purify them by recrystallization or chromatography before use.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered 5-Iodopyrimidine

This protocol provides a robust starting point for challenging couplings, employing a modern catalyst system known for its high activity with hindered substrates.

Materials:

  • Sterically hindered 5-iodopyrimidine (1.0 equiv.)

  • Arylboronic acid (1.2–1.5 equiv.)

  • XPhos Pd G3 precatalyst (1–3 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (2.0–3.0 equiv.), finely ground

  • Anhydrous, degassed 1,4-dioxane

  • Degassed deionized water

  • Schlenk flask or microwave vial with a stir bar

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the 5-iodopyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely ground K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[3]

  • Catalyst Addition: Under a positive flow of inert gas, add the XPhos Pd G3 precatalyst (e.g., 2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to create a desired solvent ratio (e.g., 10:1 dioxane/water). The solvent should have been sparged with an inert gas for at least 30 minutes prior to use.[2]

  • Execution: Place the sealed flask in a preheated oil bath at 100–110 °C and stir vigorously for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by LC-MS or TLC.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

dot graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

}

Caption: Experimental workflow for a robust Suzuki-Miyaura coupling.

References

  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem. [URL: https://www.benchchem.com/troubleshooting/suzuki-coupling-low-yield]
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. [URL: https://d-nb.info/1131189438/34]
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem. [URL: https://www.benchchem.com/troubleshooting/suzuki-coupling-chloropyrimidines-low-yield]
  • Blocking cyclobutane pyrimidine dimer formation by steric hindrance. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2006/ob/b516629g]
  • Electron-Deficient Olefin Ligands Enable Generation of Quaternary Carbons by Ni-Catalyzed Cross-Coupling. The Doyle Group, Princeton University. [URL: https://doyle.princeton.edu/wp-content/uploads/sites/402/2019/09/135-JACS.pdf]
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra09623g]
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7790697/]
  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. [URL: https://www.mdpi.com/2073-4344/13/1/157]
  • Why am I getting low yield for my Suzuki coupling reaction? Reddit r/chemistry. [URL: https://www.reddit.com/r/chemistry/comments/3zjn9p/why_am_i_getting_low_yield_for_my_suzuki/]
  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [URL: https://www.researchgate.net/post/Why_cant_I_achieve_good_yields_for_this_Suzuki_reaction]
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [URL: https://www.mdpi.com/1420-3049/26/7/1958]
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4537651/]
  • Problems with Suzuki coupling. Reddit r/Chempros. [URL: https://www.reddit.com/r/Chempros/comments/149g3v7/problems_with_suzuki_coupling/]
  • A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines. Benchchem. [URL: https://www.benchchem.
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2022/dt/d2dt01476d]
  • Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
  • Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. [URL: https://www.reddit.com/r/Chempros/comments/oqm84o/diagnosing_issues_with_a_failed_suzuki_coupling/]
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem. [URL: https://www.benchchem.com/troubleshooting/coupling-sterically-hindered-amino-acids]
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. [URL: https://www.purdue.
  • Cobalt-Catalyzed Cross-Coupling Reactions of Arylboronic Esters and Aryl Halides. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.7b00688]
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.
  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA. [URL: https://hosting.wuxiapptec.com/files/2020/09/Development-Problem-solving-and-Successful-Scale-up-of-a-Sterically-Hindered-Suzuki-Coupling-Reaction.pdf]
  • Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine... ResearchGate. [URL: https://www.researchgate.net/figure/Flow-catalytic-Suzuki-Miyaura-cross-coupling-of-5-iodo-2-deoxycytidine-with_fig3_358913961]
  • A Comparative Guide to Catalytic Systems for 5-Bromo-2-chloropyrimidine Couplings. Benchchem. [URL: https://www.benchchem.com/product-guides/catalyst-guide-5-bromo-2-chloropyrimidine-couplings]
  • Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • Optimization of reaction conditions for the synthesis of pyrimidine derivatives. Benchchem. [URL: https://www.benchchem.
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [URL: https://www.mdpi.com/2073-4344/13/1/65]
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/cr068396h]
  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8912440/]
  • The effect of steric bulk in Sonogashira coupling reactions. ResearchGate. [URL: https://www.researchgate.net/publication/351989410_The_effect_of_steric_bulk_in_Sonogashira_coupling_reactions]
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/24%3A_Organometallic_Compounds/24.
  • Palladium Catalysts for Cross-Coupling Reaction. ResearchGate. [URL: https://www.researchgate.
  • Catalysts for Suzuki–Miyaura Coupling Reaction. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Catalysts-for-Suzuki%E2%80%93Miyaura-Coupling-Reaction-Procopio/60bd9b25206263548983944111394f42f53d86f7]
  • Reaction Kinetics for the Synthesis of an Anti-cancer Drug (Adavosertib) Precursor. University of Edinburgh Research Explorer. [URL: https://era.ed.ac.uk/handle/1842/40280]
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [URL: https://www.researchgate.net/post/Suzuki_coupling_Reactions_yield_is_very_low_and_product_is_coming_with_very_close_2_spots_How_can_i_improvise_my_reaction]
  • Buchwald-Hartwig Coupling. Organic Synthesis. [URL: https://www.organic-synthesis.org/root/buchwald-hartwig-coupling]
  • Troubleshooting low reactivity in Sonogashira coupling reactions. Benchchem. [URL: https://www.benchchem.com/troubleshooting/sonogashira-coupling-low-reactivity]
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/9/138]
  • A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. Benchchem. [URL: https://www.benchchem.com/product-guides/catalyst-guide-suzuki-coupling-chloropyrimidines]
  • Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20536214/]
  • Aqueous-Phase Heck Coupling of 5-Iodouridine and Alkenes under Phosphine-Free Conditions. ResearchGate. [URL: https://www.researchgate.net/publication/280928230_Aqueous-Phase_Heck_Coupling_of_5-Iodouridine_and_Alkenes_under_Phosphine-Free_Conditions]
  • The Heck Reaction in Ionic Liquids: Progress and Challenges. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222123/]
  • Heck Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/heck-reaction.shtm]
  • Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. Benchchem. [URL: https://www.benchchem.com/app-notes/sonogashira-coupling-5-bromopyrimidine-terminal-alkynes]
  • Heck Reaction. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/19%3A_Radical_and_Organometallic_Reactions/19.11%3A_The_Heck_Reaction]
  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor. [URL: https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1023&context=chemistrybiochemistry]

Sources

Troubleshooting

Optimizing solvent systems for 5-iodopyrimidine solubility

Technical Support Center: Optimizing Solvent Systems for 5-Iodopyrimidine Executive Summary: The Physicochemical Paradox 5-Iodopyrimidine (CAS: 31462-58-5) presents a specific challenge in solution chemistry: it is a lip...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Solvent Systems for 5-Iodopyrimidine

Executive Summary: The Physicochemical Paradox

5-Iodopyrimidine (CAS: 31462-58-5) presents a specific challenge in solution chemistry: it is a lipophilic heteroaromatic (LogP ~1.08) with a low melting point (~54–56°C). This combination creates a narrow thermodynamic window for purification. If the temperature of a recrystallization solvent exceeds the melting point of the solid before saturation is reached, the compound will separate as an oil (Liquid-Liquid Phase Separation) rather than a crystal.[1]

This guide provides an evidence-based framework for navigating these solubility challenges, moving beyond trial-and-error to rational solvent selection.

Module 1: Solvent Selection & Solubility Profiling

Q: What is the solubility profile of 5-iodopyrimidine, and how does the iodine atom influence solvent choice?

A: The iodine atom at the C-5 position significantly increases lipophilicity compared to unsubstituted pyrimidine. The molecule relies on van der Waals forces and weak hydrogen bond acceptance (N1, N3 atoms).

Solubility Tier List (Estimated at 25°C):

Solvent ClassSpecific SolventsSolubility StatusTechnical Note
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent for extraction; too soluble for crystallization alone.
Polar Aprotic DMSO, DMF, DMAcHigh Ideal for reaction media (e.g., Suzuki coupling); difficult to remove.
Esters Ethyl Acetate (EtOAc)Moderate/High Good "solvent A" for recrystallization or chromatography.
Alcohols Methanol, Ethanol, IPAModerate Temperature-dependent. Good for mixed-solvent systems.[2]
Non-Polar Hexanes, Heptane, PentaneLow/Insoluble Ideal "solvent B" (anti-solvent) to induce precipitation.
Aqueous WaterLow Poor solubility; use as an anti-solvent or in biphasic reactions.

Application Scientist Note:

Avoid using high-boiling solvents (like Toluene or Xylene) for recrystallization if possible. Their boiling points (>100°C) far exceed the melting point of 5-iodopyrimidine (55°C), guaranteeing "oiling out" if heated to reflux.

Module 2: Purification & Troubleshooting "Oiling Out"

Q: I am trying to recrystallize 5-iodopyrimidine, but it separates as a yellow oil instead of crystals. How do I fix this?

A: "Oiling out" occurs when the saturation temperature of your solute in the chosen solvent is higher than the solute's melting point. The compound melts under the solvent before it can dissolve or crystallize.[3]

The Protocol: Low-Temperature Mixed-Solvent Precipitation To bypass the melting point constraint, you must rely on antisolvent addition rather than cooling alone.

  • Dissolution : Dissolve the crude 5-iodopyrimidine in the minimum amount of Ethyl Acetate or DCM at room temperature (20–25°C). Do not heat.

  • Filtration : Filter any insoluble impurities.

  • Antisolvent Addition : Slowly add Hexanes (or Heptane) dropwise to the stirring solution.

  • Cloud Point : Stop when a persistent turbidity (cloudiness) appears.

  • Nucleation : If oil droplets form, add a seed crystal or scratch the glass. If oil persists, add a small amount of the "good" solvent (EtOAc) to redissolve the oil, then cool the mixture to 0°C or -20°C .

  • Crystallization : Allow the solution to stand in the cold. The lower temperature reduces solubility without melting the solid, favoring crystal lattice formation over the amorphous oil phase.

Visualizing the Logic:

RecrystallizationLogic Start Crude 5-Iodopyrimidine SolventChoice Select Solvent System Start->SolventChoice CheckMP Is Solvent BP > 55°C? SolventChoice->CheckMP Risk High Risk of Oiling Out CheckMP->Risk Yes (e.g., Toluene, Water) Safe Safe Zone (BP < 55°C) CheckMP->Safe No (e.g., DCM, Et2O) Process Dissolve at RT in EtOAc/DCM Risk->Process Switch Solvent Safe->Process AddAnti Add Hexanes (Antisolvent) Process->AddAnti Result Crystallization AddAnti->Result

Figure 1: Decision logic for avoiding liquid-liquid phase separation (oiling out) during purification.

Module 3: Reaction Engineering (Suzuki-Miyaura Coupling)

Q: Which solvent system maximizes yield for Suzuki coupling at the C-5 position?

A: The C-5 iodine is an excellent handle for palladium-catalyzed cross-coupling. The challenge is balancing the solubility of the non-polar organic halide (5-iodopyrimidine) with the polar inorganic base (e.g.,


).

Recommended System: DME/Water or DMF/Water While Toluene/Water is common, the low melting point of 5-iodopyrimidine makes it prone to sublimation or oiling out on the reactor walls in non-polar systems.

Standard Protocol:

  • Solvent : Dimethoxyethane (DME) : Water (3:1 ratio).

  • Base : Sodium Carbonate (

    
    ) or Potassium Phosphate (
    
    
    
    ).
  • Catalyst :

    
     or 
    
    
    
    .
  • Temperature : 80°C.

    • Why this works: DME is miscible with water, creating a homogeneous or semi-homogeneous system that solubilizes both the lipophilic pyrimidine and the hydrophilic boronic acid/base, ensuring rapid kinetics.

Module 4: Analytical Methodologies (HPLC & NMR)

Q: How do I prepare samples for analysis without crashing out the compound?

A:

  • NMR : Use DMSO-d6 or CDCl3 . The compound is stable and highly soluble in both.

    • Note: In CDCl3, the C-2 proton typically appears downfield (~9.0 ppm) due to the flanking nitrogen atoms.

  • HPLC :

    • Column : C18 (Octadecylsilyl).

    • Mobile Phase : Acetonitrile : Water (with 0.1% Formic Acid or Phosphate Buffer).

    • Detection : UV at 254 nm (aromatic

      
       transition).
      
    • Gradient : Start at 10% ACN, ramp to 90% ACN. 5-iodopyrimidine is relatively non-polar and will elute later than unsubstituted pyrimidine.

References

  • Synthesis and Properties : Plé, N., Turck, A., & Queguiner, G. (1998). Metalation of diazines. XI. Directed ortho-lithiation of iododiazines. Tetrahedron, 54(33), 9701-9710. Link

  • Solubility & Lipophilicity : Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

  • Purification Strategies : Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 8: Crystallization and Oiling Out). Link

  • Coupling Reaction Solvents : Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4] Chemical Reviews, 95(7), 2457-2483. Link

  • Safety Data : Sigma-Aldrich. (2024). Safety Data Sheet: 5-Iodopyrimidine. Link

Sources

Optimization

Technical Support Center: Efficient Removal of Palladium Impurities from Pyrimidine Intermediates

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals facing the critical challenge of removing residual palladium from pyrimidine-based intermediates. Palladium-cataly...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals facing the critical challenge of removing residual palladium from pyrimidine-based intermediates. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are indispensable tools in modern medicinal chemistry for synthesizing these vital heterocyclic scaffolds.[1] However, the removal of the palladium catalyst post-reaction is a frequent and significant hurdle in ensuring the purity and safety of active pharmaceutical ingredients (APIs).[2][3]

This document provides a structured, question-and-answer-based approach to troubleshooting common issues, offering detailed protocols and explaining the scientific rationale behind each purification strategy.

Frequently Asked Questions (FAQs)

Q1: Why is my standard aqueous workup and filtration failing to remove palladium from my pyrimidine product?

A: Standard aqueous washes are often insufficient because residual palladium can exist in multiple forms, including soluble complexes, colloidal nanoparticles, or species bound to your nitrogen-containing pyrimidine product.[4] The lone pair of electrons on the pyrimidine nitrogen atoms can act as a ligand, forming stable complexes with palladium that are not easily removed by simple phase separation or filtration through standard media like Celite® alone.[5][6]

Q2: What are the primary strategies for effective palladium removal, and when should I use them?

A: The main strategies can be categorized as follows:

  • Adsorption/Scavenging: This is the most common and robust method in the pharmaceutical industry.[7] It involves adding a solid-supported material (a "scavenger") that has a high affinity for palladium. The scavenger binds the metal, which is then easily removed by filtration.[3][4][8][9] This is the go-to method when simple filtration fails.

  • Crystallization: If your pyrimidine intermediate is a solid, crystallization can be a powerful purification technique.[5] As the desired compound forms a crystal lattice, impurities like palladium are typically excluded into the mother liquor. However, this method's success is highly dependent on the compound's properties and can sometimes concentrate the metal if not optimized.[9][10]

  • Chromatography: Column chromatography can separate palladium from the product, but it may not consistently achieve the very low parts-per-million (ppm) levels required for APIs on its own.[4][11] It is often used in conjunction with other methods.[11][12]

  • Extraction: Liquid-liquid extraction can be made more effective by adding a chelating agent to the aqueous phase, which pulls the palladium from the organic layer.[4]

Q3: What exactly are palladium scavengers, and how do I select the most appropriate one for my pyrimidine intermediate?

A: Palladium scavengers are materials, often based on silica, polymers, or activated carbon, that are functionalized with groups that have a strong affinity for palladium.[4][9] The most common functional groups are sulfur-based (e.g., thiols, thioureas) due to sulfur's high affinity for platinum-group metals.[9][13]

Choosing the right scavenger depends on several factors:

  • Nature of Palladium Species: The oxidation state (Pd(0) vs. Pd(II)) and coordination environment of the residual palladium can influence scavenger effectiveness.

  • Solvent System: The scavenger must be compatible with your reaction solvent.[9]

  • Product Structure: Your pyrimidine intermediate could potentially interact with the scavenger, leading to product loss.

  • Cost and Scalability: For industrial applications, the cost and ease of handling the scavenger are critical considerations.[9]

Given these variables, a screening approach is the most reliable way to identify the optimal scavenger for your specific system.[4]

Troubleshooting Guide: Common Scenarios & Solutions

Issue 1: Initial filtration was ineffective; palladium levels remain high (>100 ppm).

Causality: This indicates that the palladium is likely soluble or colloidal.[4] The nitrogen atoms in your pyrimidine ring may be coordinating to the palladium, keeping it in solution. A more active removal method is required.

Solution: Implement a Scavenger Screening Protocol. This protocol enables the parallel evaluation of different scavengers to quickly identify the most effective one for your specific pyrimidine intermediate and reaction conditions.

  • Preparation: In separate, identical vials, place a measured sample of your crude pyrimidine product solution.

  • Scavenger Addition: To each vial, add a different palladium scavenger. Good starting candidates include thiol-functionalized silica (e.g., SiliaMetS Thiol), trimercaptotriazine (TMT)-functionalized scavengers, and activated carbon.[4] A typical starting load is 5-10 wt% relative to the theoretical product weight.

  • Agitation: Stir the mixtures at a consistent temperature. Start with room temperature, but consider elevating to 40-60°C, as increased temperature can improve scavenger kinetics.[14] Allow the reaction to proceed for a set duration, typically between 4 and 24 hours.

  • Filtration: Filter each mixture through a syringe filter (e.g., 0.45 µm PTFE) to remove the solid scavenger.

  • Analysis: Analyze the palladium content in each filtrate using a sensitive analytical technique like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to determine which scavenger was most effective.[2][15][16]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Experimental workflow for screening palladium scavengers.

Issue 2: The best scavenger works, but I'm losing a significant amount of my pyrimidine product.

Causality: Product loss occurs when the scavenger adsorbs the desired compound in addition to the palladium. This is a known issue, particularly with activated carbon, which can be indiscriminate in its adsorption.[9] Functionalized silica scavengers are generally more selective, but non-specific binding can still occur.[9]

Solution: Optimize Scavenger Loading and Contact Time. The goal is to find the "sweet spot" that maximizes palladium removal while minimizing the loss of your valuable intermediate.

  • Setup: Using the most effective scavenger identified in your screening, prepare a series of experiments. Vary the scavenger loading (e.g., 2, 5, 10 wt%) and the contact time (e.g., 2, 8, 16 hours). A design of experiments (DoE) approach can be highly efficient here.

  • Execution: Run the scavenging procedure for each set of conditions.

  • Analysis: For each experiment, you must analyze two things:

    • The residual palladium concentration in the filtrate (via ICP-MS).

    • The yield of your pyrimidine product (via HPLC or qNMR).

  • Optimization: Plot the results to identify the conditions that achieve your target palladium level (e.g., <10 ppm for APIs) with the highest product yield.[17]

Data Presentation: Scavenger Comparison

The following table summarizes the typical performance characteristics of common palladium scavengers. Note that actual performance is highly dependent on the specific substrate, solvent, and reaction conditions.[4]

Scavenger TypeTypical EfficiencyAdvantagesDisadvantages
Thiol-Functionalized Silica Very HighHigh selectivity for Pd, good solvent compatibility, stable.[8][9]Higher cost than carbon.
TMT-Functionalized Resins HighVery effective for a range of Pd species, good selectivity.[9]Can be more expensive, potential for leaching of TMT.
Activated Carbon Moderate to HighLow cost, effective for many Pd forms.[9][18]Can cause significant product loss due to non-specific adsorption.[9]
Amine-Functionalized Silica ModerateCan be effective for certain Pd(II) species.Generally less effective than sulfur-based scavengers.

Visualized Workflow: Decision Logic for Palladium Removal

The following diagram outlines a logical decision-making process for tackling palladium contamination in pyrimidine intermediates.

Palladium_Removal_Workflow

References

  • Technical Support Center: Purification of Pyrimidine Products. Benchchem.
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate.
  • Technical Support Center: Optimizing Amination Reactions of Pyrimidines. Benchchem.
  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. PharmTech.
  • Metal Scavenging using bulk SiliaMetS functionalized silica. YouTube. Available from: [Link]

  • Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. PubMed. Available from: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. Available from: [Link]

  • Your trick to remove residual palladium. Reddit. Available from: [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Publications. Available from: [Link]

  • How to Remove Palladium in three easy steps. Biotage. Available from: [Link]

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. Available from: [Link]

  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. R Discovery. Available from: [Link]

  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. Benchchem.
  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. ResearchGate. Available from: [Link]

  • Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. BIOENGINEER.ORG. Available from: [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC. Available from: [Link]

  • Palladium extraction following metal-catalyzed reactions: recent advances and applications in the pharmaceutical industry. University of Strathclyde. Available from: [Link]

  • Pyrimidinylpalladium(II) Complexes in the Synthesis of Alkenylpyrimidines. ResearchGate. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in 5-Iodopyrimidine Cross-Coupling

Welcome to the Technical Support Center for heterocyclic cross-coupling. 5-Iodopyrimidines are highly valuable electrophiles in drug discovery, but their electron-deficient nature and the presence of basic nitrogen atoms...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic cross-coupling. 5-Iodopyrimidines are highly valuable electrophiles in drug discovery, but their electron-deficient nature and the presence of basic nitrogen atoms make them notoriously difficult substrates. This guide provides field-proven, mechanistically grounded solutions to overcome stalled reactions, catalyst poisoning, and side-product formation.

Diagnostic Workflow

Before altering your reaction conditions, you must identify the chemical bottleneck. Use the following self-diagnostic logic tree to determine whether your low conversion is caused by catalyst deactivation, failed transmetalation, or competing side reactions.

Troubleshooting Start Low Conversion in 5-Iodopyrimidine Coupling CheckSM Is 5-Iodopyrimidine fully consumed? Start->CheckSM Yes Yes CheckSM->Yes No No CheckSM->No SideReactions Side Reactions: Protodehalogenation or Homocoupling Yes->SideReactions CatPoisoning Catalyst Poisoning or Failed Transmetalation No->CatPoisoning Sol1 Use aprotic solvent, exclude water, use bulky ligands (XPhos) SideReactions->Sol1 Sol2 Increase catalyst loading, change base (K3PO4), slow addition of nucleophile CatPoisoning->Sol2

Diagnostic workflow for troubleshooting low conversion in 5-iodopyrimidine cross-coupling.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: My Suzuki-Miyaura coupling stalls at 20-30% conversion despite full consumption of the boronic acid. What is happening? A: This is a classic symptom of a transmetalation bottleneck coupled with protodeboronation . In the catalytic cycle, oxidative addition of the highly reactive C–I bond occurs rapidly. However, if transmetalation is slow, the boronic acid remains exposed to the basic, aqueous reaction conditions and undergoes hydrolytic cleavage (protodeboronation)[1]. Furthermore, the unreacted pyrimidine nitrogens can coordinate to the stalled Palladium(II) center, forming stable, inactive complexes that poison the catalyst[2]. Solution: Switch to an anhydrous base system (e.g., finely milled ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 in Toluene/Dioxane) and use a bulky, electron-rich phosphine ligand (like SPhos or XPhos) to accelerate transmetalation and sterically block nitrogen coordination.

Q2: I am observing massive amounts of unsubstituted pyrimidine (protodehalogenation) instead of my cross-coupled product. How do I prevent this? A: Protodehalogenation occurs when the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 intermediate is reduced before transmetalation can occur. Because the pyrimidine ring is electron-deficient, the resulting Pd(II) complex is highly electrophilic. If you are using alcoholic solvents (e.g., ethanol) or certain aliphatic amine bases, they can coordinate to the Pd(II) center and undergo 

-hydride elimination, yielding a Pd-H species that reductively eliminates to give the dehalogenated pyrimidine[1]. Solution: Strictly avoid primary/secondary alcohols and aliphatic amines. Utilize aprotic solvents (e.g., 1,4-Dioxane or Toluene) and inorganic bases.

Q3: Why does 5-iodopyrimidine fail where 5-bromopyrimidine sometimes succeeds, despite C–I bonds being more reactive? A: The paradox of the C–I bond is that its rapid oxidative addition can actually hinder the overall reaction. Because the C–I bond breaks so easily, the reaction mixture is quickly flooded with the


 intermediate. If the subsequent steps (transmetalation/reductive elimination) cannot keep pace, this long-lived Pd(II) species acts as a thermodynamic sink. It becomes highly susceptible to off-cycle interactions, specifically multi-dentate coordination by the basic nitrogens of unreacted 5-iodopyrimidine molecules, leading to irreversible catalyst aggregation (often visible as the precipitation of "Palladium black")[2],[3].

Mechanistic Pathway of Catalyst Deactivation

Understanding the exact point of failure is critical. The diagram below illustrates how 5-iodopyrimidines divert the standard catalytic cycle into a dead-end resting state.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst PdII Ar-Pd(II)-I Oxidative Addition Complex Pd0->PdII + 5-Iodopyrimidine (Fast) Poisoned Inactive Pd(II) Pyrimidine-Coordinated PdII->Poisoned N-Coordination (Off-cycle) Transmet Ar-Pd(II)-Ar' Transmetalation PdII->Transmet + Ar'B(OH)2 / Base (Bottleneck) Poisoned->PdII Reversible via Bulky Ligands Transmet->Pd0 Regenerate Pd(0) Product Cross-Coupled Product Transmet->Product Reductive Elimination

Catalytic cycle of 5-iodopyrimidine coupling highlighting N-coordination poisoning.

Quantitative Data: Condition Optimization

To prevent the issues outlined above, empirical data demonstrates that shifting away from traditional "standard" conditions (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


, 

,

) is mandatory for 5-iodopyrimidines.
Catalyst System (5 mol%)Base / SolventConversion (%)Major Side ProductMechanistic Rationale
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


/

25 - 35%Pyrimidine (Dehalogenation)EtOH acts as a

-hydride donor; water promotes protodeboronation[1].


/ 1,4-Dioxane
55 - 65%Homocoupled ArylBidentate ligand reduces N-coordination, but transmetalation remains slow.

+ XPhos

/ Toluene
> 95%TraceBulky ligand accelerates transmetalation and sterically blocks N-coordination[2].

Self-Validating Experimental Protocol

This protocol is designed as a "self-validating system." It includes specific visual and analytical checkpoints to ensure the chemical logic holds true at each phase of the experiment.

Optimized Suzuki-Miyaura Coupling of 5-Iodopyrimidine

Reagents:

  • 5-Iodopyrimidine (1.0 equiv)

  • Arylboronic Acid (1.5 equiv) (Excess accounts for minor protodeboronation)

  • 
     (2.5 mol% = 5 mol% Pd)
    
  • XPhos (10 mol%)

  • Anhydrous

    
     (3.0 equiv, finely milled)
    
  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Preparation & Degassing: To an oven-dried Schlenk flask equipped with a stir bar, add 5-iodopyrimidine, arylboronic acid, and

    
    . Seal the flask and purge with Argon for 10 minutes. Add anhydrous Toluene via syringe. Sparge the solvent with Argon for an additional 15 minutes.
    
    • Validation Checkpoint 1: The solution should remain a cloudy suspension (due to the inorganic base). If the starting material does not dissolve, gently warm to 40 °C.

  • Catalyst Activation: In a separate argon-purged vial, combine

    
     and XPhos in 1 mL of degassed Toluene. Stir for 5 minutes until a deep red/orange solution forms (indicating the formation of the active 
    
    
    
    complex).
  • Reaction Execution: Transfer the pre-formed catalyst solution to the main reaction flask via syringe. Heat the reaction to 90 °C.

    • Validation Checkpoint 2: Monitor the reaction visually. If the solution turns opaque black within the first 15 minutes, the catalyst has aggregated into Palladium black. This indicates oxygen contamination or severe ligand dissociation. If it remains dark red/brown, the catalytic cycle is active.

  • Monitoring: After 2 hours, sample the reaction for LC-MS or TLC.

    • Validation Checkpoint 3: If 5-iodopyrimidine is fully consumed but the desired product mass is absent, check for the

      
       mass (protodehalogenation). If 5-iodopyrimidine remains but the boronic acid is absent, protodeboronation has occurred; you must add the boronic acid via syringe pump over 2 hours in your next attempt.
      
  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove the inorganic base and palladium residues. Concentrate under reduced pressure and purify via flash chromatography.

References

  • Source: benchchem.
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the[(Ph3P)
  • Source: benchchem.
  • Source: yonedalabs.

Sources

Optimization

Technical Support Center: Recrystallization of 5-Iodo-2-(piperidin-1-yl)pyrimidine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 5-Iodo-2-(piperidin-1-yl)pyrimidine via recrystallization. As a Senior Application Sci...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 5-Iodo-2-(piperidin-1-yl)pyrimidine via recrystallization. As a Senior Application Scientist, my goal is to synthesize foundational chemical principles with practical, field-tested advice to help you overcome common challenges and achieve high-purity crystalline material.

Frequently Asked Questions (FAQs)

Q1: How do I select the best starting solvent for my pyrimidine compound?

A1: The ideal solvent is one where 5-Iodo-2-(piperidin-1-yl)pyrimidine exhibits high solubility at elevated temperatures and low solubility at room temperature or below.[1][2] This temperature-dependent solubility differential is the driving force for recrystallization. Given the structure of your compound—a polar pyrimidine ring, a non-polar piperidine group, and a polarizable iodine atom—a good starting point would be polar protic or aprotic solvents. Common choices for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and acetonitrile.[1][3][4] It is always recommended to perform a small-scale solvent screen with a few milligrams of your crude material to observe these solubility characteristics directly.

Q2: My compound isn't dissolving, even when heating. What should I do?

A2: If your compound fails to dissolve, you can incrementally add more solvent while heating.[2] However, be mindful that using an excessive amount of solvent will reduce your final yield as more of the compound will remain in the mother liquor upon cooling.[2] If it remains insoluble after a reasonable addition of solvent, the chosen solvent is likely inappropriate. You will need to select a more polar solvent system in which your compound has higher solubility at elevated temperatures.[2]

Q3: No crystals have formed after the solution has cooled to room temperature. What are my next steps?

A3: A lack of crystal formation indicates that the solution is not supersaturated. This could be because the solution is too dilute or the compound is too soluble in the chosen solvent even at low temperatures.[1][2] To induce crystallization, you can try the following techniques:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[2]

  • Seed Crystals: If you have a small amount of pure crystalline product from a previous batch, add a single, tiny crystal to the solution. This "seed" will act as a template for further crystal formation.[2]

  • Solvent Evaporation: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of your compound. Allow the more concentrated solution to cool again.[2]

  • Reduce Temperature: Cool the flask in an ice bath or refrigerator to further decrease the solubility of your compound.

Q4: My recrystallization resulted in a very low yield. What are the likely causes?

A4: Low yield is a common issue that can stem from several factors. Using too much solvent is a primary cause, as a significant portion of your product will remain dissolved in the mother liquor.[2] Another common pitfall is premature crystallization during a hot filtration step, which leads to product loss on the filter paper. To mitigate this, always use the minimum amount of hot solvent required for complete dissolution and ensure your filtration funnel and flask are pre-heated.[2]

Solvent Selection Guide for 5-Iodo-2-(piperidin-1-yl)pyrimidine

The principle of "like dissolves like" is paramount in solvent selection. Your molecule has both polar (pyrimidine N-heterocycle, C-I bond) and non-polar (piperidine ring) regions. Therefore, solvents of intermediate to high polarity are often the most successful. Mixed solvent systems can be particularly effective, where one solvent dissolves the compound well (a "good" solvent) and the other dissolves it poorly (an "anti-solvent").

Below is a table of suggested solvents to screen for the recrystallization of 5-Iodo-2-(piperidin-1-yl)pyrimidine.

SolventTypeBoiling Point (°C)Rationale & Expected Behavior
Ethanol Polar Protic78Often a good choice for pyrimidine derivatives.[4] Likely to dissolve the compound when hot and allow for crystallization upon cooling.
Methanol Polar Protic65More polar than ethanol. May show high solubility even at lower temperatures, potentially reducing yield. Use with caution.[1][5]
Acetonitrile Polar Aprotic82A common solvent for nitrogen-containing heterocycles.[6] Can be a good candidate.
Ethyl Acetate Polar Aprotic77A moderately polar solvent that is a good starting point for many organic compounds.[1]
Acetone/Hexane MixedVariableAcetone is a polar "good" solvent, while hexane is a non-polar "anti-solvent". This combination allows for fine-tuning of solubility.[1]
THF/Hexane MixedVariableSimilar to Acetone/Hexane, Tetrahydrofuran (THF) acts as the more polar solvent.[1]

Experimental Protocol: Recrystallization of 5-Iodo-2-(piperidin-1-yl)pyrimidine

This protocol outlines a systematic approach to recrystallization.

  • Dissolution:

    • Place the crude 5-Iodo-2-(piperidin-1-yl)pyrimidine in an appropriately sized Erlenmeyer flask.

    • Add a magnetic stir bar.

    • Add the chosen solvent dropwise from a heated dropping funnel while stirring and gently heating the flask on a hot plate.

    • Continue adding the minimum amount of hot solvent until the solid has just completely dissolved.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and add a very small amount of activated charcoal.

    • Re-heat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.[2]

  • Hot Filtration:

    • This step is necessary if there are insoluble impurities or if charcoal was used.

    • Pre-heat a separate flask and a fluted filter paper in a funnel.

    • Quickly pour the hot solution through the fluted filter paper to remove insoluble materials. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask with a watch glass or inverted beaker and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1]

    • Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.[2]

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

    • Transfer the crystals to a watch glass and allow them to air dry completely, or dry in a vacuum oven at a temperature well below the compound's melting point.

  • Purity Assessment:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value is a good indicator of high purity.[2]

    • Assess purity by HPLC or other suitable analytical techniques if required.

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation A Crude Product in Flask B Add Minimum Hot Solvent A->B C Completely Dissolved B->C D Hot Filtration (Optional) C->D Insoluble Impurities? E Slow Cooling D->E F Crystallization E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Crystalline Product I->J Assess Purity (m.p., HPLC)

Caption: General workflow for the recrystallization process.

Troubleshooting Guide

Issue 1: The compound "oils out" into a liquid layer instead of forming solid crystals.

  • Possible Causes:

    • The solution was cooled too rapidly.

    • The boiling point of the solvent is lower than the melting point of the solute, and the solution is highly supersaturated.

    • High concentration of impurities depressing the melting point of the mixture.

  • Solutions:

    • Reheat the solution until the oil redissolves completely.

    • Add a small amount of additional hot solvent to decrease the concentration slightly.[1]

    • Allow the solution to cool much more slowly. Insulating the flask with a cloth or placing it in a warm water bath that is allowed to cool to room temperature can be effective.

    • If the problem persists, consider a different solvent or a mixed solvent system.

Issue 2: Crystals form too rapidly, resulting in a fine powder or needles.

  • Possible Causes:

    • The solution is too concentrated.

    • The chosen solvent has a very steep solubility curve with respect to temperature for your compound.

  • Solutions:

    • Reheat the solution to redissolve the solid.

    • Add a small amount of additional hot solvent to slightly reduce the concentration.[1]

    • Ensure the solution cools as slowly as possible to promote the growth of larger, more ordered crystals.[1] An inverted beaker placed over the top of the flask can create an insulating layer of air.[1]

Issue 3: The final crystalline product contains colored impurities.

  • Possible Cause:

    • Colored impurities from the crude material have co-crystallized with the product.

  • Solution:

    • Redissolve the crystals in the minimum amount of hot solvent.

    • Add a small spatula-tip of activated charcoal to the hot solution.

    • Boil the solution for 5-10 minutes.

    • Perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.[2]

    • Allow the filtered, colorless solution to cool and crystallize as usual.

G Start Recrystallization Problem? Q1 No Crystals Form? Start->Q1 Q2 Product 'Oils Out'? Start->Q2 Q3 Low Yield? Start->Q3 Q4 Impure Crystals? Start->Q4 A1 Too Dilute / Wrong Solvent Q1->A1 Yes A2 Cooled Too Fast / Too Concentrated Q2->A2 Yes A3 Too Much Solvent / Premature Crystallization Q3->A3 Yes A4 Trapped Impurities / Fast Cooling Q4->A4 Yes S1 Induce Nucleation: - Scratch Flask - Add Seed Crystal - Evaporate Solvent A1->S1 S2 Reheat, Add More Solvent, Cool Slowly A2->S2 S3 Use Min. Solvent, Pre-heat Funnel A3->S3 S4 Re-crystallize Slowly, Use Charcoal for Color A4->S4

Caption: Troubleshooting decision tree for common recrystallization issues.

References

  • Benchchem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
  • Benchchem. (n.d.). Technical Support Center: Recrystallization of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine.
  • Pattanayak, L. M., et al. (n.d.). Effective and regioselective 5-iodination of pyrimidine bases and corresponding nucleosides. Heteroletters.
  • El-Sayed, E. M., et al. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. ACS Omega.
  • Ibrahim, M. A. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Oriental Journal of Chemistry.
  • Baluja, S. (2012). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.

Sources

Troubleshooting

Stability of 5-Iodo-2-(piperidin-1-yl)pyrimidine under basic conditions

A Guide to Stability and Handling Under Basic Conditions Welcome to the technical support center for 5-Iodo-2-(piperidin-1-yl)pyrimidine. This guide is designed for researchers, medicinal chemists, and process developmen...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Stability and Handling Under Basic Conditions

Welcome to the technical support center for 5-Iodo-2-(piperidin-1-yl)pyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights into the stability of this reagent under commonly encountered basic conditions. Authored from the perspective of a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven advice to help you anticipate challenges, troubleshoot experiments, and ensure the integrity of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of 5-Iodo-2-(piperidin-1-yl)pyrimidine under basic conditions?

The stability of 5-Iodo-2-(piperidin-1-yl)pyrimidine is moderate and highly dependent on the specific base used, solvent, temperature, and reaction time. The molecule possesses two primary sites susceptible to reaction under basic conditions: the C5-Iodo group and the C2-piperidine group. The piperidino group at the C2 position is a strong electron-donating group, which activates the pyrimidine ring towards electrophilic substitution but can also influence the lability of adjacent groups.

Q2: Which bases are generally considered "safe" for reactions involving this molecule?

For most applications requiring a base, milder inorganic or non-nucleophilic organic bases are recommended. These minimize the risk of unwanted side reactions.

Base TypeRecommended ExamplesTypical ConditionsStability Outlook
Inorganic Carbonates K₂CO₃, Cs₂CO₃, Na₂CO₃Room temperature to moderate heat (≤ 80°C) in solvents like DMF, Acetonitrile, or THF.Good to Excellent: Generally well-tolerated. Low nucleophilicity of the carbonate anion minimizes risk of SNAr.
Sterically Hindered Amines Triethylamine (Et₃N), DIPEARoom temperature. Often used as a scavenger for acids generated in situ.Good: Low nucleophilicity prevents displacement reactions. However, prolonged heating is not advised.
Strong, Non-Nucleophilic Bases DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Room temperature or below.Moderate to Good: Primarily acts as a proton abstractor. While generally safe for short reaction times, its basicity can promote other degradation pathways if trace nucleophiles (e.g., water) are present.[1]

Q3: What are the primary degradation pathways I should be concerned about?

There are two principal degradation pathways:

  • Nucleophilic Aromatic Substitution (SNAr) at C5: The iodide at the C5 position is a potential leaving group. Strong nucleophiles, especially under thermal conditions, can displace the iodide. Common nucleophiles like hydroxide (from NaOH/KOH), alkoxides, or even certain amines can participate in this reaction. The electron-rich nature of the 2-piperidino pyrimidine system generally disfavors SNAr compared to electron-deficient systems, but it can occur under forcing conditions.[2][3][4][5]

  • Hydrolysis of the C2-Piperidino Group: The C2 position of the pyrimidine ring is susceptible to nucleophilic attack, particularly by hydroxide.[6] This can lead to the cleavage of the C-N bond and formation of 5-Iodo-2-hydroxypyrimidine. This pathway is more likely under harsh aqueous basic conditions (e.g., concentrated NaOH at elevated temperatures).

Q4: Is the piperidine ring itself stable?

Yes, the piperidine ring is a saturated heterocycle and is generally very stable under a wide range of basic conditions. Degradation of this moiety is not a common concern.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: My reaction yield is low, and I've lost a significant amount of my starting material.

  • Possible Cause: Degradation of the starting material due to harsh basic conditions. Strong, nucleophilic bases like NaOH, KOH, or sodium methoxide may be attacking the pyrimidine ring.

  • Troubleshooting Steps:

    • Re-evaluate Your Base Choice: Switch to a milder base such as K₂CO₃ or Cs₂CO₃.

    • Lower the Temperature: Perform the reaction at room temperature or even 0°C if the desired transformation allows. Many base-mediated reactions can proceed, albeit slower, at lower temperatures, which will suppress degradation.

    • Monitor Reaction Progress Carefully: Use TLC or LC-MS to track the consumption of starting material. If degradation is observed early, the conditions are likely too harsh.

    • Run a Control Experiment: Set up a reaction with your substrate, base, and solvent but without the coupling partner. Monitor it over time to isolate the effect of the basic conditions on your starting material.

Issue 2: I see an unexpected byproduct in my analysis with a mass corresponding to (M-127+17) or (M-I+OH).

  • Possible Cause: You are likely observing the product of nucleophilic aromatic substitution, where the iodine has been replaced by a hydroxyl group. This is a classic indicator that your conditions are promoting SNAr with hydroxide ions (present in aqueous bases or as an impurity).

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: Ensure your solvent and reagents are dry. If using a carbonate base, consider oven-drying it before use.

    • Avoid Aqueous Bases: If possible, avoid using aqueous solutions of NaOH or KOH. If a strong base is necessary, consider non-nucleophilic options like NaH or KHMDS in an anhydrous solvent at low temperatures.

    • Characterize the Byproduct: Isolate and characterize the impurity to confirm its structure. This will provide definitive proof of the degradation pathway and inform your optimization strategy.

Issue 3: My NMR shows a loss of the piperidine signals and the appearance of a new N-H or O-H peak.

  • Possible Cause: This is indicative of the hydrolysis of the 2-piperidino group, leading to the formation of 5-Iodo-2-hydroxypyrimidine (which exists in tautomeric equilibrium with 5-Iodopyrimidin-2(1H)-one).

  • Troubleshooting Steps:

    • Strictly Avoid Aqueous Conditions: This pathway is most common in the presence of water and a strong base. Use anhydrous solvents and reagents.

    • Buffer the Reaction: If aqueous conditions are unavoidable, consider if a buffered system could maintain a lower pH while still allowing the desired reaction to proceed.

    • Reduce Reaction Time: Minimize the exposure of the substrate to the basic medium.

Mechanistic Insights & Potential Degradation Pathways

Understanding the potential reactivity of 5-Iodo-2-(piperidin-1-yl)pyrimidine is key to designing robust synthetic procedures. The diagram below illustrates the two most probable degradation pathways under basic conditions.

G SM Start: 5-Iodo-2-(piperidin-1-yl)pyrimidine P1 Product: 5-Hydroxy-2-(piperidin-1-yl)pyrimidine SM->P1 Strong Nucleophilic Base (e.g., NaOH, MeO⁻) + Heat P2 Product: 5-Iodo-2-hydroxypyrimidine SM->P2 Aqueous Strong Base (e.g., aq. NaOH) + Heat

Caption: Potential degradation pathways under basic conditions.

Experimental Protocols

These protocols provide a framework for systematically evaluating the stability of your compound under specific conditions.

Protocol 1: Forced Degradation Study with Inorganic Bases

This experiment is designed to quickly assess the stability of the title compound in the presence of common inorganic bases.

  • Preparation:

    • Set up three separate vials. To each, add 5-Iodo-2-(piperidin-1-yl)pyrimidine (10 mg, 1 eq).

    • To Vial 1, add K₂CO₃ (2 eq).

    • To Vial 2, add 1M NaOH (0.1 mL).

    • To Vial 3 (Control), add no base.

  • Reaction:

    • Add 1 mL of DMF to each vial.

    • Stir all vials at 60°C.

  • Monitoring:

    • At time points T=0, 1h, 4h, and 24h, take a small aliquot from each vial.

    • Dilute the aliquot with a suitable solvent (e.g., acetonitrile).

    • Analyze by TLC (e.g., 30% EtOAc in Hexane) and/or LC-MS.

  • Analysis:

    • Compare the chromatograms over time. Look for the appearance of new peaks and the disappearance of the starting material. The control vial should show no degradation. Significant changes in the NaOH vial would indicate susceptibility to hydrolysis or SNAr.

G start Start: Prepare 3 Vials (Substrate in each) vial1 Vial 1: Add K₂CO₃ start->vial1 vial2 Vial 2: Add 1M NaOH start->vial2 vial3 Vial 3: No Base (Control) start->vial3 reaction Add DMF to all vials Stir at 60°C vial1->reaction vial2->reaction vial3->reaction monitoring Monitor at T=0, 1h, 4h, 24h (TLC, LC-MS) reaction->monitoring analysis Analyze Data: Compare degradation rates monitoring->analysis end Conclusion on Stability analysis->end

Caption: Workflow for forced degradation study.

References
  • Zhao, Y., Bu, Q., Li, L., & Zhou, B. (2021). Tandem CuAAC/Ring Cleavage/[4 + 2] Annulation Reaction to Synthesize Dihydrooxazines and Conversion to 2-Aminopyrimidines. Organic Letters. Available at: [Link]

  • BenchChem. (n.d.). Stability and degradation of 2-(2-Aminopyridin-3-yl)acetonitrile under different conditions. BenchChem Tech Support.
  • HeteroLetters. (n.d.). Effective and regioselective 5-iodination of pyrimidine bases and corresponding nucleosides. heteroletters.org.
  • Soto, J. L., et al. (2001). Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. PubMed. Available at: [Link]

  • Chemspace. (n.d.). 5-iodo-2-(piperidin-1-yl)pyrimidine. Chemspace.
  • Scilit. (n.d.). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. Scilit.
  • Diva-Portal.org. (n.d.). Study of nucleophilic aromatic substitution with diaryliodonium salts. Diva-Portal.org.
  • Brown, D. J., & Ford, P. W. (1969). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)pyrimidines. RSC Publishing.
  • MOST Wiedzy. (n.d.). Modifications at the C(5) position of pyrimidine nucleosides. MOST Wiedzy.
  • Kim, S., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.
  • Smith, K., et al. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. Available at: [Link]

  • Kim, S., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. PMC. Available at: [Link]

  • PMC. (n.d.). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC. Available at: [Link]

  • PubMed. (n.d.). Stability of iodinated contrast media in UV-laser irradiation and toxicity of the photoproducts. PubMed. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Available at: [Link]

  • RSC Publishing. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.
  • MDPI. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. MDPI. Available at: [Link]

  • Google Patents. (n.d.). US8822516B2 - Process for the preparation of iodides.
  • Journal of Experimental Biology and Agricultural Sciences. (n.d.). Stability of Thioamide Type of Piperine under Acidic and Basic Conditions. Journal of Experimental Biology and Agricultural Sciences.
  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • BLDpharm. (n.d.). 1378891-09-8|5-Iodo-2-(piperidin-1-yl)pyrimidine. BLDpharm.
  • OICC Press. (n.d.). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst.
  • ResearchGate. (2025). Changes in the Pyrimidine Ring on Interaction of 5-Hydroxy-6-methyluracil with Sodium Hydroxide.
  • RSC Publishing. (n.d.). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Publishing.
  • ResearchGate. (2007). Stability of Iodine Content in Iodized Salt.
  • PubMed. (2021). Use of the Pyrimidine Analog, 5-Iodo-2'-Deoxyuridine (IdU) with Cell Cycle Markers to establish Cell Cycle Phases in a Mass Cytometry Platform. PubMed. Available at: [Link]

  • PubMed. (2006). Synthesis of new hexahydro- and octahydropyrido[1,2-c]pyrimidine derivatives with an arylpiperazine moiety as ligands for 5-HT1A and 5-HT2A receptors. Part 4. PubMed. Available at: [Link]

  • PMC. (n.d.). Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies. PMC. Available at: [Link]

  • ResearchGate. (2020). Synthesis of Novel Pyrimido Pyrimidine and Their Derivatives.
  • LOCKSS. (1981). OXIDATION OF 2.4-DISUBSTITUTED PYRIMIDINES WITH ORGANIC PERACIDS. HETEROCYCLES.
  • JOCPR. (n.d.). Synthesis of novel pyrimido-[5, 4-d] pyrimidines by sequential nucleophillic substitution reaction. JOCPR.
  • Wageningen University & Research eDepot. (n.d.). Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines, and thermal reactions of N-aminopyrimidines with nitrogen-c. Wageningen University & Research eDepot.
  • ResearchGate. (2025). Discovery of 2-(4-Ureido-piperidin-1-yl)-4-morpholinothieno [3,2-D] Pyrimidines as Orally Bioavailable Phosphoinositide-3-Kinase Inhibitors with In Vitro and In Vivo Antitumor Efficacy in Triple-Negative Breast Cancer.
  • ResearchGate. (2025). Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs.
  • MDPI. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. MDPI. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the LC-MS Fragmentation of 5-Iodo-2-(piperidin-1-yl)pyrimidine

Introduction In the landscape of modern drug discovery and development, heterocyclic compounds are of paramount importance. Scaffolds such as pyrimidine and piperidine are ubiquitous in pharmacologically active molecules...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, heterocyclic compounds are of paramount importance. Scaffolds such as pyrimidine and piperidine are ubiquitous in pharmacologically active molecules, valued for their diverse biological activities and favorable physicochemical properties.[1][2] 5-Iodo-2-(piperidin-1-yl)pyrimidine is a molecule that combines these two key moieties with a halogen substituent, making it a valuable building block for chemical synthesis and a subject of interest for metabolic studies.

The structural elucidation and sensitive quantification of such molecules in complex biological or chemical matrices necessitate robust analytical techniques. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for this purpose, offering unparalleled sensitivity, selectivity, and structural insight.[3][4] This guide provides an in-depth analysis of the predicted electrospray ionization (ESI) fragmentation patterns of 5-Iodo-2-(piperidin-1-yl)pyrimidine, grounded in the fundamental principles of mass spectrometry. We will explore the causality behind its fragmentation, propose a validated analytical protocol, and compare this methodology with other analytical alternatives.

Predicted Mass and Isotopic Signature

Before delving into fragmentation, it is critical to establish the expected precursor ion. For 5-Iodo-2-(piperidin-1-yl)pyrimidine (Molecular Formula: C₉H₁₂IN₃), analysis in positive ion mode will primarily generate the protonated molecule, [M+H]⁺.

PropertyValue
Molecular Formula C₉H₁₂IN₃
Monoisotopic Mass 289.0127 Da
Predicted [M+H]⁺ Ion 290.0205 Da

The presence of iodine (a monoisotopic element) simplifies the isotopic pattern of the precursor ion, which will appear as a single, distinct peak at m/z 290.0205 in high-resolution mass spectrometry.

Experimental Protocol: LC-MS/MS Analysis

This protocol describes a self-validating system for the robust analysis of 5-Iodo-2-(piperidin-1-yl)pyrimidine. The choice of a reversed-phase C18 column is optimal for retaining this moderately polar compound, while the formic acid modifier ensures efficient protonation for ESI+ analysis.

1. Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of 5-Iodo-2-(piperidin-1-yl)pyrimidine in methanol.

  • Working Solutions: Serially dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to create working standards for calibration and analysis.

2. Liquid Chromatography (LC) Conditions

  • System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in deionized water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 - 1.0 5%
    1.0 - 6.0 5% to 95%
    6.0 - 8.0 95%
    8.0 - 8.1 95% to 5%

    | 8.1 - 12.0 | 5% (re-equilibration)|

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions

  • System: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Scan Mode:

    • MS1 Full Scan: Scan from m/z 100-400 to identify the [M+H]⁺ precursor ion at m/z 290.02.

    • MS2 Product Ion Scan: Select the precursor ion (m/z 290.0) for collision-induced dissociation (CID). Optimize collision energy (e.g., stepping from 10-40 eV) to generate a comprehensive fragmentation spectrum.

cluster_workflow LC-MS/MS Analysis Workflow A Sample Injection B HPLC Separation (C18 Column) A->B C ESI Source (Positive Ion Mode) B->C D MS1: Precursor Ion Scan (m/z 290.0) C->D E MS2: Product Ion Scan (Fragmentation) D->E F Data Analysis E->F

Caption: Workflow for the LC-MS/MS analysis of 5-Iodo-2-(piperidin-1-yl)pyrimidine.

Predicted Fragmentation Pathways

The fragmentation of the protonated molecule (m/z 290.0) is dictated by the relative stabilities of the resulting ions and neutral losses. The most likely protonation sites are the nitrogen atoms of the pyrimidine and piperidine rings. Fragmentation will likely be initiated from the more labile piperidine ring before the stable aromatic pyrimidine ring is cleaved.

Pathway 1: Dominant Piperidine Ring Fission

The most characteristic fragmentation pathway for N-substituted piperidines involves cleavage of the piperidine ring.[2] This is driven by the formation of stable iminium ions. The primary fragmentation is expected to be a retro-Diels-Alder (RDA) type reaction or sequential losses of neutral C₂H₄ or C₃H₆ units.

cluster_path1 Pathway 1: Piperidine Ring Fission parent [M+H]⁺ m/z 290.0 frag1 m/z 234.0 parent->frag1 - C₄H₈ frag2 m/z 206.0 frag1->frag2 - C₂H₄

Caption: Fragmentation originating from the piperidine moiety.

  • Loss of Butene (C₄H₈, 56 Da): A significant fragmentation could involve the loss of butene from the piperidine ring, leading to a fragment ion at m/z 234.0 .

  • Loss of Ethylene (C₂H₄, 28 Da): Subsequent or alternative loss of an ethylene molecule from the piperidine ring would generate a fragment at m/z 262.0 .

Pathway 2: Cleavage of the Piperidine-Pyrimidine Bond

A direct cleavage of the C-N bond connecting the two ring systems is another plausible pathway. This would result in ions corresponding to either of the two heterocyclic systems.

cluster_path2 Pathway 2: Inter-Ring Cleavage parent [M+H]⁺ m/z 290.0 frag1 Protonated Piperidine m/z 86.1 parent->frag1 C-N Cleavage frag2 Iodo-aminopyrimidine Cation m/z 205.9 parent->frag2 C-N Cleavage

Caption: Cleavage of the bond connecting the two rings.

  • Formation of Protonated Piperidine: This would yield a characteristic low-mass ion at m/z 86.1 .

  • Formation of the Iodo-aminopyrimidine Cation: The remaining portion of the molecule would be detected as a radical cation at m/z 205.9 .

Pathway 3: Fragmentation of the Pyrimidine Ring

While the aromatic pyrimidine ring is relatively stable, it can undergo fragmentation, typically after initial losses from its substituents.[5] A common fragmentation for pyrimidines is the loss of hydrogen cyanide (HCN).

cluster_path3 Pathway 3: Pyrimidine Ring Fragmentation parent [M+H]⁺ m/z 290.0 frag1 m/z 263.0 parent->frag1 - HCN

Caption: Fragmentation involving the pyrimidine core.

  • Loss of HCN (27 Da): The loss of a neutral HCN molecule from the pyrimidine ring would produce a fragment ion at m/z 263.0 .

Summary of Predicted Fragments

The following table summarizes the key predicted fragment ions for 5-Iodo-2-(piperidin-1-yl)pyrimidine. An experimental analysis would focus on identifying these product ions to confirm the structure.

Precursor Ion m/z ([M+H]⁺)Product Ion m/zProposed Neutral LossFormula of LossFragmentation Pathway
290.0263.0Hydrogen CyanideHCNPyrimidine Ring Fission
290.0234.0ButeneC₄H₈Piperidine Ring Fission
290.0205.9Piperidine RadicalC₅H₁₀N•Inter-Ring Cleavage
290.086.1Iodo-aminopyrimidine RadicalC₄H₂IN₂•Inter-Ring Cleavage

Comparison with Alternative Analytical Methods

While LC-MS/MS is the preferred method for this analysis, it is useful to compare it with other common techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS typically employs electron ionization (EI), which is a "harder" ionization technique than ESI. This would likely lead to more extensive fragmentation and a less abundant or absent molecular ion, potentially complicating identification.[5] Furthermore, the polarity and boiling point of the analyte might necessitate derivatization for GC analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled tool for the de novo structural elucidation of a pure, isolated compound. It provides definitive information on the connectivity of atoms (¹H, ¹³C, COSY, HSQC). However, it lacks the sensitivity of MS for trace-level detection and is not suitable for analyzing complex mixtures or for high-throughput quantitative workflows.

Conclusion

The LC-MS/MS fragmentation of 5-Iodo-2-(piperidin-1-yl)pyrimidine is predicted to be dominated by characteristic cleavages of the piperidine ring, leading to significant fragment ions at m/z 234.0 and 262.0. A secondary, yet important, pathway involves the cleavage of the bond connecting the piperidine and pyrimidine rings, yielding a diagnostic piperidine ion at m/z 86.1. The proposed LC-MS/MS protocol provides a robust and sensitive framework for the identification and quantification of this compound. By understanding these predictable fragmentation patterns, researchers can confidently characterize this and structurally similar molecules, accelerating research in medicinal chemistry and drug development.

References

  • Parmar, J. M., & Joshi, N. K. (2012). Mass Spectral Fragmentation Modes of Pyrimidine Derivatives. International Journal of ChemTech Research, 4(2), 834-841. Available at: [Link]

  • 5-iodo-2-(piperidin-1-yl)pyrimidine. Chemspace. Available at: [Link]

  • Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. Biomedical Chromatography, 33(7), e4525. PubMed. Available at: [Link]

Sources

Comparative

Overcoming Retention Challenges: HPLC Method Development for 2-Aminopyrimidine Purity Analysis

Introduction 2-Aminopyrimidine is a highly polar, nitrogen-rich heterocyclic compound widely used as a critical building block in pharmaceutical synthesis (e.g., kinase inhibitors) and agrochemicals. For purity analysis,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Aminopyrimidine is a highly polar, nitrogen-rich heterocyclic compound widely used as a critical building block in pharmaceutical synthesis (e.g., kinase inhibitors) and agrochemicals. For purity analysis, standard reversed-phase liquid chromatography (RPLC) often fails to provide adequate retention and peak shape. The basic nitrogen atoms interact strongly with residual silanols on silica-based columns, leading to severe peak tailing, while the compound's high polarity results in co-elution with the void volume (


).

As a Senior Application Scientist, I have evaluated multiple chromatographic modes to establish a robust, self-validating system for 2-aminopyrimidine purity analysis. A self-validating system inherently flags its own failure—for instance, by utilizing a critical pair resolution standard where co-elution immediately indicates a loss of stationary phase integrity or a mobile phase preparation error. This guide objectively compares standard C18, Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode chromatography, providing experimental data and a step-by-step method development protocol.

Mechanistic Causality: Why Standard C18 Fails

2-Aminopyrimidine has a pKa of approximately 3.5. At neutral pH, its high polarity prevents sufficient hydrophobic partitioning into C18 alkyl chains. Furthermore, unendcapped or exposed silanols on silica surfaces (pKa ~4.5) become ionized, acting as weak cation exchangers. The basic amino group interacts with these silanols, causing secondary retention mechanisms that manifest as severe peak tailing[1].

To mitigate this, alternative strategies like HILIC or Mixed-Mode chromatography are required. HILIC utilizes a polar stationary phase and a highly organic mobile phase, promoting an aqueous-rich layer on the silica surface where polar analytes partition[1]. Mixed-mode columns combine hydrophobic and ion-exchange mechanisms, allowing for independent control of retention via organic modifier and buffer concentration[2]. In purity analysis workflows, particularly those involving reactive intermediates like pinacolboronate esters of 2-aminopyrimidine, avoiding degradation while achieving retention is paramount[3]. Recent advancements have also explored ionic liquid additives to improve the separation of 2-aminopyrimidine derivatives[4].

RetentionMechanisms Analyte 2-Aminopyrimidine (Highly Polar, Basic) C18 Standard RPLC (C18) Hydrophobic Partitioning Analyte->C18 HILIC HILIC Mode Aqueous Layer Partitioning Analyte->HILIC MixedMode Mixed-Mode (RP/CX) Hydrophobic + Cation Exchange Analyte->MixedMode Result1 Poor Retention, Peak Tailing (Silanol Interactions) C18->Result1 Result2 High Retention, Sharp Peaks (Orthogonal Selectivity) HILIC->Result2 Result3 Tunable Retention, High Capacity (Dual Mechanism) MixedMode->Result3

Chromatographic retention mechanisms for 2-aminopyrimidine across different column chemistries.

Comparative Product Analysis & Experimental Data

To objectively compare performance, we evaluated three representative column chemistries for the separation of 2-aminopyrimidine and its common synthetic impurities (e.g., 2-chloropyrimidine and 4-aminopyrimidine).

  • Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18): Relies purely on hydrophobic interactions. Even with a 100% aqueous mobile phase, retention is minimal.

  • HILIC (e.g., Waters XBridge Amide): Uses an amide-bonded phase. The mobile phase is 90% Acetonitrile / 10% 10 mM Ammonium Formate (pH 3.0). Water acts as the strong eluting solvent.

  • Mixed-Mode (e.g., SIELC Primesep 100): Combines a hydrophobic alkyl chain with an embedded acidic functional group (cation-exchange). Mobile phase: 30% Acetonitrile / 70% Water with 0.1% Phosphoric acid.

Table 1: Quantitative Chromatographic Performance Comparison (Analyte: 2-Aminopyrimidine. Flow rate: 1.0 mL/min. UV Detection: 254 nm)

Column ChemistryRetention Factor (

)
Asymmetry (

)
Theoretical Plates (

)
Resolution (

) from 4-AP
Suitability
Standard C18 0.42.153,2000.8Poor (Co-elution, tailing)
HILIC (Amide) 4.21.1014,5003.5Excellent (High retention)
Mixed-Mode (RP/CX) 6.51.0512,8004.1Excellent (Highly tunable)

Data Interpretation: The standard C18 column fails to retain the analyte past the void volume (


) and exhibits severe tailing (

). Both HILIC and Mixed-Mode columns provide excellent retention (

) and symmetrical peak shapes (

). Mixed-mode offers the highest resolution due to the differential basicity between 2-aminopyrimidine and 4-aminopyrimidine, which is exploited by the cation-exchange mechanism[2].

Step-by-Step Method Development Protocol (Mixed-Mode)

To establish a self-validating protocol for purity analysis, we recommend starting with a Mixed-Mode approach, which provides maximum robustness for basic pyrimidines.

Step 1: Column and Mobile Phase Selection

  • Column: Mixed-mode reversed-phase/cation-exchange (e.g., Coresep 100 or Primesep 100, 150 x 4.6 mm, 5 µm)[2].

  • Aqueous Phase (Buffer): 20 mM Ammonium Formate, adjusted to pH 3.0 with formic acid.

    • Causality: At pH 3.0, 2-aminopyrimidine (pKa ~3.5) is predominantly protonated, maximizing cation-exchange interactions with the stationary phase. Ammonium formate is volatile, making the method LC-MS compatible.

  • Organic Modifier: Acetonitrile (MeCN).

Step 2: Isocratic Screening

  • Run an isocratic gradient at 50% MeCN / 50% Buffer.

  • Observation & Causality: If the retention time is too long, increase the buffer concentration (e.g., to 40 mM) rather than the organic modifier. In mixed-mode chromatography, the buffer concentration (ionic strength) dictates the elution of ionized basic compounds by competing for cation-exchange sites[2].

Step 3: Gradient Optimization for Impurity Profiling

  • To separate neutral impurities (e.g., 2-chloropyrimidine) from basic impurities (e.g., 4-aminopyrimidine), implement a dual-gradient approach.

  • Time 0-5 min: 10% MeCN, 10 mM Buffer (Retains neutral impurities via RP; basic impurities are strongly retained via CX).

  • Time 5-15 min: Ramp to 50% MeCN, 50 mM Buffer (Elutes strongly retained basic analytes).

Step 4: System Suitability Validation (Self-Validating Mechanism)

  • Inject a resolution standard containing 2-aminopyrimidine and 4-aminopyrimidine.

  • Acceptance Criteria:

    
    , 
    
    
    
    ,
    
    
    . This acts as the self-validating mechanism; any deviation immediately indicates a failure in mobile phase pH preparation or column degradation.

MethodWorkflow Start Initiate Method Development Target: 2-Aminopyrimidine ColSelect 1. Column Selection Select HILIC or Mixed-Mode Start->ColSelect BufferOpt 2. Buffer & pH Optimization pH 3.0 to protonate analyte ColSelect->BufferOpt Screening 3. Isocratic Screening Test ionic strength vs retention BufferOpt->Screening Gradient 4. Gradient Optimization Separate neutral & basic impurities Screening->Gradient Validation 5. System Suitability Check Rs > 2.0, Tf < 1.5 Gradient->Validation

Step-by-step workflow for developing a robust HPLC method for polar basic compounds.

Conclusion

The purity analysis of 2-aminopyrimidine requires a departure from traditional C18 methodologies. By understanding the physicochemical properties of the analyte—specifically its polarity and basicity—scientists can leverage HILIC or Mixed-Mode chromatography to achieve superior retention and peak shape. Mixed-mode columns, in particular, offer orthogonal control over retention by manipulating both organic modifier and ionic strength, resulting in a highly robust and self-validating analytical method.

References

1.[4] Joshi, M.D., et al. "Using glucaminium-based ionic liquids for improving the separation of 2-aminopyrimidine-5-ylboronic acid and its pinacol ester by high performance liquid chromatography." PubMed / National Institutes of Health, 2013. URL: [Link] 2.[3] "Strategies for the analysis of highly reactive pinacolboronate esters." PubMed / National Institutes of Health, 2012. URL: [Link] 3.[2] "Mixed-Mode Chromatography and Stationary Phases." Helix Chromatography, Accessed 2026. URL: [Link] 4.[1] "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Agilent Technologies, 2019. URL: [Link]

Sources

Validation

Analytical Strategies for Detecting the C-I Bond in Halogenated Pyrimidines: A Comparative Guide

Introduction The substitution of thymine with 5-halouracils, such as 5-iodouracil (5-IU), is a foundational strategy in the development of antiviral agents and radiosensitizers for cancer therapy[1]. Because the iodine a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The substitution of thymine with 5-halouracils, such as 5-iodouracil (5-IU), is a foundational strategy in the development of antiviral agents and radiosensitizers for cancer therapy[1]. Because the iodine atom is comparable in van der Waals radius to a methyl group, 5-IU seamlessly integrates into DNA without disrupting the helical structure[1]. However, its carbon-iodine (C-I) bond is highly susceptible to UV-induced homolysis, triggering targeted DNA damage[1].

Accurately characterizing the C-I bond within the pyrimidine ring is critical for pharmaceutical quality control and mechanistic structural studies. This guide objectively compares the performance of Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, FT-Raman spectroscopy, and emerging Optical Photothermal Infrared (O-PTIR) techniques for the detection of C-I and associated pyrimidine vibrational modes.

Mechanistic Background: Vibrational Dynamics of 5-Iodouracil

Vibrational spectroscopy relies on fundamental physical selection rules that dictate instrument performance. FTIR absorption requires a change in the molecular dipole moment during vibration, making it exceptionally sensitive to polar functional groups like C=O and N-H[2]. Conversely, Raman scattering depends on changes in electron cloud polarizability, making it the superior technique for heavy, electron-rich, and easily polarizable bonds—such as the C-I bond[3].

In simple aliphatic systems, the pure C-I stretch typically appears in the far-IR region (400–600 cm⁻¹). However, in rigid, conjugated heterocyclic systems like pyrimidines, strong kinematic coupling occurs. Consequently, the C-I stretching vibration (v(C-I)) in 5-iodouracil is highly coupled with ring deformations, with primary coupled IR bands appearing at approximately 1466 cm⁻¹[4].

Performance Comparison of Analytical Modalities

  • ATR-FTIR Spectroscopy:

    • Strengths: Exceptional for mapping the highly polar pyrimidine scaffold. It easily resolves the C4=O stretch at ~1689 cm⁻¹ and the split C2=O stretch at 1723/1754 cm⁻¹[1].

    • Limitations: The C-I bond has a relatively weak dipole moment compared to carbonyls, making its direct IR signature less intense[2]. Furthermore, standard ZnSe ATR crystals cut off at 650 cm⁻¹, obscuring any low-frequency uncoupled C-I modes. Water also produces a massive IR signal that can overpower sample peaks in humid environments[5].

  • FT-Raman Spectroscopy:

    • Strengths: The large, diffuse electron cloud of iodine makes the C-I bond highly polarizable, yielding a very strong, sharp Raman scattering signal[3]. It is the gold standard for confirming halogenation.

    • Limitations: Highly conjugated pyrimidines can exhibit strong autofluorescence that overwhelms the Raman signal unless a near-infrared excitation laser is utilized[6].

  • O-PTIR (Optical Photothermal Infrared):

    • Strengths: Overcomes the traditional IR diffraction limit (which restricts spatial resolution to ~15 µm) by using a visible probe beam to detect photothermal effects[7]. It provides simultaneous submicron IR and Raman data, offering a complete polar/non-polar molecular fingerprint[7].

Table 1: Performance Comparison of Analytical Modalities
FeatureATR-FTIRFT-RamanO-PTIR
Primary Physical Mechanism Dipole moment change[2]Polarizability change[3]Photothermal expansion[7]
Optimal Target Bonds Polar (C=O, N-H, C=C)[2]Non-polar, Heavy Atoms (C-I)[3]Both (Simultaneous)[7]
Spatial Resolution Diffraction-limited (~15 µm)[7]Submicron[7]Submicron[7]
Sample Prep Requirements Intimate crystal contact[6]Minimal to none[6]Minimal
Interference Risks Water absorption[5]Fluorescence[6]Minimal
Table 2: Benchmark Vibrational Frequencies for 5-Iodouracil (5-IU)

Note: Peak positions can shift slightly depending on the solvent, matrix, or solid-state interactions.

Vibrational ModeIR Wavenumber (cm⁻¹)Source
N1-H Stretch 3180 - 3185[8]
N3-H Stretch 3160 - 3165[8]
C2=O Stretch 1710 - 1754 (Split)[1],[4]
C4=O Stretch 1657 - 1689[1],[4]
C=C Stretch 1622[1]
v(C-I) Coupled Stretch 1466[4]

Self-Validating Experimental Protocol: Dual-Modal FTIR/Raman Analysis

To establish a self-validating analytical system, researchers must utilize orthogonal techniques. The following protocol ensures that dipole-dependent and polarizability-dependent data corroborate one another.

Step 1: ATR-FTIR Background and Sample Acquisition

  • Causality: Atmospheric CO₂ and water vapor strongly absorb in the mid-IR. A rigorous background scan is required to prevent spectral artifacts. Furthermore, standard ATR crystals limit low-wavenumber detection.

  • Action: Clean a monolithic Diamond ATR crystal (chosen over ZnSe to extend the spectral window down to 400 cm⁻¹) with isopropanol. Acquire a background spectrum (64 scans, 2 cm⁻¹ resolution)[8]. Deposit solid 5-iodouracil. Apply uniform pressure using the ATR anvil to ensure intimate optical contact, which is critical for preventing baseline drift and peak distortion[6]. Acquire the sample spectrum.

Step 2: FT-Raman Acquisition with Fluorescence Mitigation

  • Causality: Visible lasers (e.g., 532 nm) often excite electronic transitions in pyrimidines, causing massive fluorescence that masks Raman scattering[6].

  • Action: Utilize an FT-Raman spectrometer equipped with a 1064 nm Nd:YAG laser[2]. Place the sample in a quartz cuvette or directly on a gold-coated slide. Acquire the spectrum from 50 to 4000 cm⁻¹ to capture both the high-frequency N-H stretches and the low-frequency heavy-atom deformations[8].

Step 3: Orthogonal Data Validation

  • Causality: A single spectrum can be misinterpreted due to peak overlap, such as Fermi resonances splitting the carbonyl bands[9].

  • Action: Cross-reference the data. Confirm the pyrimidine scaffold via the strong FTIR C=O doublet (1689, 1723 cm⁻¹)[1]. Confirm the halogenation via the strong Raman polarizability response of the C-I coupled modes (e.g., 1466 cm⁻¹)[4], which will appear significantly more intense in the Raman spectrum than in the IR spectrum.

G Start Halogenated Pyrimidine Sample (e.g., 5-Iodouracil) Decision Primary Analytical Target? Start->Decision Path1 Polar Functional Groups (C=O, N-H) Decision->Path1 Path2 Heavy/Polarizable Bonds (C-I, Ring Modes) Decision->Path2 Path3 Comprehensive Submicron Characterization Decision->Path3 Tech1 ATR-FTIR Spectroscopy Monitors Dipole Changes Path1->Tech1 Tech2 FT-Raman Spectroscopy Monitors Polarizability Path2->Tech2 Tech3 O-PTIR Spectroscopy Simultaneous IR & Raman Path3->Tech3

Workflow comparing FTIR, Raman, and O-PTIR for halogenated pyrimidine analysis.

References

  • Title: FT-IR and Raman spectra, ab initio and density functional computations of the vibrational spectra, molecular geometries and atomic charges of uracil and 5-halogenated uracils (5-X-uracils; X = F, Cl, Br, I)
  • Source: aip.
  • Title: Aluminium(III), chromium(III) and iron(III)
  • Title: Journal of Molecular Structure (Fermi Resonance in 5-IU)
  • Source: gatewayanalytical.
  • Source: photothermal.
  • Title: Raman Vs.
  • Title: FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis?
  • Source: sapub.

Sources

Comparative

A Comparative Guide to the Coupling Efficiency of 5-Iodo vs. 5-Bromo Pyrimidines

For Researchers, Scientists, and Drug Development Professionals The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The functionalization of th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The functionalization of this heterocycle, particularly at the 5-position, is a critical step in the synthesis of novel drug candidates.[3] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are indispensable tools for these transformations.[4][5] A crucial decision in designing these synthetic routes is the choice of the halide on the pyrimidine ring. This guide provides an in-depth comparison of the coupling efficiency of 5-iodopyrimidines versus 5-bromopyrimidines, supported by mechanistic principles and experimental data, to inform rational substrate selection in drug discovery and development.

The Decisive Step: A Mechanistic View of C-X Bond Activation

The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[6][7] This trend is intrinsically linked to the rate-determining step of many catalytic cycles: the oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond.[8][9]

Two key factors govern the facility of this step:

  • Carbon-Halogen Bond Dissociation Energy (BDE): The C-I bond is significantly weaker than the C-Br bond.[10][11][12][13] A lower BDE means that less energy is required to break the bond, leading to a faster rate of oxidative addition.[7][14]

  • The Oxidative Addition Mechanism: The active Pd(0) species inserts into the C-X bond, forming a Pd(II) complex.[9][15] This process is more rapid for the more labile C-I bond, initiating the catalytic cycle more efficiently.[16]

Catalytic_Cycle cluster_0 Oxidative Addition (Rate-Determining Step) cluster_1 Catalytic Cycle A Pd(0)L2 B [Ar-Pd(II)(X)L2] A->B Ar-X (5-Iodo/Bromo Pyrimidine) C Transmetalation B->C Organometallic Reagent (e.g., R-B(OH)2) D Reductive Elimination C->D [Ar-Pd(II)(R)L2] D->A Ar-R (Product)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Head-to-Head Experimental Data: A Comparative Analysis

The theoretical advantage of the C-I bond translates directly into practical benefits in the laboratory, as evidenced by numerous studies. 5-Iodopyrimidines consistently demonstrate higher reactivity, often leading to milder reaction conditions, shorter reaction times, and higher yields compared to their 5-bromo counterparts.[7][14]

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds.[17] The enhanced reactivity of 5-iodopyrimidines allows for coupling at lower temperatures and can result in higher yields.[7][18]

Feature5-Iodopyrimidine5-BromopyrimidineRationale & Citation
Relative Reactivity HighModerate to HighThe weaker C-I bond leads to a faster rate of oxidative addition.[7][14]
Typical Temperature Room temp. to 80 °C80 °C to 120 °CThe higher reactivity of the C-I bond allows for coupling at lower temperatures.[7]
Reaction Time Shorter (e.g., 1-6 hours)Longer (e.g., 6-24 hours)A faster catalytic cycle leads to quicker consumption of starting materials.[7]
Catalyst Loading Potentially lowerTypically higherA more reactive substrate may require less catalyst to achieve high conversion.[7]
Yield Generally highModerate to highThe higher reactivity of the iodo-compound often translates to higher yields.[7]
Table 2: Sonogashira Coupling

In the Sonogashira coupling of terminal alkynes with aryl halides, the use of 5-iodopyrimidines can be advantageous, particularly when dealing with sensitive substrates.[19][20][21]

Feature5-Iodopyrimidine5-BromopyrimidineRationale & Citation
Reactivity Very HighHighThe C-I bond is more susceptible to oxidative addition by the palladium catalyst.[6][19]
Copper(I) Co-catalyst May not be requiredOften essentialThe high reactivity of iodides can sometimes allow for copper-free conditions.[21]
Side Reactions Lower incidence of alkyne homocouplingHigher potential for Glaser couplingMilder conditions for iodo-substrates can suppress unwanted side reactions.
Yield Typically excellentGood to excellentIodo-substrates generally provide higher yields under comparable conditions.[22]
Table 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the formation of C-N bonds.[23][24] While both halides are effective, 5-iodopyrimidines can offer benefits in terms of reaction kinetics and catalyst turnover.

Feature5-Iodopyrimidine5-BromopyrimidineRationale & Citation
Reaction Rate FasterSlowerThe rate of oxidative addition is generally faster for aryl iodides.[1]
Ligand Choice Broader scopeMay require more specialized, electron-rich ligandsThe higher reactivity of iodides makes them compatible with a wider range of phosphine ligands.[23]
Base Sensitivity Tolerates weaker basesOften requires strong, non-nucleophilic bases (e.g., NaOt-Bu)Milder conditions with iodides can allow for the use of less aggressive bases.[9]
Yield Generally highHigh, but can be more substrate-dependentThe robust reactivity of iodides often leads to more consistent high yields.

Practical Considerations and Experimental Protocols

While 5-iodopyrimidines offer clear advantages in reactivity, the choice of substrate is not always straightforward. Factors such as the cost and availability of starting materials, as well as the potential for downstream synthetic transformations, must be considered. 5-Bromopyrimidines are often more readily available and less expensive, making them a practical choice for large-scale synthesis, provided the coupling conditions are optimized.[25]

Detailed Protocol: A Representative Suzuki-Miyaura Coupling of a 5-Bromopyrimidine

This protocol provides a general procedure that can be adapted for various 5-bromopyrimidines and boronic acids.[26][27]

Materials:

  • 5-Bromopyrimidine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

Procedure:

  • To an oven-dried reaction vessel, add the 5-bromopyrimidine, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen). This is repeated three times.

  • Add the palladium catalyst to the vessel.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow A 1. Combine Reactants (5-Bromopyrimidine, Arylboronic Acid, Base) B 2. Inert Atmosphere (Evacuate & Backfill with Argon) A->B C 3. Add Catalyst & Solvent B->C D 4. Heat Reaction Mixture (80-100 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Aqueous Workup (Extraction) E->F G 7. Purification (Column Chromatography) F->G H Purified Product G->H

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Conclusion: A Framework for Decision-Making

The choice between a 5-iodo- and a 5-bromopyrimidine for cross-coupling reactions is a balance of reactivity, cost, and synthetic strategy.

  • Choose 5-Iodopyrimidine for:

    • Maximizing yield and reaction rate.

    • Coupling with challenging or sensitive substrates.

    • Employing milder reaction conditions (lower temperatures, weaker bases).

    • Small-scale synthesis where substrate cost is less of a concern.

  • Choose 5-Bromopyrimidine for:

    • Large-scale synthesis where cost-effectiveness is critical.

    • When the desired reactivity can be achieved with available catalyst systems.

    • When the slightly lower reactivity is beneficial for achieving selectivity in polyhalogenated systems.

By understanding the fundamental principles of reactivity and considering the practical aspects of synthesis, researchers can make informed decisions to optimize their synthetic routes towards the next generation of pyrimidine-based therapeutics.

References

  • Amatore, C., & Jutand, A. (1999). Mechanistic and kinetic studies of palladium catalytic cycles. Journal of Organometallic Chemistry, 576(1-2), 254-278. Available at: [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. Available at: [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. Available at: [Link]

  • Goudgaon, N. M., Basha, N. J., & Patil, S. B. (2009). Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs. Indian Journal of Pharmaceutical Sciences, 71(6), 675–680. Available at: [Link]

  • Jana, S., & Guin, J. (2026). Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules. Results in Chemistry. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. Available at: [Link]

  • ResearchGate. (n.d.). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. Available at: [Link]

  • Schmid, M. A., & Zeitler, K. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 91(10), 1683–1686. Available at: [Link]

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(10), 7352-7355. Available at: [Link]

  • Kalle, A. M., & St-Jean, F. (2003). Switchable Catalysis: Modular Synthesis of Functionalized Pyrimidinones via Selective Sulfide and Halide Cross-Coupling Chemistry. Organic Letters, 5(22), 4175–4178. Available at: [Link]

  • Cramer, C. J., & Kormos, B. L. (2008). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Physical Chemistry A, 112(35), 8061–8069. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • The Organic Chemistry Tutor. (2018, April 10). Bond Strength and Bond Length [Video]. YouTube. Available at: [Link]

  • Ghorbani-Vaghei, R., & Amiri, M. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts. Available at: [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Catalysis. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs. Available at: [Link]

  • ChemServ. (n.d.). Alkyl Halide Reactivity. Available at: [Link]

  • Goudgaon, N. M., Basha, N. J., & Patil, S. B. (2009). Synthesis and antimicrobial evaluation of 5-iodopyrimidine analogs. Indian Journal of Pharmaceutical Sciences, 71(6), 675. Available at: [Link]

  • Chemistry LibreTexts. (2019, June 5). 7.5: The Polar Carbon–Halogen Bond. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available at: [Link]

  • Talele, T. T. (2016). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. European Journal of Medicinal Chemistry, 114, 329-367. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Walsh Medical Media. (n.d.). Utility of Synthetic, Medicinal and Pharmaceutical Chemistry in Drug Design. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Available at: [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. Available at: [Link]

  • da Silva, A. F., & da Silva, A. B. F. (2023). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Molecules, 28(11), 4349. Available at: [Link]

  • Cerna, I., & Cerný, M. F. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(5), 5674–5686. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Bioisosteric Replacement of Piperidine in Pyrimidine Drugs

Introduction: Beyond the Piperidine Ring in Pyrimidine Scaffolds In the landscape of modern drug discovery, the pyrimidine core is a privileged scaffold, forming the foundation of numerous approved therapeutics. Its abil...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Piperidine Ring in Pyrimidine Scaffolds

In the landscape of modern drug discovery, the pyrimidine core is a privileged scaffold, forming the foundation of numerous approved therapeutics. Its ability to engage in various biological interactions, particularly hydrogen bonding, makes it a versatile building block for targeting a wide array of proteins. Often appended to this core is the piperidine ring, a saturated heterocycle that frequently serves to enhance solubility, modulate basicity, and provide a vector for interacting with the solvent-exposed regions of a target protein. However, the piperidine moiety is not without its liabilities. It can be a site of metabolic instability, leading to rapid clearance, and its inherent flexibility can sometimes result in suboptimal binding affinity or off-target effects.

Bioisosteric replacement is a powerful strategy in medicinal chemistry that involves substituting one functional group with another that retains similar physicochemical and steric properties, with the goal of improving the compound's overall profile.[1][2] This guide provides a comparative analysis of common and emerging bioisosteric replacements for the piperidine ring within the context of pyrimidine-based drug candidates. We will delve into the rationale behind these replacements, their impact on key drug-like properties, and provide experimental protocols for their synthesis and evaluation.

The Strategic Value of Piperidine and Its Bioisosteric Replacement

The piperidine ring is the third most common heterocyclic ring system found in pharmaceuticals.[3] Its prevalence is due to its ability to:

  • Introduce a basic center: The nitrogen atom in the piperidine ring is typically basic, which can be crucial for forming salt bridges with acidic residues in a protein's active site or for improving aqueous solubility.

  • Provide a 3D scaffold: The chair-like conformation of the piperidine ring allows for the precise positioning of substituents in three-dimensional space, which can be critical for optimizing binding interactions.

  • Enhance solubility: The polar nature of the amine functional group can improve the solubility of an otherwise lipophilic molecule.

However, the very features that make piperidine attractive can also be sources of undesirable properties. The nitrogen atom can be a site of oxidation, and the ring itself can undergo hydroxylation, leading to metabolic instability. Furthermore, the flexibility of the piperidine ring can lead to an entropic penalty upon binding to a target.

Bioisosteric replacement of the piperidine ring aims to address these limitations while preserving or enhancing the desirable properties of the parent molecule. The choice of a suitable bioisostere is a multifactorial decision that depends on the specific goals of the drug discovery program.

A Comparative Analysis of Piperidine Bioisosteres

The following sections provide a detailed comparison of several classes of piperidine bioisosteres, with a focus on their application in pyrimidine-containing molecules.

Spirocyclic Systems: Constraining Conformational Freedom

Spirocyclic systems, such as azaspiro[3.3]heptanes, have emerged as attractive bioisosteres for piperidine.[4][5] These rigid scaffolds offer several potential advantages:

  • Reduced conformational flexibility: By locking the conformation of the ring system, spirocyclic analogs can reduce the entropic penalty of binding, potentially leading to increased potency.

  • Improved metabolic stability: The quaternary spirocyclic carbon atom can block metabolic attack at that position.

  • Novel exit vectors: Spirocyclic systems can orient substituents in different regions of space compared to a simple piperidine ring, allowing for the exploration of new binding interactions.[3]

A notable example is the use of 2-azaspiro[3.3]heptane as a piperidine replacement, which has been shown to improve solubility and reduce metabolic degradation of bioactive compounds.[4] More recently, 1-azaspiro[3.3]heptane has been introduced as another promising alternative, exhibiting similar basicity and lipophilicity to piperidine but with enhanced metabolic stability.[4]

dot graph Spirocyclic_Bioisosteres { layout=neato; node [shape=plaintext]; "Pyrimidine Core" -- "Linker" -- "Piperidine"; "Pyrimidine Core" -- "Linker" -- "Azaspiro[3.3]heptane"; } dot Caption: Bioisosteric replacement of piperidine with a spirocyclic system.

Table 1: Comparison of Piperidine and Spirocyclic Bioisosteres

PropertyPiperidine2-Azaspiro[3.3]heptane1-Azaspiro[3.3]heptaneRationale for Change
Molecular WeightLowerHigherHigherAddition of a second ring.
Fsp³HighHigherHigherIncreased three-dimensionality.
pKa~11.2~11.3~11.4Minimal change in basicity.[6]
LogD at pH 7.4VariableGenerally LowerGenerally LowerIncreased basicity can lead to lower LogD.[7]
Metabolic StabilityModerateImprovedImprovedSpirocyclic core can block metabolism.
Bicyclic Systems: Exploring New Chemical Space

Bicyclic systems, such as 2-azabicyclo[2.2.2]octane, offer another approach to constraining the conformation of the piperidine ring.[8] These rigid scaffolds can provide a unique orientation of substituents and may lead to improved binding affinity and selectivity. The synthesis of these complex ring systems can be more challenging than that of monocyclic or spirocyclic systems.

Heteroatom-Containing Rings: Modulating Physicochemical Properties

Replacing the piperidine ring with another six-membered heterocycle containing an additional heteroatom, such as morpholine or piperazine, can significantly impact the physicochemical properties of a molecule.

  • Morpholine: The introduction of an oxygen atom in the morpholine ring reduces the basicity of the nitrogen atom and increases the polarity of the molecule. This can lead to improved solubility and reduced off-target effects at aminergic G-protein coupled receptors (GPCRs).

  • Piperazine: The piperazine ring introduces a second nitrogen atom, providing an additional point for substitution or interaction. Piperazine-containing compounds are common in drug discovery, and their bioisosteric replacement is also an active area of research.[9]

In a series of thiazolo[5,4-d]pyrimidine derivatives, both piperazine and piperidine-containing compounds were synthesized and evaluated as adenosine A2A receptor inverse agonists, demonstrating the utility of exploring different heterocyclic rings at this position.[10]

Experimental Protocols

The following protocols provide a general framework for the synthesis of a piperidine bioisostere and its incorporation into a pyrimidine scaffold, followed by a comparative in vitro evaluation.

Protocol 1: Synthesis of a Spirocyclic Piperidine Bioisostere (1-Azaspiro[3.3]heptane)

This protocol is a conceptual outline based on published methods.

Objective: To synthesize 1-azaspiro[3.3]heptane as a building block for incorporation into a pyrimidine drug candidate.

Materials:

  • Commercially available starting materials and reagents.

  • Standard laboratory glassware and equipment for organic synthesis.

  • Purification equipment (e.g., flash chromatography system).

  • Analytical equipment (e.g., NMR, LC-MS).

Procedure:

  • Step 1: Synthesis of the Spirocyclic Core: The synthesis of 1-azaspiro[3.3]heptane can be achieved through various multi-step synthetic routes, often starting from commercially available precursors.[5]

  • Step 2: Protection of the Nitrogen Atom: The secondary amine of the synthesized 1-azaspiro[3.3]heptane is typically protected with a suitable protecting group (e.g., Boc) to prevent side reactions in subsequent steps.

  • Step 3: Functionalization of the Spirocyclic Core: The protected spirocycle can then be functionalized to allow for its coupling to the pyrimidine core.

  • Step 4: Deprotection: The protecting group is removed to yield the final 1-azaspiro[3.3]heptane building block.

Protocol 2: Comparative In Vitro Kinase Assay

Objective: To compare the inhibitory activity of a piperidine-containing pyrimidine drug with its bioisosteric analog against a target kinase.

Materials:

  • Piperidine-containing pyrimidine drug (Parent Compound).

  • Bioisosteric analog (Test Compound).

  • Recombinant target kinase.

  • Kinase substrate (e.g., a peptide or protein).

  • ATP.

  • Kinase assay buffer.

  • Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate or a luminescence-based ATP detection reagent).

  • Microplate reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the Parent Compound and Test Compound in DMSO.

  • Kinase Reaction: a. In a microplate, add the kinase, substrate, and assay buffer. b. Add the diluted compounds to the appropriate wells. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at the optimal temperature and time for the specific kinase.

  • Detection: a. Stop the kinase reaction. b. Add the detection reagent according to the manufacturer's instructions. c. Read the signal on a microplate reader.

  • Data Analysis: a. Calculate the percent inhibition for each compound concentration. b. Plot the percent inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.

dot graph TD { A[Start] --> B{Prepare Compound Dilutions}; B --> C{Set up Kinase Reaction}; C --> D{Add Compounds}; D --> E{Initiate Reaction with ATP}; E --> F{Incubate}; F --> G{Stop Reaction and Add Detection Reagent}; G --> H{Read Signal}; H --> I{Data Analysis and IC50 Determination}; I --> J[End]; } dot Caption: Workflow for a comparative in vitro kinase assay.

Case Study: Replacement of Piperidine in Ceritinib

Ceritinib is a pyrimidine-based anaplastic lymphoma kinase (ALK) inhibitor. A study explored replacing the terminal piperidine ring of ceritinib with various aliphatic amines to address resistance issues.[11] One of the analogs, compound 10, which featured a less sterically hindered amine, demonstrated encouraging activity against wild-type ALK and, importantly, against crizotinib-resistant mutants, including the highly resistant G1202R mutant.[11] Furthermore, this analog showed an improved pharmacokinetic profile compared to ceritinib.[11] This case study highlights how a seemingly simple bioisosteric replacement can lead to significant improvements in the biological and pharmacological properties of a drug.

Conclusion and Future Perspectives

The bioisosteric replacement of the piperidine ring in pyrimidine drugs is a valuable strategy for overcoming challenges related to metabolic instability, off-target effects, and drug resistance. The choice of the optimal bioisostere is context-dependent and requires careful consideration of the desired improvements in the drug's profile. As our understanding of the interplay between molecular structure and biological activity deepens, and as new synthetic methodologies become available, the repertoire of effective piperidine bioisosteres will undoubtedly continue to expand, providing medicinal chemists with an ever-growing toolkit for the design of safer and more effective medicines.

References

  • A Medicinal Chemist's Guide to the Bioisosteric Replacement of Piperidine with 4-(Oxan-3 - Benchchem.
  • Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists - PMC.
  • Spirocyclic Piperidine Bioisostere - Enamine.
  • Bicyclic Isosteres of Pyridine/Piperidine: From Synthesis to Applications - PubMed.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC.
  • Examples of piperidine pyrimidine amides with inhibitory activity:... - ResearchGate.
  • Bicyclic Bioisosteres of Piperidine: Version 2.0 - ChemRxiv.
  • Ring Bioisosteres - Cambridge MedChem Consulting.
  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery | The Journal of Organic Chemistry - ACS Publications.
  • Recent Advances in Pyrimidine-Based Drugs - PMC.
  • Piperazine Bioisosteres for Drug Design - Enamine.
  • Bioisosteres of Common Functional Groups.
  • (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0 - ResearchGate.
  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity.
  • Effect of piperine and its analogs on pharmacokinetic properties of sorafenib tosylate: Bioanalytical method development and validation - Semantic Scholar.
  • Replacing the terminal piperidine in ceritinib with aliphatic amines confers activities against crizotinib-resistant mutants including G1202R - PubMed.
  • Application of Chiral Piperidine Scaffolds in Drug Design.
  • In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES - Chemical Journal of Kazakhstan.
  • Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 - ResearchGate.
  • Representative 2‐substituted piperidine containing natural products. - ResearchGate.
  • Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design - LASSBIO.
  • Bioisosterism - Drug Design Org.

Sources

Comparative

Illuminating the Structural Void: A Comparative Guide to the Crystallographic Analysis of 5-Iodo-2-(piperidin-1-yl)pyrimidine

For the attention of Researchers, Scientists, and Drug Development Professionals. In the landscape of medicinal chemistry, the pyrimidine and piperidine scaffolds are celebrated as "privileged structures" due to their fr...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of medicinal chemistry, the pyrimidine and piperidine scaffolds are celebrated as "privileged structures" due to their frequent appearance in a multitude of biologically active compounds.[1] The precise three-dimensional arrangement of atoms within these molecules is a critical determinant of their interaction with biological targets, and by extension, their therapeutic efficacy. X-ray crystallography remains the definitive method for elucidating this atomic-level detail. This guide addresses the current informational gap regarding the solid-state structure of 5-Iodo-2-(piperidin-1-yl)pyrimidine, a molecule of significant interest.

While a comprehensive search of publicly available crystallographic databases, such as the Cambridge Structural Database (CSD)[2], reveals no deposited crystal structure for 5-Iodo-2-(piperidin-1-yl)pyrimidine, an analysis of its structural analogues provides a valuable framework for understanding its potential solid-state conformation and intermolecular interactions. This guide will, therefore, present a comparative analysis of related structures, propose a robust experimental protocol for the crystallographic determination of the title compound, and underscore the importance of such an empirical investigation.

The Structural Significance of the 2-Aminopyrimidine Core and Halogen Substitution

The 2-aminopyrimidine moiety is a cornerstone in the design of molecules targeting a range of biological processes. The spatial orientation of substituents on this core, and the interplay of intermolecular forces, dictates molecular recognition. The introduction of a halogen atom, such as iodine, at the 5-position of the pyrimidine ring can significantly influence the electronic properties and intermolecular interactions of the molecule, potentially leading to the formation of halogen bonds, which are increasingly recognized for their role in molecular recognition and crystal engineering.

A Comparative Look at Structurally Related Compounds

To anticipate the structural features of 5-Iodo-2-(piperidin-1-yl)pyrimidine, it is instructive to examine the crystallographic data of molecules sharing its core fragments.

Table 1: Crystallographic Data for Structurally Related Pyrimidine Derivatives

Compound NameCrystal SystemSpace GroupKey Structural FeaturesReference
5-Iodopyrimidin-2-amineOrthorhombicPnmaThe molecule exhibits crystallographic mirror plane symmetry. Molecules are linked by N—H···N hydrogen bonds into polymeric tapes. The pyrimidine ring is essentially planar.[3]
4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrileMonoclinicP2₁/cThe piperidine ring adopts a chair conformation with the exocyclic N—C bond in an axial orientation. The dihedral angle between the mean planes of the piperidine and pyrimidine rings is 49.57 (11)°. N—H···N hydrogen bonds link the molecules into sheets.[4]
1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazineMonoclinicP2₁/nThe central piperazine ring adopts a chair conformation. The structure exhibits a combination of C—H···O and C—H···π hydrogen bonds, π–π stacking, and an I···N halogen bond.[5]

From these examples, we can hypothesize several structural characteristics for 5-Iodo-2-(piperidin-1-yl)pyrimidine:

  • The pyrimidine ring is likely to be planar.

  • The piperidine ring will almost certainly adopt a chair conformation. The orientation of the piperidine ring relative to the pyrimidine ring will be a key conformational feature.

  • Intermolecular interactions are expected to play a significant role in the crystal packing. These could include C—H···N or C—H···π interactions. Crucially, the presence of the iodine atom introduces the possibility of I···N or I···O halogen bonds , which could be a dominant feature in the solid-state assembly.[5]

An Experimental Protocol for the Definitive Structural Elucidation of 5-Iodo-2-(piperidin-1-yl)pyrimidine

The following section provides a detailed, field-proven methodology for obtaining single-crystal X-ray diffraction data for the title compound.

Part 1: Synthesis and Purification

The initial procurement of high-purity 5-Iodo-2-(piperidin-1-yl)pyrimidine is paramount. Commercial sources should be verified for purity, and if synthesized in-house, the compound should be purified by column chromatography or recrystallization to remove any impurities that might hinder crystallization.

Part 2: Crystallization

The formation of single crystals suitable for X-ray diffraction is often the most challenging step. A systematic screening of crystallization conditions is recommended.

  • Solvent Selection: Begin with a range of common laboratory solvents of varying polarity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, and hexane). The ideal solvent is one in which the compound has moderate solubility.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated solution of the compound in a small drop on a siliconized glass slide (hanging drop) or in a small vial (sitting drop). Invert the slide over a reservoir containing a solvent in which the compound is less soluble (the anti-solvent). The gradual diffusion of the anti-solvent vapor into the drop will slowly decrease the solubility of the compound, promoting crystallization.

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator or freezer.

Part 3: X-ray Data Collection

Once suitable crystals are obtained, a single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a diffractometer.

  • Mounting: The crystal is mounted on a goniometer head using a cryoprotectant (if data is to be collected at low temperature) to prevent ice formation.

  • Data Collection: Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms. A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is used. A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

Part 4: Structure Solution and Refinement
  • Data Reduction: The raw diffraction data is processed to yield a set of reflection intensities and their standard uncertainties.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

The following diagram illustrates the general workflow for single-crystal X-ray crystallography.

G cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystallization Screening synthesis->crystallization High-purity compound crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection X-ray Data Collection crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Phasing) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation cif_output Final Crystallographic Information File (CIF) validation->cif_output

Caption: Workflow for Single-Crystal X-ray Crystallography.

Conclusion: The Imperative of Empirical Data

While the analysis of related structures provides a valuable predictive framework, it is no substitute for empirical data. The definitive determination of the crystal structure of 5-Iodo-2-(piperidin-1-yl)pyrimidine will provide an unambiguous understanding of its three-dimensional conformation, including the precise orientation of the piperidine ring and the nature of any intermolecular interactions, such as hydrogen and halogen bonds. This information is invaluable for computational modeling, understanding structure-activity relationships, and guiding the rational design of next-generation therapeutics. The experimental protocol outlined in this guide provides a clear pathway to obtaining this critical data.

References

  • Chemspace. 5-iodo-2-(piperidin-1-yl)pyrimidine - C9H12IN3 | CSSB00011949839. Available from: [Link]

  • Wang, C.-C., & Lin, C.-H. (2010). 5-Iodopyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1464. Available from: [Link]

  • Bhat, R., Shraddha, K. N., & Begum, N. S. (2020). 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile. IUCrData, 5(4), x200385. Available from: [Link]

  • Fleck, M., & Puschmann, H. (2015). The crystal structure of 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine: a three-dimensional hydrogen-bonded framework, augmented by π–π stacking interactions and I⋯N halogen bonds. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), 557–561. Available from: [Link]

  • Boivin, R. P., & Jean-Claude, B. J. (2008). Structural studies of pyrido[1,2- c]pyrimidine derivatives by 13C CPMAS NMR, X-ray diffraction and GIAO/DFT calculations. Magnetic Resonance in Chemistry, 46(8), 754-761. Available from: [Link]

  • CCDC. CSD Python API 3.6.1 documentation. Available from: [Link]

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Maxima of 2-Substituted-5-Iodopyrimidines for Researchers and Drug Development Professionals

Pyrimidine and its derivatives are fundamental heterocyclic compounds in medicinal chemistry, forming the core structure of numerous bioactive molecules, including several anticancer and antiviral agents. The introductio...

Author: BenchChem Technical Support Team. Date: March 2026

Pyrimidine and its derivatives are fundamental heterocyclic compounds in medicinal chemistry, forming the core structure of numerous bioactive molecules, including several anticancer and antiviral agents. The introduction of an iodine atom at the 5-position and various functional groups at the 2-position of the pyrimidine ring creates a versatile scaffold for drug design. The UV-Vis absorption profile of these molecules is a critical parameter, influencing their photostability, reactivity, and potential for use in photodynamic therapy and as molecular probes. This guide offers a comparative analysis of the UV-Vis absorption maxima (λmax) for a series of 2-substituted-5-iodopyrimidines, supported by experimental data and a detailed discussion of the underlying electronic principles.

Comparative Analysis of UV-Vis Absorption Maxima

The electronic absorption properties of 2-substituted-5-iodopyrimidines are significantly influenced by the nature of the substituent at the 2-position. The table below summarizes the experimentally determined maximum absorption wavelengths (λmax) for a selection of these compounds in anhydrous ethanol. This data has been compiled from a systematic study on the substituent effects on the UV absorption energy of 2,5-disubstituted pyrimidines.[1]

2-Substituent (X)5-Substituent (Y)λmax (nm)
-NH₂-I[Data not available in abstract]
-OCH₃-I[Data not available in abstract]
-Cl-I[Data not available in abstract]

Note: While a comprehensive study on thirty-seven 2-X-5-Y pyrimidines, including the above combinations, has been conducted, the specific λmax values for each compound are not available in the public abstract.[1] The following sections will discuss the general principles of how these substituents are expected to influence the absorption maxima based on established electronic effects.

Understanding the Influence of Substituents on Absorption Maxima

The position of the UV-Vis absorption maximum in pyrimidine derivatives is primarily determined by π → π* and n → π* electronic transitions within the aromatic system. The introduction of substituents at the 2- and 5-positions can alter the energy of these transitions, leading to a shift in the λmax to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths.

Effect of the 2-Substituent:

  • Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂) and methoxy (-OCH₃) groups are electron-donating through resonance. They increase the electron density of the pyrimidine ring, which generally raises the energy of the highest occupied molecular orbital (HOMO). This reduces the HOMO-LUMO energy gap, resulting in a bathochromic shift (longer λmax) of the π → π* transition. For example, 2-aminopyrimidine derivatives have been observed to exhibit a shift in their absorption maxima to longer wavelengths.

  • Electron-Withdrawing Groups (EWGs): Halogens like chlorine (-Cl) are electron-withdrawing through induction but can also be weakly electron-donating through resonance. In the case of 2-chloropyrimidine, the inductive effect typically dominates, lowering the energy of the molecular orbitals. This can lead to more complex spectral changes. Studies on 2-chloropyrimidine have shown distinct absorption bands in the UV region, and comparison with pyrimidine and 2-bromopyrimidine indicates that the effect of the halogen atom on the absorption spectrum increases with photon energy.[2][3]

The Role of the 5-Iodo Substituent:

The iodine atom at the 5-position primarily exerts an influence through its inductive and resonance effects, as well as the "heavy-atom effect." Its electron-withdrawing inductive effect can influence the overall electron distribution in the ring. The heavy-atom effect can enhance the probability of intersystem crossing from the singlet excited state to the triplet state, which is a crucial property for applications in photodynamic therapy.

The interplay of the electronic effects of both the 2- and 5-substituents determines the final position of the absorption maximum. A quantitative structure-property relationship (QSPR) study on 2,5-disubstituted pyrimidines developed a linear regression model to predict the absorption wavenumber (νmax), confirming that the substituent effects in this system are complex and multifactorial.[1]

Experimental Protocol for UV-Vis Spectrophotometric Analysis

The determination of the UV-Vis absorption maximum is a routine yet critical experimental procedure. The following provides a standardized protocol for obtaining reliable and reproducible data for 2-substituted-5-iodopyrimidines.

Instrumentation:

  • A double-beam UV-Vis spectrophotometer equipped with a deuterium lamp for the UV region and a tungsten lamp for the visible region.

  • Matched quartz cuvettes with a 1 cm path length.

Reagents and Solvents:

  • The 2-substituted-5-iodopyrimidine compound of interest.

  • Anhydrous ethanol (spectroscopic grade) or another appropriate solvent. The choice of solvent is crucial as it can influence the λmax.

Procedure:

  • Preparation of Stock Solution: Accurately weigh a precise amount of the pyrimidine derivative (e.g., 10 mg) and dissolve it in a known volume of the chosen solvent (e.g., 100 mL) in a volumetric flask to prepare a stock solution of known concentration.

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations that will give absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Instrument Blank: Fill one cuvette with the pure solvent to be used as a blank or reference.

  • Sample Measurement: Fill a second cuvette with the sample solution.

  • Spectral Scan: Place the blank and sample cuvettes in the spectrophotometer. Perform a wavelength scan over the desired range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

  • Data Analysis: Record the λmax and the corresponding absorbance value. For quantitative analysis, a calibration curve can be constructed by plotting absorbance versus concentration for the series of diluted solutions.

A simplified workflow for determining the UV-Vis absorption maximum.

Logical Framework for Understanding Substituent Effects

The electronic properties of the substituents at the 2-position directly modulate the energy of the π and n orbitals of the pyrimidine ring, thereby influencing the energy required for electronic transitions. This relationship can be visualized as follows:

Substituent_Effects cluster_substituent Substituent at C2 cluster_effect Effect on Pyrimidine Ring cluster_result Spectroscopic Outcome EDG Electron-Donating (-NH2, -OCH3) HOMO_up Increases HOMO Energy EDG->HOMO_up EWG Electron-Withdrawing (-Cl) HOMO_down Decreases Orbital Energy EWG->HOMO_down Red_Shift Bathochromic Shift (Longer λmax) HOMO_up->Red_Shift Complex_Shift Complex Spectral Shift HOMO_down->Complex_Shift

Influence of 2-substituents on the UV-Vis absorption of 5-iodopyrimidines.

Conclusion

The UV-Vis absorption characteristics of 2-substituted-5-iodopyrimidines are a critical aspect of their molecular design for applications in drug development and materials science. The electronic nature of the substituent at the 2-position plays a pivotal role in tuning the absorption maximum, with electron-donating groups generally causing a bathochromic shift. A thorough understanding of these substituent effects, coupled with standardized experimental protocols, enables the rational design of novel pyrimidine derivatives with desired photophysical properties. Further research to populate a comprehensive database of experimental λmax values for a wider range of these compounds is essential for advancing their application.

References

  • F. A. A. Paz, et al. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics. [Link]

  • Royal Society of Chemistry. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics. [Link]

  • Kołodziejska, R., et al. (2016). UV identification substitution position of pyrimidine ring. Medical and Biological Sciences, 29(4), 49-54. [Link]

  • Yuan, H., et al. (2018). Substituent effects on the UV absorption energy of 2,5-disubstituted pyrimidines. Request PDF. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 5-Iodo-2-(piperidin-1-yl)pyrimidine

As drug development accelerates, the management of specialized pharmaceutical intermediates requires rigorous adherence to environmental health and safety (EHS) protocols. 5-Iodo-2-(piperidin-1-yl)pyrimidine (CAS: 137889...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development accelerates, the management of specialized pharmaceutical intermediates requires rigorous adherence to environmental health and safety (EHS) protocols. 5-Iodo-2-(piperidin-1-yl)pyrimidine (CAS: 1378891-09-8) [1] is a halogenated, nitrogen-containing heterocyclic building block frequently utilized in medicinal chemistry.

Because it contains an iodine atom, its disposal cannot be treated as standard organic waste. This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, ensuring regulatory compliance and environmental stewardship [2].

Hazard Assessment and Causality

To establish a robust safety protocol, we must first understand the chemical causality behind the disposal rules.

  • The Halogen Factor: The presence of the iodine atom dictates the entire downstream disposal workflow. When incinerated, halogenated organic compounds can generate highly corrosive hydrogen halide gases (in this case, hydrogen iodide, HI) and, under certain conditions, toxic byproducts. Therefore, commercial waste disposal facilities must process halogenated waste in specialized incinerators equipped with alkaline scrubbers [3].

  • Environmental Toxicity: Halogenated heterocycles often exhibit resistance to biodegradation and can pose aquatic toxicity risks. Under no circumstances should this compound or its solutions be introduced into the municipal wastewater system.

Chemical and Waste Classification Data
Property / ParameterSpecificationEHS Implication
Chemical Name 5-Iodo-2-(piperidin-1-yl)pyrimidineN/A
CAS Registry Number 1378891-09-8Unique identifier for waste tracking [1].
Molecular Formula C9H12IN3High nitrogen and iodine content.
Waste Stream Category Halogenated Organic Waste Must be strictly segregated from non-halogenated streams.
Primary Hazards Skin/Eye Irritant, Environmental HazardRequires standard PPE (nitrile gloves, lab coat, safety goggles).
Physical State Solid (Typical)Dust generation must be minimized during transfer.

Step-by-Step Disposal Methodology

The following protocol outlines the mandatory workflow for disposing of 5-Iodo-2-(piperidin-1-yl)pyrimidine, whether in its pure solid form or as a solute in reaction mixtures.

Phase 1: Waste Segregation and Containment
  • Determine the Physical State: Identify whether the waste is a pure solid (e.g., expired reagent, swept spills) or dissolved in a solvent (e.g., reaction mother liquor, chromatography fractions).

  • Select the Appropriate Receptacle:

    • For Solutions: Use a chemically compatible, high-density polyethylene (HDPE) or glass carboy specifically designated for Halogenated Solvents .

    • For Solids: Use a sealable, puncture-resistant container (often a wide-mouthed HDPE jar) designated for Hazardous Solid Waste .

  • Verify Compatibility: Ensure the waste mixture does not contain strong oxidizers or strong acids that could react with the piperidine moiety or the pyrimidine ring to generate heat or gas.

Phase 2: Labeling and Tracking
  • Affix EHS Labels: Immediately attach a hazardous waste tag to the container.

  • Detail the Contents: Explicitly write "5-Iodo-2-(piperidin-1-yl)pyrimidine" and note the presence of "Halogens (Iodine)". Do not use abbreviations. If dissolved, list all solvents (e.g., Dichloromethane, Ethyl Acetate) with their approximate percentages.

Phase 3: Spill Management Protocol

If a spill occurs during handling, follow this specific remediation logic:

  • Solid Spill: Do not sweep dry, as this generates inhalable dust. Gently cover the solid with a damp, chemically inert absorbent pad, or carefully scoop it using a non-sparking tool into a solid waste container.

  • Solution Spill: Surround the spill with inert absorbent material (e.g., vermiculite or universal spill pads). Once absorbed, transfer the saturated materials into the solid hazardous waste container.

  • Decontamination: Wipe the affected area with a suitable solvent (e.g., ethanol or isopropanol) to remove residual traces, disposing of the wipes in the solid waste container.

Phase 4: Final Disposition
  • Transfer to EHS: Once the container is full (do not exceed 80% capacity to allow for vapor expansion), seal it tightly and transfer it to your institution's central hazardous waste accumulation area.

  • Licensed Processing: The institution's EHS department will contract a licensed hazardous waste management firm to transport the material for high-temperature incineration [3].

Operational Workflow Visualization

The following diagram illustrates the logical decision tree for the disposal of 5-Iodo-2-(piperidin-1-yl)pyrimidine, ensuring no cross-contamination of waste streams.

G Start Waste Generation: 5-Iodo-2-(piperidin-1-yl)pyrimidine StateCheck Physical State? Start->StateCheck SolidWaste Solid Hazardous Waste Container StateCheck->SolidWaste Pure Solid / Spill Cleanup LiquidWaste Halogenated Organic Liquid Waste Carboy StateCheck->LiquidWaste Dissolved in Solvent Labeling EHS Labeling: Mark 'Contains Halogens (Iodine)' SolidWaste->Labeling LiquidWaste->Labeling EHSPickup Central EHS Accumulation & Licensed Transport Labeling->EHSPickup Incineration High-Temp Incineration (with Alkaline Scrubbers) EHSPickup->Incineration

Disposal decision tree for halogenated pyrimidine derivatives.

References

  • ChemSrc. (2025). 5-Iodo-2-(piperidin-1-yl)pyrimidine CAS 1378891-09-8 Properties. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (2023). Hazardous Waste Management Guidelines. Retrieved from [Link]

Handling

A Senior Application Scientist's Guide to Handling 5-Iodo-2-(piperidin-1-yl)pyrimidine: Essential Safety and Operational Protocols

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical informat...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 5-Iodo-2-(piperidin-1-yl)pyrimidine. The protocols outlined here are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in established best practices.

Hazard Assessment: Understanding the Risks

While a comprehensive toxicological profile for 5-Iodo-2-(piperidin-1-yl)pyrimidine is not extensively documented, a critical evaluation of its structural motifs—a halogenated pyrimidine and a piperidine ring—allows for a presumptive hazard assessment based on analogous compounds.[1][2][3][4] This proactive approach is fundamental to laboratory safety.

The primary hazards are anticipated to be:

  • Skin and Eye Irritation/Damage: Similar halogenated and nitrogen-containing heterocyclic compounds are known to cause skin irritation and serious eye damage.[1][3][4][5]

  • Respiratory Irritation: As a solid, this compound may form dust upon handling, which can irritate the respiratory tract if inhaled.[3][4][5]

  • Harmful if Swallowed: Acute oral toxicity is a common hazard for this class of chemicals.[1][6]

Given these potential hazards, a conservative approach to personal protective equipment (PPE) is warranted.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a checklist; it is a critical component of risk mitigation. The following PPE is mandatory when handling 5-Iodo-2-(piperidin-1-yl)pyrimidine.

Protection Type Recommended Equipment Specifications and Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles must meet ANSI Z87.1 standards. A face shield worn over goggles is crucial when there is a risk of splashing, especially during solution preparation or transfers.[1][7]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended. Always inspect gloves for tears or punctures before use and change them immediately upon contamination. For extended handling, consider double-gloving.[8]
Body Protection Flame-Resistant Laboratory CoatA lab coat, preferably made of a flame-resistant material, should be worn and fully buttoned to provide a barrier against splashes.[9][8]
Respiratory Protection Fume Hood or RespiratorAll handling of the solid compound that could generate dust must be conducted in a certified chemical fume hood to minimize inhalation risk.[3][7][9] If a fume hood is not available, a NIOSH-approved respirator is required.[8]

Operational Plan: A Step-by-Step Handling Procedure

A disciplined workflow is essential for safety and experimental reproducibility.

  • Preparation and Inspection:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.[9]

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[7]

    • Inspect all PPE for integrity before donning.[9]

    • Prepare all necessary equipment and reagents before handling the compound.

  • Chemical Handling:

    • Conduct all weighing and transferring of the solid chemical within the fume hood to contain any dust.[3][9]

    • Use anti-static and spark-proof tools where appropriate.[4]

    • Keep containers tightly closed when not in use.[1][4]

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[1][2][9]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2][9]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1][2]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Emergency Protocol: Spill Management Workflow

In the event of a spill, a clear and immediate response plan is critical. The following workflow should be adopted.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment Assessment cluster_response Response cluster_cleanup_procedure Cleanup Procedure Alert Alert Others in the Area Evacuate Evacuate Immediate Area Alert->Evacuate Assess Assess Spill Size & Hazard (Is it a small, manageable spill?) Evacuate->Assess Cleanup Proceed with Cleanup (Trained Personnel Only) Assess->Cleanup Yes ContactEHS Contact EHS/Emergency Services Assess->ContactEHS No DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Contain Contain the Spill (Absorbent pads/materials) DonPPE->Contain Collect Collect Waste into a Labeled Hazardous Waste Container Contain->Collect Decontaminate Decontaminate the Area Collect->Decontaminate

Caption: Workflow for responding to a chemical spill.

For small spills, if you are trained to do so, wear the appropriate PPE, gently cover the solid spill to avoid raising dust, and carefully scoop the material into a hazardous waste container.[10] For liquid spills, use an inert absorbent material.[4] Clean the spill area thoroughly and dispose of all cleanup materials as hazardous waste.[10] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[11]

Disposal Plan: Ensuring a Safe Final Step

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Segregation: Do not mix waste containing 5-Iodo-2-(piperidin-1-yl)pyrimidine with non-hazardous trash or other chemical waste streams unless explicitly permitted by your institution's EHS department.[10]

  • Solid Waste: Collect any unused compound and grossly contaminated items (e.g., weighing boats, used PPE) in a dedicated, sealable, and clearly labeled hazardous waste container.[1][2][10]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, leak-proof, and shatter-resistant container labeled as hazardous waste.[10]

  • Consult EHS: Always follow your institution's specific guidelines for hazardous waste disposal.

By adhering to these protocols, you contribute to a culture of safety and ensure the integrity of your research environment.

References

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Fisher Scientific. (2011, December 15). Safety Data Sheet: 2-(1-Piperazinyl)pyrimidine.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Amino-5-iodopyridine.
  • ChemScene. (2026, January 14). Safety Data Sheet: 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride.
  • Sigma-Aldrich. (2025, September 22). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet: Pyrimidine.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 5-Iodo-2,4-dimethoxypyrimidine.
  • PCCA. (n.d.). Safety Data Sheet: Minoxidil USP.
  • BenchChem. (2025). Personal protective equipment for handling 6-Chloro-1-(3-fluorophenyl)-1-oxohexane.
  • El Paso Community College. (n.d.). Safe Handling of Hazardous Drugs - USP<800>.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Amino-5-iodopyridine.
  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.
  • National Center for Biotechnology Information. (n.d.). Safe handling of hazardous drugs.
  • ECETOC. (n.d.). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances.
  • Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet: 4,6-Dihydroxy-5-nitropyrimidine.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine.
  • Capot Chemical. (n.d.). Safety Data Sheet.
  • BLDpharm. (n.d.). 5-Iodo-2-(piperidin-1-yl)pyrimidine.
  • BenchChem. (2025). Safe Disposal of 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil: A Procedural Guide.
  • LGC Standards. (n.d.). Safety Data Sheet.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Iodo-2-(piperidin-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
5-Iodo-2-(piperidin-1-yl)pyrimidine
© Copyright 2026 BenchChem. All Rights Reserved.